Triethyloxonium hexachloroantimonate
Description
The exact mass of the compound Triethyloxonium hexachloroantimonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triethyloxonium hexachloroantimonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyloxonium hexachloroantimonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexachloroantimony(1-);triethyloxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUSZRAYQUNCY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl6OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-67-3 | |
| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Triethyloxonium Hexachloroantimonate: Properties, Synthesis, and Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a powerful and versatile reagent within the class of Meerwein salts.[1] Characterized by a triethyloxonium cation and a non-nucleophilic hexachloroantimonate anion, it serves as a potent electrophilic agent.[2][3] Its primary utility lies in its capacity as a strong ethylating agent and a selective one-electron oxidant, enabling chemical transformations that are often challenging with conventional reagents.[3][4] This guide provides an in-depth examination of its chemical properties, a field-tested synthesis protocol, and its critical applications in modern organic synthesis and materials science, with a particular focus on its relevance to drug development.
Core Physicochemical and Safety Profile
Understanding the fundamental properties of triethyloxonium hexachloroantimonate is paramount for its safe and effective use. The compound is a white to off-white or pale yellow powder, which is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis.[5][6] Upon contact with water, it decomposes to form diethyl ether, ethanol, and a strongly acidic solution of hexachloroantimonic acid.[7]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅Cl₆OSb | [2][6] |
| Molecular Weight | 437.66 g/mol | [6] |
| Appearance | White to off-white/pale yellow powder | [6] |
| CAS Number | 3264-67-3 | |
| Storage Conditions | Store at ≤ -20 °C under inert gas | [6] |
| Hazards | Harmful if swallowed or inhaled; Causes severe skin burns and eye damage; Toxic to aquatic life | [8] |
Synthesis and Handling: A Validated Laboratory Protocol
The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions to ensure high purity and yield. The most common laboratory method involves the direct reaction between antimony(V) pentachloride (SbCl₅), a potent Lewis acid, and excess diethyl ether.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): This is critical to prevent the immediate hydrolysis of both the starting material (SbCl₅) and the product oxonium salt.[2]
-
Excess Diethyl Ether: Diethyl ether serves as both a reactant and the solvent, driving the reaction towards the formation of the triethyloxonium cation.
-
Low Temperature Control: The reaction is exothermic. Maintaining low temperatures minimizes the potential for side reactions and decomposition of the product.[9]
Step-by-Step Synthesis Protocol:
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether. The flask is cooled to the desired temperature (typically 0 to -30 °C) in an ice or dry ice/acetone bath.[9]
-
Reaction: Antimony(V) pentachloride is added dropwise from the dropping funnel to the stirred diethyl ether over a period of 1-2 hours. A white crystalline precipitate of triethyloxonium hexachloroantimonate will form.
-
Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature. The supernatant ether is then removed via cannula or a filter stick.
-
Purification: The resulting crystalline solid is washed multiple times with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: The purified product is dried under a high vacuum to remove residual solvent. It must be stored in a tightly sealed container under an inert atmosphere at or below -20°C to maintain its stability and reactivity.[6]
}
Figure 1: Experimental workflow for the synthesis of triethyloxonium hexachloroantimonate.
Reactivity, Mechanisms, and Applications
The synthetic utility of triethyloxonium hexachloroantimonate stems from two primary modes of reactivity: as a powerful ethylating agent and as a selective one-electron oxidant.
Electrophilic Ethylation
As a "hard" electrophile, the triethyloxonium cation readily transfers an ethyl group to various soft and hard nucleophiles, particularly those that are weakly nucleophilic and unreactive towards traditional alkylating agents like alkyl halides.[3][10] This makes it invaluable for the ethylation of functional groups such as ethers, sulfides, amides, lactones, and ketones.[1][11]
The reaction proceeds via a direct Sₙ2-type mechanism where the nucleophile attacks one of the α-carbons of the ethyl groups on the oxonium ion. The non-nucleophilic nature of the [SbCl₆]⁻ counterion is crucial, as it does not compete with the substrate for the electrophile, leading to cleaner reactions and higher yields.[2]
Applications in Drug Development: This powerful alkylating ability is highly relevant in pharmaceutical synthesis for modifying lead compounds. For instance, converting a carboxylic acid to an ethyl ester or a phenol to an ethyl ether can drastically alter a molecule's polarity, solubility, and metabolic stability, which are key parameters in drug design. The mild, neutral conditions under which these reactions occur are advantageous for sensitive and complex molecular scaffolds.[3][12]
}
Figure 2: Generalized mechanism of O-ethylation using triethyloxonium hexachloroantimonate.
One-Electron Oxidation
A unique and powerful application of this reagent is its ability to act as a selective one-electron oxidant, particularly for electron-rich aromatic compounds.[2][4] This process generates stable aromatic cation radicals, which can be isolated as crystalline paramagnetic salts.[4][9] This capability has been pivotal for the structural elucidation of these highly labile species by X-ray crystallography.[3][4]
The proposed mechanism suggests that the reagent acts as a precursor, slowly releasing the active oxidant, monomeric antimony(V) pentachloride (SbCl₅).[9] This controlled release allows for the slow, optimal growth of high-quality crystals, a significant advantage over using the highly reactive SbCl₅ directly, which often leads to undesired side reactions like chlorination.[3][9]
Applications in Research and Materials Science: Beyond structural analysis, this oxidative power is harnessed in materials science. Triethyloxonium hexachloroantimonate is used as a p-type doping agent for conductive polymers and carbon nanotubes, enhancing their electrical properties for applications in organic electronics.[2]
Safety and Handling Precautions
Given its high reactivity and hazardous nature, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[5] Handling should be performed in a well-ventilated fume hood.
-
Inert Conditions: As a moisture-sensitive compound, all handling, transfers, and reactions should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2][11]
-
Spill Management: In case of a spill, the solid material should be dampened with alcohol, transferred to a suitable container, and the area should be decontaminated with alcohol followed by soap and water.[5]
-
Disposal: The compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local regulations. It should be treated by a licensed professional waste disposal service.
References
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Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. Org. Syn. Coll. Vol. 5, 1080. Retrieved from [Link]
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Thieme E-Books. (n.d.). Product Class 6: Oxonium Salts. Retrieved from [Link]
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T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
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Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]
-
Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]
-
ChemBK. (n.d.). TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. Retrieved from [Link]
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Organic Syntheses. (n.d.). triethyloxonium fluoborate. Org. Syn. Coll. Vol. 5, 1099. Retrieved from [Link]
-
CORE. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. Retrieved from [Link]
-
Eley, D. D., Monk, D. F., & Rochester, C. H. (1976). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 227-234. Retrieved from [Link]
-
American Elements. (n.d.). Triethyloxonium Hexachloroantimonate. Retrieved from [Link]
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The Alchemist's Ethyl: A Technical Guide to Triethyloxonium Hexachloroantimonate
Introduction: Beyond Conventional Alkylation with Meerwein Salts
In the landscape of synthetic organic chemistry, the quest for potent and selective reagents is perpetual. Among the arsenal of alkylating agents, trialkyloxonium salts, colloquially known as Meerwein salts, hold a distinguished position.[1] These pre-formed, highly electrophilic species offer a significant advantage over traditional alkyl halides or sulfonates by enabling alkylations under milder, often neutral, conditions.[1] This guide focuses on a particularly powerful, yet nuanced, member of this class: triethyloxonium hexachloroantimonate, [Et₃O]⁺[SbCl₆]⁻.
While its tetrafluoroborate counterpart, [Et₃O]⁺[BF₄]⁻, is more commonly encountered, the hexachloroantimonate salt exhibits unique reactivity that makes it an indispensable tool for specific, challenging transformations.[2][3] This guide, intended for researchers and professionals in drug development and chemical synthesis, will provide a comprehensive overview of the synthesis, properties, and applications of triethyloxonium hexachloroantimonate, with a focus on the underlying principles that govern its reactivity and practical, field-proven protocols.
Core Principles: Structure, Stability, and Reactivity
Triethyloxonium hexachloroantimonate is a white to off-white crystalline solid that is highly reactive and moisture-sensitive.[4][5] Its utility stems from the potent electrophilicity of the triethyloxonium cation, which can be considered a "solvated" ethyl cation. The large, non-coordinating hexachloroantimonate anion plays a crucial role in stabilizing the oxonium cation, rendering the salt isolable while allowing for high reactivity.[2][3]
Table 1: Physicochemical Properties of Triethyloxonium Hexachloroantimonate
| Property | Value | Reference |
| CAS Number | 3264-67-3 | [4] |
| Molecular Formula | C₆H₁₅Cl₆OSb | [4] |
| Molecular Weight | 437.66 g/mol | [4] |
| Appearance | White to off-white or pale yellow powder | [4] |
| Melting Point | 135-137 °C (decomposes) | [6] |
| Storage Temperature | ≤ -20 °C, under inert gas | [4][5] |
The primary mode of action for triethyloxonium hexachloroantimonate is as a powerful ethylating agent, proceeding through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The positively charged oxygen atom in the triethyloxonium cation makes it an excellent leaving group (diethyl ether), facilitating the transfer of an ethyl group to a wide range of nucleophiles.[7]
Synthesis of Triethyloxonium Hexachloroantimonate: A Self-Validating Protocol
The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions to prevent hydrolysis of the product and the starting materials. The following protocol is adapted from established methods for preparing trialkyloxonium salts and is designed to be self-validating through careful control of reagents and conditions.[8][9]
Experimental Protocol: Synthesis
Materials:
-
Antimony pentachloride (SbCl₅), freshly distilled
-
Diethyl ether (Et₂O), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Cannula for liquid transfers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Charging the Flask: Anhydrous dichloromethane (100 mL) is added to the flask via cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Antimony Pentachloride: Freshly distilled antimony pentachloride (1.0 equivalent) is slowly added to the cold, stirred dichloromethane.
-
Addition of Diethyl Ether: Anhydrous diethyl ether (2.0 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. A white precipitate will begin to form.
-
Reaction and Isolation: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The resulting white crystalline solid is isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under high vacuum.
Causality Behind Experimental Choices: The use of a non-coordinating, anhydrous solvent like dichloromethane is critical to prevent side reactions. The slow, dropwise addition of diethyl ether at low temperature controls the exothermic reaction and promotes the formation of a crystalline product. The excess of diethyl ether ensures complete reaction of the antimony pentachloride.
Applications in Organic Synthesis: From Ethylation to Single-Electron Transfer
The synthetic utility of triethyloxonium hexachloroantimonate is broad, with two primary areas of application: as a potent ethylating agent and as a selective one-electron oxidant.
Ethylation of Weakly Nucleophilic Functional Groups
Triethyloxonium hexachloroantimonate excels at the ethylation of functional groups that are poor nucleophiles, such as amides, esters, and hindered alcohols. The high electrophilicity of the triethyloxonium cation allows these reactions to proceed under mild, neutral conditions, avoiding the harsh acidic or basic environments required by other methods.[1]
This protocol provides a general framework for the ethylation of a sterically hindered alcohol, a transformation that is often challenging with conventional reagents.
Materials:
-
Hindered alcohol (e.g., tert-butanol)
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, the hindered alcohol (1.0 equivalent) is dissolved in anhydrous dichloromethane.
-
Addition of Ethylating Agent: Triethyloxonium hexachloroantimonate (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
A Niche Application: Synthesis of Crystalline Aromatic Cation-Radical Salts
A particularly noteworthy application of triethyloxonium hexachloroantimonate is its use as a selective one-electron oxidant for electron-rich aromatic compounds.[2][3][10][11] This allows for the facile preparation and isolation of crystalline paramagnetic salts, which are invaluable for structural studies, such as X-ray crystallography, and for investigations into the properties of these reactive intermediates.[2][3] The hexachloroantimonate counterion is particularly effective at stabilizing the resulting cation-radicals, leading to the formation of high-quality crystals.
The following protocol, based on the work of Rathore and co-workers, details the synthesis of the cation-radical salt of N,N'-dimethyl-5,10-dihydrophenazine.[2][3]
Materials:
-
N,N'-dimethyl-5,10-dihydrophenazine
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation of Solutions: A solution of N,N'-dimethyl-5,10-dihydrophenazine (1.0 equivalent) in anhydrous dichloromethane is prepared in a Schlenk flask under an inert atmosphere. A separate solution of triethyloxonium hexachloroantimonate (1.0 equivalent) in anhydrous dichloromethane is also prepared.
-
Oxidation Reaction: The triethyloxonium hexachloroantimonate solution is added dropwise to the stirred solution of the dihydrophenazine at -78 °C. An immediate color change to deep blue or purple indicates the formation of the cation-radical.
-
Crystallization: The reaction mixture is allowed to stand undisturbed at -20 °C for several hours to allow for the slow crystallization of the cation-radical salt.
-
Isolation: The crystalline product is collected by filtration under an inert atmosphere, washed with a small amount of cold, anhydrous dichloromethane, and dried under vacuum.
Diagram of the Experimental Workflow:
Caption: A schematic representation of the key steps in the synthesis of an aromatic cation-radical salt using triethyloxonium hexachloroantimonate.
Mechanistic Insights: The Sₙ2 Pathway of Ethylation
The ethylation reactions mediated by triethyloxonium hexachloroantimonate proceed via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon of one of the ethyl groups in the triethyloxonium cation. This attack occurs from the backside, leading to a concerted bond formation between the nucleophile and the ethyl group, and bond cleavage between the ethyl group and the oxygen atom. The leaving group is the stable and volatile diethyl ether.
Diagram of the Ethylation Mechanism:
Caption: The Sₙ2 mechanism for the ethylation of a nucleophile (Nu:) by the triethyloxonium cation.
Comparative Analysis: Hexachloroantimonate vs. Tetrafluoroborate
The choice of the counterion in a Meerwein salt can significantly influence its properties and applications.
Table 2: Comparison of [Et₃O]⁺[SbCl₆]⁻ and [Et₃O]⁺[BF₄]⁻
| Feature | Triethyloxonium Hexachloroantimonate | Triethyloxonium Tetrafluoroborate |
| Ethylating Power | Very high | High |
| Oxidizing Ability | Strong one-electron oxidant | Generally not used as an oxidant |
| Hygroscopicity | Highly hygroscopic | Hygroscopic |
| Solubility | Soluble in non-polar organic solvents (e.g., CH₂Cl₂) | More soluble in polar organic solvents |
| Primary Application | Ethylation, synthesis of cation-radicals | General purpose ethylation |
The larger and more diffuse hexachloroantimonate anion is less coordinating than the tetrafluoroborate anion. This leads to a "freer" and more reactive triethyloxonium cation, making the hexachloroantimonate salt a more potent ethylating agent. Furthermore, the redox properties of the antimony center in the [SbCl₆]⁻ anion are responsible for its ability to act as a one-electron oxidant, an application for which the tetrafluoroborate salt is not suited.[2][3] However, the extreme moisture sensitivity and the corrosive nature of antimony compounds necessitate more stringent handling procedures for the hexachloroantimonate salt.[5]
Safety, Handling, and Disposal
Triethyloxonium hexachloroantimonate is a corrosive and toxic substance that is extremely sensitive to moisture.[5] Proper handling and disposal are paramount for the safety of the researcher and the environment.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Use of a respirator may be necessary for handling larger quantities.[5] All glassware and equipment must be scrupulously dried before use.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20 °C.[4][5]
-
Disposal: Unused reagent and waste materials should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.[5]
Conclusion: A Powerful Tool for the Discerning Chemist
Triethyloxonium hexachloroantimonate is a formidable reagent in the synthetic chemist's toolkit. Its exceptional ethylating power and its unique ability to act as a one-electron oxidant open doors to chemical transformations that are difficult or impossible to achieve with more conventional reagents. While its handling requires meticulous attention to anhydrous and inert techniques, the rewards in terms of reactivity and selectivity are substantial. For researchers and drug development professionals pushing the boundaries of molecular synthesis, a thorough understanding and skillful application of this potent Meerwein salt can be a decisive advantage.
References
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Curphey, T. J. (1971). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 51, 142. doi:10.15227/orgsyn.051.0142.
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. doi:10.1021/jo980407a.
-
T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. e-Publications@Marquette. Retrieved from [Link]
-
Raber, D. J., Gariano, P., Brod, A. O., Gariano, A., & Guida, W. C. (1977). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses, 56, 59. doi:10.15227/orgsyn.056.0059.
-
PubMed. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Retrieved from [Link]
-
Meerwein, H., Hinz, G., Hofmann, P., Kroning, E., & Pfeil, E. (1937). Über Tertiäre Oxoniumsalze, I. Journal für Praktische Chemie, 147(10-12), 257–285. doi:10.1002/prac.19371471001.
-
Study.com. (n.d.). Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... Retrieved from [Link]
-
Semantic Scholar. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1973). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triethyloxonium fluoborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]
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The Unseen Workhorse: A Technical Guide to Triethyloxonium Hexachloroantimonate for the Advanced Practitioner
This guide provides an in-depth exploration of triethyloxonium hexachloroantimonate, a powerful and versatile reagent in modern organic synthesis. Moving beyond a simple cataloging of reactions, we delve into the fundamental principles governing its structure, bonding, and reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this Meerwein salt to address complex synthetic challenges.
Introduction: Beyond a Simple Alkylating Agent
Triethyloxonium hexachloroantimonate, often referred to as Meerwein's salt, is an organic salt with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻. While renowned as a potent ethylating agent, its utility extends far beyond simple alkylation reactions.[1] It serves as a selective one-electron oxidant, an initiator for cationic polymerization, and a catalyst for a variety of organic transformations.[1][2] Its "hard" electrophilic nature makes it particularly effective for the ethylation of weakly nucleophilic functional groups.[1] This guide will dissect the nuanced interplay of its ionic and covalent character to provide a comprehensive understanding of its synthetic potential.
Synthesis and Handling: Taming a Reactive Species
The synthesis of triethyloxonium hexachloroantimonate requires stringent anhydrous conditions due to its high moisture sensitivity. The primary laboratory method involves the reaction of a Lewis acid, such as antimony(V) pentachloride, with an excess of diethyl ether.[1]
Experimental Protocol: Synthesis of Triethyloxonium Hexachloroantimonate
Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Antimony pentachloride is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Materials:
-
Antimony pentachloride (SbCl₅)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and other dry glassware
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas.
-
Add anhydrous diethyl ether to the Schlenk flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of antimony pentachloride in anhydrous dichloromethane to the stirred diethyl ether via the dropping funnel.
-
A white precipitate of triethyloxonium hexachloroantimonate will form.
-
Continue stirring at 0 °C for 1-2 hours to ensure complete reaction.
-
Isolate the product by filtration under inert atmosphere, for example, using a Schlenk filter.
-
Wash the solid product with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield a white crystalline solid.
Storage: Triethyloxonium hexachloroantimonate is highly hygroscopic and should be stored in a tightly sealed container under an inert atmosphere at low temperatures (-20 °C is recommended).
Structure and Bonding: A Tale of Two Ions
The solid-state structure of triethyloxonium hexachloroantimonate is characterized by the ionic interaction between the triethyloxonium cation ([(C₂H₅)₃O]⁺) and the hexachloroantimonate anion ([SbCl₆]⁻). A detailed understanding of the geometry and electronic distribution within these ions is paramount to comprehending the reagent's reactivity.
The Triethyloxonium Cation: A Pyramidal Electrophile
The triethyloxonium cation adopts a pyramidal geometry, consistent with sp³ hybridization of the central oxygen atom.[3] The lone pair of electrons on the oxygen atom in diethyl ether becomes a bonding pair upon coordination with an ethyl cation equivalent, resulting in a formal positive charge on the oxygen.
| Parameter | Value Range | Reference |
| C-O-C Bond Angle | 109.4°–115.5° | [3] |
| Average C-O Bond Distance | 1.49 Å | [3] |
| Table 1: Representative Geometric Parameters of the Triethyloxonium Cation (based on the crystal structure of triethyloxonium hexafluorophosphate). |
This pyramidal structure and the positive charge concentrated on the oxygen atom render the ethyl groups highly electrophilic. The cation can be viewed as a "solvated" ethyl cation, primed for transfer to a nucleophile.[1]
The Hexachloroantimonate Anion: A Non-Coordinating Counterion with a Latent Role
The hexachloroantimonate anion is a large, weakly coordinating anion that imparts stability to the highly reactive triethyloxonium cation. Its octahedral geometry, with the antimony atom at the center and six chlorine atoms at the vertices, delocalizes the negative charge, minimizing its nucleophilicity.
However, the [SbCl₆]⁻ anion is not merely a spectator. It plays a crucial role in the oxidizing capabilities of the salt. There is a mechanistic relationship where an ethyl group can be transferred from the oxygen of the cation to a chlorine atom of the anion.[4] This process is believed to be in equilibrium with the dissociation into diethyl ether and antimony pentachloride, which is a powerful one-electron oxidant.
Caption: Proposed pathways for the generation of the active oxidant, antimony pentachloride, from triethyloxonium hexachloroantimonate.
Reactivity and Mechanistic Insights: A Dual Personality
Triethyloxonium hexachloroantimonate exhibits a dual reactivity profile, acting as both a potent ethylating agent and a selective one-electron oxidant. The choice of substrate and reaction conditions dictates which pathway predominates.
Electrophilic Ethylation
As a strong electrophile, triethyloxonium hexachloroantimonate readily ethylates a wide range of nucleophiles, including ethers, sulfides, amines, and amides. This reactivity is particularly valuable for the ethylation of sensitive or weakly nucleophilic functional groups where traditional methods might fail or require harsh conditions.[1] For instance, it can be used for the esterification of carboxylic acids under neutral conditions.[2]
One-Electron Oxidation of Aromatic Compounds
A significant application of triethyloxonium hexachloroantimonate is the selective one-electron oxidation of aromatic donors to their corresponding cation radicals.[2][4] This has been instrumental in the preparation and isolation of crystalline paramagnetic salts, which allows for their structural determination by X-ray crystallography.[4] A key advantage of using this reagent over antimony pentachloride directly is the avoidance of chlorinated byproducts.[1]
The proposed mechanism involves the in-situ generation of antimony pentachloride (SbCl₅) as the active oxidant. The controlled release of SbCl₅ allows for the slow and controlled oxidation of aromatic donors, facilitating the growth of high-quality single crystals of the cation-radical salts.
Caption: Simplified mechanism for the one-electron oxidation of an aromatic compound by triethyloxonium hexachloroantimonate.
Cationic Polymerization Initiator
Triethyloxonium hexachloroantimonate is an effective initiator for cationic polymerization.[1] The initiation step involves the transfer of an ethyl group from the oxonium cation to the monomer, generating a carbocationic active center that propagates the polymer chain.[1] This direct alkylation mechanism distinguishes it from initiator systems that rely on protonation.[1]
Caption: Initiation and propagation steps in cationic polymerization initiated by triethyloxonium hexachloroantimonate.
Conclusion: A Versatile Tool for the Modern Chemist
Triethyloxonium hexachloroantimonate is a reagent of significant utility, offering a unique combination of strong electrophilicity and controlled oxidizing power. Its application in the synthesis of complex molecules, the generation and study of reactive intermediates, and the initiation of polymerization reactions underscores its importance in both academic and industrial research. A thorough understanding of its structure, the dual nature of its reactivity, and proper handling techniques are essential for harnessing its full potential. This guide provides the foundational knowledge for experienced scientists to confidently and effectively employ this powerful synthetic tool.
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Triethyloxonium hexachloroantimonate | 3264-67-3 - Benchchem.
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Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. J. Org. Chem.1998 , 63 (17), 5847–5856.
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Triethyloxonium tetrafluoroborate - Wikipedia.
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Triethyloxonium hexachloroantimonate | CAS 3264-67-3 | SCBT.
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3264-67-3(TRIETHYLOXONIUM HEXACHLOROANTIMONATE) Product Description.
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CAS number 3264-67-3 properties
An In-depth Technical Guide to Triethyloxonium Hexachloroantimonate (CAS 3264-67-3)
Introduction
Triethyloxonium hexachloroantimonate (CAS No. 3264-67-3) is a powerful and versatile organometallic compound recognized for its potent electrophilic character.[1][2] Comprising a triethyloxonium cation ([ (C₂H₅)₃O]⁺) and a non-nucleophilic hexachloroantimonate anion (SbCl₆⁻), this salt serves as a highly effective ethylating agent and a robust initiator for cationic polymerization.[1] Its utility spans diverse fields, from fundamental organic synthesis and catalysis to advanced materials science, where it is instrumental in creating complex molecules, modifying polymers, and enabling structural analysis of transient species.[1][2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and safe handling protocols, grounded in established scientific literature.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in a laboratory setting. Triethyloxonium hexachloroantimonate is a white to off-white crystalline solid that is sensitive to moisture.[2][3][4][5] It is crucial to store the compound at low temperatures (-20°C) under an inert atmosphere to prevent decomposition.[1][2][3][4][5][6][7]
Table 1: Chemical Identifiers for CAS 3264-67-3
| Identifier | Value | Source(s) |
| CAS Number | 3264-67-3 | [1][5][7][8] |
| EC Number | 221-874-1 | [1][5][7][8] |
| IUPAC Name | hexachloroantimony(1-); triethyloxidanium | [1][5][8][9] |
| Synonyms | Antimony Triethyloxonium Hexachloride | [5] |
| Linear Formula | (C₂H₅)₃OSbCl₆ | [1][5][7][8][9] |
| Molecular Formula | C₆H₁₅Cl₆OSb | [2][3][4][10][11] |
| Molecular Weight | 437.66 g/mol | [1][2][3][4][5][7] |
| PubChem CID | 16688085 | [2][3][4][5][8] |
| MDL Number | MFCD00064572 | [2][3][4][5][7][8][9] |
| InChI Key | QHWUSZRAYQUNCY-UHFFFAOYSA-H | [1][5][7] |
| SMILES | CCCC.Cl(Cl)(Cl)(Cl)Cl | [5][7][8][9] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystals | [2][3][4][5] |
| Melting Point | 135-137 °C (decomposes) | [6] |
| Boiling Point | N/A | [5] |
| Density | N/A | [5] |
| Form | Solid | [1][6][7] |
| Storage Temperature | -20 °C | [1][5][6][7] |
Synthesis and Handling
Synthesis Protocol
The preparation of triethyloxonium hexachloroantimonate typically involves the reaction of a potent Lewis acid, antimony(V) pentachloride (SbCl₅), with an excess of diethyl ether ((C₂H₅)₂O).[1] The strong electrophilicity of SbCl₅ facilitates the activation of diethyl ether, leading to the formation of the stable triethyloxonium cation and the hexachloroantimonate anion.[1]
Caption: Synthesis workflow for Triethyloxonium Hexachloroantimonate.
Handling and Storage Precautions
Due to its reactivity and sensitivity, stringent handling procedures are mandatory. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is classified as harmful if swallowed or inhaled and is toxic to aquatic life.[10][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, is essential. Store in a tightly sealed container in a dry, well-ventilated area at the recommended temperature of -20°C.[2][3][4][7]
Core Applications and Mechanistic Insights
The utility of this reagent stems from the high electrophilicity of the triethyloxonium cation, which acts as a "solvated" ethyl cation, and the non-nucleophilic nature of the hexachloroantimonate counterion.[1] This combination allows for clean ethyl transfer reactions without interference from the anion.
Cationic Polymerization Initiator
Triethyloxonium hexachloroantimonate is a highly efficient initiator for cationic polymerization. The primary initiation mechanism is electrophilic alkylation, where the triethyloxonium cation transfers an ethyl group to a nucleophilic monomer, generating a new cationic active center that propagates the polymer chain.[1]
Caption: General mechanism of cationic polymerization initiation.
-
Polymerization of Heterocyclic Monomers: It is effective for the ring-opening polymerization of cyclic ethers like tetrahydrofuran (THF). This process can exhibit "living" polymerization characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions, owing to the stability of the tertiary oxonium ion propagating species.[1]
-
Polymerization of Vinylic Monomers: For monomers like alkyl vinyl ethers, initiation proceeds via the addition of the ethyl cation to the double bond, generating a carbocation.[1] The process can be complex; research suggests an initial fast reaction catalyzed by antimony pentachloride (formed from initiator decomposition), followed by a slower reaction catalyzed by the triethyloxonium ions.[1]
Reagent in Organic and Structural Chemistry
Beyond polymerization, its strong electrophilic nature makes it invaluable in several other areas:
-
Selective Oxidation: It serves as a selective one-electron oxidant for various aromatic donors.[1][10] This application is pivotal in structural chemistry, as it facilitates the slow, controlled growth of high-quality single crystals of aromatic cation-radicals, which are often too labile to isolate by other means.[1] This has enabled the X-ray structure determination of numerous important reactive intermediates.[1]
-
Ethylation of Weak Nucleophiles: As a "hard" electrophile, it reacts efficiently at sites of high electron density, enabling the ethylation of sensitive or weakly nucleophilic functional groups where other alkylating agents might fail.[1]
-
Catalysis: It is employed as a catalyst to enhance reaction rates and improve yields in key organic reactions such as alkylation and acylation.[1][2][3][4] Its ability to stabilize reactive intermediates leads to more efficient synthetic pathways.[2][3][4]
Applications in Materials Science
The properties of triethyloxonium hexachloroantimonate lend themselves to the development of advanced materials:
-
Doping Agent: It is used as a p-type doping agent for conductive polymers like polyacetylene, significantly enhancing their electrical properties.[1][10]
-
Polymer/Nanocomposite Additive: It can be incorporated into polymer matrices to improve material characteristics, including thermal stability and mechanical strength.[1][2][3][4]
Safety and Toxicology Profile
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][10][12] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5][10][12] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects | [5][10][12] |
Toxicological Insights
The toxicity profile is largely influenced by the antimony component. Antimony and its compounds can be toxic. The mechanism of action is believed to involve the binding of antimony to sulfhydryl groups in essential enzymes, disrupting cellular respiration.[13] Inhalation data suggests the myocardium (heart muscle) is a potential target of antimony toxicity.[13] Dermal exposure may lead to skin irritation, described as "antimony spots".[13] Standard first-aid measures should be followed in case of exposure, and medical attention should be sought immediately.[12]
Conclusion
Triethyloxonium hexachloroantimonate (CAS 3264-67-3) is a reagent of significant importance for researchers in both academia and industry. Its role as a powerful ethylating agent, a versatile cationic polymerization initiator, a selective oxidant, and a material property enhancer underscores its broad applicability. A thorough understanding of its chemical properties, reactivity, and associated hazards is paramount for its successful and safe implementation in the laboratory. This guide provides the foundational knowledge required for professionals to harness the unique capabilities of this compound in their research and development endeavors.
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An In-Depth Technical Guide to the Electrophilicity of the Triethyloxonium Cation
Introduction: The Enduring Power of a Potent Electrophile
In the landscape of modern organic synthesis, the ability to forge new carbon-heteroatom and carbon-carbon bonds with precision and efficiency is paramount. Among the arsenal of reagents available to the synthetic chemist, the triethyloxonium cation, most commonly available as its tetrafluoroborate salt ([(CH₃CH₂)₃O]⁺[BF₄]⁻), stands as a formidable tool.[1] Often referred to as Meerwein's reagent, this powerful and versatile ethylating agent has carved a niche for itself in the synthesis of complex molecules, ranging from pharmaceutical intermediates to natural products.[2][3]
This guide provides an in-depth technical exploration of the core feature that defines the utility of the triethyloxonium cation: its pronounced electrophilicity. We will delve into the structural and electronic origins of its reactivity, provide a framework for its quantitative understanding, and explore its synthetic applications with a focus on the interests of researchers, scientists, and drug development professionals. This document is structured to provide not just procedural knowledge but also a deeper understanding of the causality behind experimental choices, empowering the reader to leverage this potent reagent with confidence and scientific rigor.
Synthesis and Characterization: Preparing and Verifying the Reagent
The reliable synthesis of triethyloxonium tetrafluoroborate is a cornerstone of its application. The most common and convenient laboratory-scale preparation, adapted from the well-established procedures in Organic Syntheses, involves the reaction of boron trifluoride etherate with epichlorohydrin in diethyl ether.[4] This method is advantageous due to the use of readily available and relatively inexpensive starting materials.[5]
Experimental Protocol: Synthesis of Triethyloxonium Tetrafluoroborate
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled
-
Epichlorohydrin, freshly distilled
-
Anhydrous diethyl ether
-
Dry nitrogen atmosphere
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube is dried in an oven and cooled under a stream of dry nitrogen.
-
Anhydrous diethyl ether and freshly distilled boron trifluoride etherate are charged into the flask.
-
Freshly distilled epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred for an additional hour at reflux and then allowed to stand at room temperature overnight to facilitate complete crystallization.
-
The supernatant ether is removed via a filter stick under a positive pressure of dry nitrogen.
-
The crystalline solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
The resulting white crystalline triethyloxonium tetrafluoroborate is collected in a dry box, bottled under a nitrogen atmosphere, and stored at low temperature (0–5 °C).[4] The product is very hygroscopic and should be handled accordingly.[4]
Characterization:
The structure and purity of the triethyloxonium cation can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum is characterized by a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The ¹³C NMR spectrum will show corresponding signals for the methylene and methyl carbons.
The Core of Reactivity: Understanding the Electrophilicity of the Triethyloxonium Cation
The exceptional ethylating power of the triethyloxonium cation stems from its electronic structure. The central oxygen atom bears a formal positive charge, making it highly electron-deficient and, consequently, a potent electrophile. The three ethyl groups are attached to this electron-withdrawing oxygen, rendering the methylene carbons highly susceptible to nucleophilic attack. Furthermore, the departure of a neutral and stable diethyl ether molecule provides a strong thermodynamic driving force for the ethyl transfer reaction.
Qualitative Assessment and Comparison with Other Alkylating Agents
Trialkyloxonium salts are among the most powerful alkylating agents available to organic chemists.[3] Their reactivity surpasses that of conventional alkyl halides and sulfonates, such as methyl triflate.[6] This enhanced reactivity allows for the alkylation of even weakly nucleophilic functional groups under mild conditions, often at room temperature.[3] The trimethyloxonium salt is generally considered to be a more potent methylating agent than its triethyl counterpart.[3][5]
A qualitative comparison of the electrophilicity of common methylating agents places trimethyloxonium salts at the higher end of the reactivity spectrum: [Me₂Cl]⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > [Me₃O]⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI[5]
A Quantitative Framework: Mayr's Electrophilicity Scales
To move beyond qualitative descriptions, the Mayr electrophilicity scales provide a quantitative framework for understanding and predicting reaction rates. This system is based on the equation:
log k (20 °C) = s(N + E)
Computational Insights
Density Functional Theory (DFT) calculations and other computational methods can provide further insight into the electronic structure and reactivity of the triethyloxonium cation. These studies can model the charge distribution within the cation, highlighting the electrophilic nature of the methylene carbons. Furthermore, computational analysis of the transition state for the Sₙ2 reaction with various nucleophiles can elucidate the reaction mechanism and predict activation barriers, offering a theoretical corroboration of its high reactivity.
Reaction Mechanisms and Synthetic Scope
The primary reaction pathway for the triethyloxonium cation is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile attacks one of the electrophilic methylene carbons, leading to the transfer of an ethyl group and the departure of diethyl ether as the leaving group.
The synthetic utility of triethyloxonium tetrafluoroborate is vast, with documented reactivity towards a wide array of nucleophiles.
| Nucleophile Type | Functional Group | Product |
| Oxygen | Alcohols, Phenols | Ethers |
| Carboxylic Acids | Esters | |
| Amides, Lactams | O-Alkyl Imidates | |
| Ketones, Esters (enolates) | Enol Ethers | |
| Nitrogen | Amines | Quaternary Ammonium Salts |
| Nitriles | Nitrilium Ions | |
| Lactams | N-Alkyl Lactams (in some cases) | |
| Sulfur | Thiols | Thioethers |
| Sulfides | Sulfonium Salts | |
| Carbon | Enolates, Enamines | C-Alkylated Products |
Applications in Drug Development and Natural Product Synthesis
The ability of triethyloxonium salts to ethylate weak nucleophiles under mild conditions makes them particularly valuable in the synthesis of complex, multifunctional molecules such as pharmaceuticals and natural products.[2][3] In these contexts, harsh reaction conditions can lead to undesired side reactions or decomposition of sensitive intermediates.
A key application in drug development is the modification of amide and lactam moieties.[3] O-alkylation of a lactam with triethyloxonium tetrafluoroborate forms a highly reactive imidate intermediate. This intermediate can then be subjected to a variety of transformations, such as reduction to an amine or reaction with another nucleophile, providing a versatile strategy for modifying the core structure of a drug candidate. This approach can be used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity.
While specific examples of the use of triethyloxonium tetrafluoroborate in the commercial synthesis of blockbuster drugs are not always readily found in the public domain, its application in the synthesis of complex heterocyclic systems, which are common scaffolds in medicinal chemistry, is well-documented in the chemical literature. For instance, its use in the preparation of substituted imidazolines from aziridines and nitriles highlights its utility in constructing important pharmacophores.
In the realm of natural product synthesis, the mild and selective nature of Meerwein's reagent is often exploited to introduce ethyl groups into complex intermediates without disturbing other sensitive functional groups.
Safe Handling and Storage
As a highly reactive and potent alkylating agent, triethyloxonium tetrafluoroborate must be handled with care. It is corrosive and can cause severe skin burns and eye damage.[1] It is also highly hygroscopic and reacts with water, releasing corrosive byproducts.[1]
Key Safety and Handling Precautions:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
-
In case of spills: Avoid contact with water. Clean up spills promptly using an inert absorbent material and dispose of as hazardous waste.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The triethyloxonium cation, in the form of its tetrafluoroborate salt, is a powerful and versatile electrophilic ethylating agent with a broad range of applications in modern organic synthesis. Its high reactivity, driven by the positively charged oxygen and the excellent diethyl ether leaving group, enables the ethylation of a wide variety of nucleophiles, including those that are weakly reactive. This unique reactivity profile, coupled with the mild reaction conditions under which it is typically employed, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and natural product synthesis. A thorough understanding of its electrophilicity, reaction mechanisms, and proper handling procedures is essential for harnessing the full potential of this remarkable reagent.
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Organic Syntheses. Trimethyloxonium Tetrafluoroborate. Org. Synth. Coll. Vol. 5, p.1099 (1973); Vol. 46, p.120 (1966). Available from: [Link]
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role of hexachloroantimonate counterion in reactivity
An In-depth Technical Guide: The Dual Role of the Hexachloroantimonate Counterion in Chemical Reactivity
Abstract
The hexachloroantimonate anion, [SbCl₆]⁻, is far more than a simple spectator in chemical transformations. Traditionally lauded for its role as a large, weakly coordinating anion, it is instrumental in stabilizing highly reactive cationic intermediates, thereby enabling the study and application of otherwise transient species. However, emerging research has unveiled a more complex and active role for [SbCl₆]⁻, where it can directly participate in reaction mechanisms, for instance, by acting as a chlorine atom donor. This guide provides a comprehensive exploration of the dual nature of the hexachloroantimonate counterion. We will dissect its fundamental physicochemical properties, examine its classic role in cation stabilization, and delve into its more recently discovered active participation in radical processes. This whitepaper offers researchers, scientists, and drug development professionals a field-proven perspective on leveraging the unique properties of this versatile counterion in synthesis and catalysis.
The Foundation: Physicochemical Properties of the Hexachloroantimonate Anion
The utility of the hexachloroantimonate anion stems from its distinct structural and electronic properties. It is formed from the reaction of a strong Lewis acid, antimony pentachloride (SbCl₅), with a chloride source.[1] The resulting [SbCl₆]⁻ anion possesses an octahedral geometry, which contributes to its stability.[2][3]
A key characteristic of [SbCl₆]⁻ is its status as a weakly coordinating anion.[4][5] This property arises from two main factors:
-
Large Ionic Radius: The anion's substantial size helps to disperse the negative charge over a large surface area.
-
Charge Delocalization: The negative charge is delocalized over six electronegative chlorine atoms, further reducing its nucleophilicity and coordinating ability.
This combination of features makes [SbCl₆]⁻ an excellent choice as a counterion for highly electrophilic and reactive cations, as it is less likely to form a strong covalent bond with the cation, thus preserving the cation's reactivity.[4][5]
Genesis of the Hexachloroantimonate Anion
The formation of the hexachloroantimonate anion is typically achieved through the reaction of the potent Lewis acid antimony pentachloride (SbCl₅) with a chloride ion donor. This process is fundamental to its application in generating and stabilizing cationic species.
Caption: Formation of the [SbCl₆]⁻ anion from SbCl₅ and a chloride source.
The "Innocent Bystander": Stabilizing Highly Reactive Cations
A primary and well-established role of the hexachloroantimonate anion is to serve as a non-interfering counterion for highly reactive cationic species, particularly carbocations and radical cations. The stability of a carbocation is critical as it is often a transient intermediate in many organic reactions.[6] Factors that stabilize carbocations include adjacent alkyl groups (inductive effect and hyperconjugation) and resonance delocalization.[7][8]
The weakly coordinating nature of [SbCl₆]⁻ is paramount in this context. Unlike more nucleophilic anions (e.g., halides), [SbCl₆]⁻ has a low propensity to form a covalent bond with the carbocation, which would quench its reactivity. This allows for the isolation and characterization of salts of highly electrophilic species.[4][9]
A prominent example is Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue".[2] In this salt, the [SbCl₆]⁻ anion stabilizes the tris(4-bromophenyl)aminium radical cation.[10] This compound is a stable, blue solid that serves as a convenient one-electron oxidant in organic synthesis, with a reduction potential of +0.70 V versus ferrocene/ferrocenium in dichloromethane.[2] The stability afforded by the hexachloroantimonate counterion makes this powerful oxidant easy to handle and store.[10]
Visualizing Cation Stabilization
The large, diffuse structure of the [SbCl₆]⁻ anion electrostatically stabilizes a reactive cation without forming a strong covalent interaction, thereby preserving the cation's inherent reactivity for subsequent chemical transformations.
Caption: Electrostatic stabilization of a reactive cation by the [SbCl₆]⁻ anion.
The "Active Participant": Direct Mechanistic Involvement
While the role of a non-coordinating anion is fundamental, recent studies have compellingly demonstrated that the hexachloroantimonate counterion can be directly involved in the reaction mechanism, acting as more than just a spectator.[11][12] This is particularly evident in radical reactions where [SbCl₆]⁻ can function as a chlorine atom donor.
In a notable example, Tris(4-bromophenyl)aminium hexachloroantimonate was used as a "waste-utilized"-type initiator for the aerobic oxidation of the C-H bond in proline esters.[13] Mechanistic studies revealed that after the aminium radical cation initiates the reaction, the [SbCl₆]⁻ counterion participates in a subsequent step by transferring a chlorine atom, leading to the formation of chlorinated pyrroles.[11][12] Similarly, in an oxidative Povarov-type reaction, the [SbCl₆]⁻ counterion again served as the chlorine atom donor for the synthesis of chlorinated quinolines.[14]
This dual functionality represents a significant paradigm shift in understanding the role of so-called "spectator" counterions. It provides a novel strategy in synthetic chemistry where the counterion is not merely a charge-balancing agent but an integral part of the reaction design, contributing a reactive atom to the final product.
Workflow for "Waste-Utilized" Chlorination
This workflow illustrates the dual role of the Tris(4-bromophenyl)aminium hexachloroantimonate salt, where the cation initiates a radical cascade and the [SbCl₆]⁻ anion subsequently acts as the chlorine source for product formation.
Caption: Reaction pathway showing the active role of the [SbCl₆]⁻ counterion.
Applications in Synthesis and Catalysis
The unique properties of the hexachloroantimonate counterion have led to its use in a variety of chemical applications.
| Application Area | Specific Use | Compound Example | Reference(s) |
| Oxidizing Agent | One-electron oxidation for doping of conjugated polymers and initiating coupling reactions. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") | [15][16][17] |
| Catalysis | Deprotection of common protecting groups like tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) ethers. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | [11][15][16] |
| Polymerization | As a counterion for cationic transition metal complexes in homogeneous alkene polymerization catalysts. | Zirconium-based catalysts with [SbCl₆]⁻ | [4] |
| Radical Reactions | As a combined initiator and chlorine atom source for C-H functionalization. | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate | [12][13][14] |
These applications highlight the versatility of the [SbCl₆]⁻ anion, enabling reactions that might otherwise be difficult to achieve. Its use as a catalyst for deprotection, for example, offers a mild and efficient alternative to harsher methods.[11] In polymerization, its non-coordinating nature is essential for maintaining the activity of the cationic metal center.[4]
Practical Considerations and Experimental Protocols
While powerful, compounds containing the hexachloroantimonate anion require careful handling due to their reactivity and potential hazards.
Safety and Handling
-
Moisture Sensitivity: Antimony pentachloride and many hexachloroantimonate salts are moisture-sensitive and can hydrolyze to form corrosive hydrochloric acid.[1][18] Handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[19]
-
Toxicity and Corrosivity: These compounds are toxic and corrosive.[19] Avoid all personal contact, including inhalation of dust.[18] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[19]
-
Incompatibilities: Avoid contact with strong oxidizing agents and bases.[18][19]
-
Disposal: All waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]
Experimental Protocol: Synthesis of Tris(4-bromophenyl)ammoniumyl Hexachloroantimonate ("Magic Blue")
This protocol describes the synthesis via the oxidation of tris(4-bromophenyl)amine with antimony pentachloride.[10][15]
Materials:
-
Tris(4-bromophenyl)amine
-
Antimony pentachloride (SbCl₅)
-
Acetonitrile (anhydrous)
Procedure:
-
Under an inert atmosphere, dissolve tris(4-bromophenyl)amine in a minimal amount of anhydrous acetonitrile in a Schlenk flask.
-
In a separate flask, carefully prepare a solution of an equimolar amount of antimony pentachloride in anhydrous acetonitrile.
-
Slowly add the antimony pentachloride solution dropwise to the stirred solution of tris(4-bromophenyl)amine at room temperature.
-
Upon addition, a deep blue precipitate of Tris(4-bromophenyl)ammoniumyl hexachloroantimonate will form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Isolate the blue solid product by filtration under inert atmosphere using a cannula or a Schlenk filter.
-
Wash the precipitate with a small amount of cold, anhydrous acetonitrile to remove any unreacted starting materials.
-
Dry the final product under vacuum to yield the dark-blue powder. Store the product under an inert atmosphere, protected from light and moisture.[18]
Conclusion and Future Outlook
The hexachloroantimonate counterion exhibits a fascinating duality in its chemical behavior. It serves as a cornerstone for stabilizing highly electrophilic species through its classic role as a large, weakly coordinating anion. This property alone makes it an indispensable tool in catalysis and the synthesis of novel compounds. However, the discovery of its ability to actively participate in reactions, such as by donating a chlorine atom, opens up new avenues for synthetic design. This "active participant" role challenges the conventional view of counterions and encourages chemists to consider them as potential reagents integrated within a single molecule.
Future research will likely focus on further exploring and harnessing this dual reactivity. Can the [SbCl₆]⁻ anion be used to deliver other atoms or functional groups? Can its reactivity be tuned by modifying the cation or the solvent environment? Answering these questions will undoubtedly lead to the development of more efficient, selective, and innovative chemical transformations, solidifying the role of the hexachloroantimonate anion as a uniquely versatile tool in the chemist's arsenal.
References
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- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate Magic Blue. (n.d.). Sigma-Aldrich.
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Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]
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Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]
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Ding, H., Zhang, S., Sun, Z., Ma, Q., Li, Y., Yuan, Y., & Jia, X. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a "Waste-Utilized"-Type Initiator-Promoted C-H Chlorination via C-H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry, 87(22), 15139–15151. Retrieved from [Link]
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Schultz, D. M., et al. (2012). Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. Tetrahedron Letters, 53(1), 107-110. Retrieved from [Link]
- SAFETY DATA SHEET Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET Antimony(V) chloride. (2010). Fisher Scientific.
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Gabbaï, F. P., et al. (2023). Lewis Acidity of the SbCl3/o‐chloranil System. Angewandte Chemie International Edition, 62(11), e202216895. Retrieved from [Link]
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Jia, X., et al. (2020). Tris(4-bromophenyl)aminium Hexachloroantimonate-Initiated Oxidative Povarov-Type Reaction between Glycine Esters and (Cyclopropylidenemethyl)benzenes Using the Counterion as a Chlorine Donor. Organic Letters, 22(16), 6379–6383. Retrieved from [Link]
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Stoyanov, E. S. (2017). Stabilization of Saturated Carbocations in Condensed Phases. The Journal of Physical Chemistry A, 121(50), 9638–9644. Retrieved from [Link]
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Selected examples of antimony(v) Lewis acids. (n.d.). ResearchGate. Retrieved from [Link]
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Barrow, M. J., et al. (1973). The stereochemistry of hexachloroantimony(III) compounds. Journal of the Chemical Society, Dalton Transactions, (18), 1991-1995. Retrieved from [Link]
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The Emergence of Triethyloxonium Hexachloroantimonate as a Precision Tool for One-Electron Oxidation in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of synthetic organic chemistry, the selective generation of reactive intermediates under mild conditions is a paramount objective. This technical guide delves into the nuanced role of triethyloxonium hexachloroantimonate, [Et₃O]⁺[SbCl₆]⁻, as a potent and selective one-electron oxidant. Moving beyond its classical application as a powerful ethylating agent, this guide illuminates its capacity to facilitate the clean generation of aromatic cation radicals.[1][2][3] We will explore the mechanistic underpinnings of this process, provide actionable experimental protocols, and present a framework for its application in contemporary research, particularly in the synthesis of complex molecules and the development of novel materials.
Introduction: A Paradigm Shift from Alkylation to Single-Electron Transfer
Triethyloxonium hexachloroantimonate, a Meerwein salt, is traditionally recognized for its formidable electrophilicity, serving as a powerful hard electrophile for the ethylation of a wide array of nucleophiles.[1] However, pioneering work has unveiled a more subtle and equally powerful facet of its reactivity: its capacity to act as a selective one-electron oxidant, particularly for electron-rich aromatic systems.[1][2][3] This discovery has been pivotal, enabling the preparation and isolation of crystalline paramagnetic salts of aromatic cation radicals, species that are often too labile to be studied by conventional means.[1][2][3] The controlled and slow oxidation afforded by this reagent circumvents the formation of chlorinated byproducts often observed with harsher oxidants like neat antimony pentachloride.[1]
This guide will provide a comprehensive overview of the theory and practice of using triethyloxonium hexachloroantimonate as a one-electron oxidant, empowering researchers to harness its unique capabilities in their synthetic endeavors.
The Mechanistic Heart of the Matter: Unraveling the One-Electron Oxidation Pathway
The efficacy of triethyloxonium hexachloroantimonate as a one-electron oxidant is intrinsically linked to its dynamic relationship with antimony pentachloride (SbCl₅). The prevailing mechanism posits a prior ethyl transfer from the oxonium cation to a chloride ligand of the hexachloroantimonate anion within the ion pair.[2][3] This equilibrium, depicted below, slowly releases monomeric SbCl₅, which is the active oxidizing agent.
Caption: Proposed mechanism for the one-electron oxidation of an aromatic substrate (ArH) by triethyloxonium hexachloroantimonate.
This controlled release of SbCl₅ is the cornerstone of the reagent's selectivity. Unlike the often violent and indiscriminate reactivity of pure SbCl₅, the slow, in-situ generation of the active oxidant allows for the gentle formation of the aromatic cation radical, facilitating its precipitation as a stable crystalline salt.[1] This method's elegance lies in its ability to modulate the rate of oxidation by adjusting the reaction temperature, typically between 0 °C and -30 °C, to optimize the growth of single crystals.[1]
Substrate Scope and Redox Potential Considerations
The utility of triethyloxonium hexachloroantimonate as a one-electron oxidant extends to a variety of electron-rich aromatic compounds. A key predictor of a successful oxidation is the oxidation potential of the aromatic substrate. The table below, compiled from seminal studies, provides a guide to the types of aromatic systems amenable to this methodology.
| Aromatic Donor (ArH) | Oxidation Potential (E_ox) vs. SCE [V] | Observation upon Oxidation |
| 1,4-Dimethoxybenzene | +1.35 | Formation of a deep red solution |
| 9,10-Dimethoxyanthracene | +1.11 | Generation of a persistent blue color |
| N,N,N',N'-Tetramethyl-p-phenylenediamine | +0.19 | Immediate formation of a deep blue solution |
| Perylene | +1.04 | Production of a dark green solution |
| Pyrene | +1.30 | A transient blue-green color is observed |
Data sourced from Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. J. Org. Chem. 1998, 63 (17), 5847–5856.[1][2][3][4][5]
The success of this method with substrates possessing oxidation potentials up to approximately +1.35 V versus the saturated calomel electrode (SCE) underscores its utility for a range of electron-rich aromatic systems.[4]
Experimental Protocol: A Step-by-Step Guide to the Synthesis of an Aromatic Cation-Radical Salt
The following protocol provides a detailed methodology for the one-electron oxidation of an electron-rich aromatic compound using triethyloxonium hexachloroantimonate. This procedure is a self-validating system, where the successful formation of the colored cation-radical and its subsequent precipitation are key indicators of a successful reaction.
4.1. Materials and Reagents:
-
Triethyloxonium hexachloroantimonate (≥95% purity)
-
Aromatic substrate (e.g., 1,4-dimethoxybenzene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (Et₂O, anhydrous)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature bath (e.g., cryocooler or Dewar with a suitable solvent)
4.2. Workflow Diagram:
Caption: A typical experimental workflow for the one-electron oxidation of an aromatic hydrocarbon.
4.3. Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A 50 mL Schlenk flask containing a magnetic stir bar is dried under high vacuum and then backfilled with an inert atmosphere (Argon or Nitrogen).
-
Addition of Substrate: The aromatic substrate (e.g., 1,4-dimethoxybenzene, 1.0 mmol) is dissolved in anhydrous dichloromethane (20 mL) and transferred to the Schlenk flask via a syringe.
-
Cooling: The solution is cooled to the desired temperature, typically -20 °C, using a low-temperature bath.
-
Addition of the Oxidant: Triethyloxonium hexachloroantimonate (1.2 mmol, 1.2 equivalents) is added portion-wise to the stirred solution under a positive pressure of inert gas. The addition should be done carefully to control any exotherm.
-
Reaction Monitoring: The reaction mixture is stirred at -20 °C for 2 to 4 hours. A distinct and persistent color change, indicative of the formation of the aromatic cation radical, should be observed. For 1,4-dimethoxybenzene, this will be a deep red color.
-
Crystallization: Upon completion of the reaction (as judged by the stabilization of the color), the stirring is stopped. A layer of cold, anhydrous diethyl ether (10 mL) is carefully added on top of the dichloromethane solution to induce crystallization.
-
Isolation: The flask is allowed to stand undisturbed at -20 °C for 12-24 hours, during which time the cation-radical salt will precipitate as crystals. The crystalline product is then isolated by cannula filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
Applications in Drug Development and Materials Science
The ability to generate and isolate stable aromatic cation radicals opens up new avenues in both drug development and materials science.
-
Mechanistic Probes in Drug Metabolism: Aromatic oxidation is a key process in the metabolism of many xenobiotics. The study of isolated aromatic cation radicals can provide fundamental insights into the initial steps of these metabolic pathways.
-
Synthesis of Novel Conductive Polymers: The controlled oxidation of aromatic monomers can be used to initiate polymerization, leading to the formation of conductive polymers with tailored electronic properties.[1]
-
Development of Molecular Magnets: The generation of stable radical species is a prerequisite for the design and synthesis of purely organic magnetic materials.
Conclusion and Future Outlook
Triethyloxonium hexachloroantimonate has proven to be a uniquely effective reagent for the selective one-electron oxidation of electron-rich aromatic compounds. Its ability to slowly generate the active oxidant, SbCl₅, under mild conditions allows for the controlled formation and isolation of otherwise transient aromatic cation radicals.[1][2][3] This technical guide has provided a comprehensive overview of the underlying mechanism, substrate scope, and a detailed experimental protocol to empower researchers to utilize this powerful synthetic tool.
Future research in this area will likely focus on expanding the substrate scope to include more complex and heteroaromatic systems, as well as exploring the synthetic utility of the generated cation radicals in subsequent transformations. The continued development of such precise and selective reagents will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and materials science.
References
-
Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. J. Org. Chem.1998 , 63 (17), 5847–5856. [Link]
-
Kochi, J. K.; Rathore, R.; Kumar, A. S.; Lindeman, S. V. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. e-Publications@Marquette, 1998 . [Link]
-
Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed, 1998 . [Link]
-
Rathore, R.; Kumar, A. S.; Lindeman, S. V.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. CORE, 1998 . [Link]
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A Theoretical and Computational Guide to Trialkyloxonium Salts: Structure, Stability, and Reactivity
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of trialkyloxonium salts. It is intended for researchers, chemists, and drug development professionals who seek to understand and predict the behavior of these potent alkylating agents from a molecular modeling perspective. We will delve into the quantum chemical calculations that illuminate their structure, stability, spectroscopic signatures, and reaction mechanisms, offering insights grounded in first-principles.
Introduction: The Nature of Trialkyloxonium Salts
Trialkyloxonium salts, featuring a positively charged oxygen atom bonded to three alkyl groups (R₃O⁺), are a fascinating class of organic compounds.[1] They are perhaps best known as powerful and versatile alkylating agents, with trimethyloxonium and triethyloxonium tetrafluoroborates (Meerwein's salts) being archetypal examples.[2][3] These compounds are considered "hard" electrophiles, readily reacting with a wide range of soft and hard nucleophiles at the site of highest electron density.[3] Their high reactivity, which makes them invaluable in organic synthesis for reactions such as etherification and esterification, also renders them transient and challenging to study experimentally.[2][4] This is where theoretical and computational chemistry provides an indispensable toolkit, allowing for the detailed investigation of their intrinsic properties in a controlled virtual environment.
Computational studies, primarily leveraging Density Functional Theory (DFT) and ab initio methods, have become critical for corroborating experimental findings and predicting the properties of novel oxonium species.[5][6] These methods allow us to build a bottom-up understanding of the causality behind their reactivity, starting from the fundamental electronic structure.
Core Theoretical Methodologies: The Computational Chemist's Toolkit
The theoretical investigation of trialkyloxonium salts relies on solving the Schrödinger equation, albeit in an approximate manner. The choice of methodology is a critical decision, balancing computational cost against the desired accuracy for the property of interest.
Density Functional Theory (DFT)
DFT has emerged as the workhorse for computational studies on systems of this size. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy.
-
Causality of Choice: DFT methods, particularly those using hybrid functionals like B3LYP, offer a robust compromise between accuracy and computational expense.[6][7] They are well-suited for calculating geometries, vibrational frequencies, and reaction energetics for trialkyloxonium salts.
-
Self-Validating Protocol: A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions are crucial for accurately describing the charge distribution and polarizability of these ionic species.[6]
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT.
-
Causality of Choice: Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used to benchmark DFT results.[6][8] They can provide a more accurate description of electron correlation effects, which can be important for subtle energetic questions, though at a significantly higher computational cost.
-
Authoritative Grounding: The use of methods like MP2/6-311++G(2d,p) has been shown to provide excellent agreement with experimental data for the structure and spectra of complex oxonium salts.[6]
A standard computational workflow for analyzing a trialkyloxonium salt is depicted below. This systematic approach ensures that calculated properties correspond to a stable, well-defined molecular structure.
Caption: A typical computational workflow for theoretical studies of oxonium salts.
Molecular and Electronic Structure
A fundamental application of theoretical chemistry is the prediction of the three-dimensional structure of molecules. For trialkyloxonium ions, theory confirms a pyramidal geometry around the central oxygen atom, consistent with sp³ hybridization.[1]
X-ray crystallography of related salts, such as triethyloxonium hexafluorophosphate, confirms this pyramidal structure, with C-O-C bond angles deviating slightly from the ideal tetrahedral angle.[2] Computational studies can reproduce these geometries with high fidelity. For example, replacing methyl groups with electron-withdrawing trifluoromethyl groups significantly alters the geometry, increasing the remaining O-CH₃ bond lengths, a detail precisely captured by DFT calculations.[6]
| Parameter | (CH₃)₃O⁺ (Calculated) | (C₂H₅)₃O⁺ (Experimental)[2] | [(CH₃)₂OCF₃]⁺ (Calculated)[6] |
| Geometry | Pyramidal | Pyramidal | Pyramidal |
| Avg. C-O Bond Length | ~1.46 Å | 1.49 Å | 1.50 Å (O-CH₃) |
| Avg. C-O-C Angle | ~112° | 109.4°–115.5° | ~116° |
Table 1: Comparison of geometric parameters for selected trialkyloxonium ions from theoretical calculations and experimental data.
Stability and Thermochemistry
The stability of oxonium ions can be quantified by their proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of the parent ether. Theoretical calculations are particularly adept at determining these values.[8][9]
R₂O + H⁺ → R₂OH⁺ (Primary/Secondary Oxonium) R₃O⁺ (Tertiary Oxonium)
Studies have shown that the proton affinity of ethers increases with alkyl substitution, which is rationalized by the electron-donating inductive effect of alkyl groups stabilizing the positive charge on the oxygen. Computational models accurately capture these trends, providing a rationale for why dialkyl ethers are more basic than alcohols or water.[8][9]
The stability of trialkyloxonium salts is also influenced by the counter-anion and any ion-pairing effects, which can be modeled computationally, though often requiring explicit solvent models or cluster calculations for high accuracy.[6]
Spectroscopic Properties: Bridging Theory and Experiment
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a direct link to experimental characterization.
-
NMR Spectroscopy: Calculating nuclear magnetic shielding constants allows for the prediction of ¹H and ¹³C NMR chemical shifts.[6] This is an invaluable tool for structure elucidation, especially for reactive species that are difficult to isolate. Theoretical studies have successfully confirmed the structures of novel perfluoroalkyl-substituted trialkyloxonium salts by showing excellent agreement between calculated and observed NMR spectra.[6]
-
Vibrational Spectroscopy (IR & Raman): Frequency calculations not only confirm that an optimized structure is a true energy minimum but also yield the vibrational modes of the molecule.[6] These calculated frequencies and their corresponding intensities can be used to simulate an IR or Raman spectrum, aiding in the interpretation of experimental spectra.
Reactivity and Mechanistic Insights
Trialkyloxonium salts are defined by their reactivity as alkylating agents.[3] Computational studies can go beyond simply predicting reactivity trends and can elucidate the detailed step-by-step mechanisms of these reactions. Protonated ethers, which are structurally similar, are excellent electrophiles and can participate in Sₙ2 reactions.[10]
Caption: Generalized Sₙ2 reaction mechanism involving a trialkyloxonium salt.
By calculating the potential energy surface for a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, therefore, the reaction rate.
-
Case Study: Friedel-Crafts Alkylation: Recent DFT studies have explored the mechanism of Friedel-Crafts-type methylations using methanol activated by silylium ions to form Meerwein's salt-like oxonium ions.[11] These calculations revealed that silylated methyloxonium ions are stronger electrophiles than their protonated counterparts, explaining the increased efficiency and lower reaction temperatures observed experimentally.[11] This is a prime example of theory providing deep, actionable mechanistic insight that guides further experimental design.
Conclusion and Future Outlook
Theoretical studies provide a robust and predictive framework for understanding the fundamental chemistry of trialkyloxonium salts. From elucidating their three-dimensional structure and quantifying their stability to predicting their spectroscopic signatures and mapping their reaction pathways, computational chemistry is an essential partner to experimental investigation. As computational methods continue to improve in accuracy and efficiency, we can expect even more detailed and predictive models of these reactive species, enabling the rational design of new reagents and catalysts for applications in organic synthesis and drug development.
References
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Hussain, M. A., Mahadevi, A. S., & Sastry, G. N. (2015). Estimating the binding ability of onium ions with CO2 and π systems: a computational investigation. Physical Chemistry Chemical Physics, 17(3), 1948-1960. [Link]
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Wikipedia contributors. (2023). Oxonium ion. Wikipedia, The Free Encyclopedia. [Link]
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Abboud, J. L. M., et al. (1988). A theoretical study of the proton affinities of water, alcohols, and ethers: absolute versus relative basicities. Journal of the Chemical Society, Perkin Transactions 2, (8), 1269-1275. [Link]
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Tantillo, D. J. (n.d.). Oxonium Ions. UC Davis. [Link]
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ResearchGate. (2020). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. [Link]
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BYJU'S. (n.d.). Ethers. [Link]
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Koppe, K., et al. (2006). Synthesis and Characterization of the First Examples of Perfluoroalkyl-Substituted Trialkyloxonium Salts, [(CH₃)₂OCF₃]⁺[Sb₂F₁₁]⁻. Angewandte Chemie International Edition, 45(23), 3825-3828. [Link]
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Riley, M. C., et al. (2021). Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics. Nature Communications, 12(1), 5839. [Link]
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ResearchGate. (n.d.). Alkyl-transfer reactions between protonated alcohols and ethers. Gas-phase alkylation of formaldehyde. [Link]
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Evans, M. (2019, July 12). 04.02 Reactivity of Ethers and Protonated Ethers. YouTube. [Link]
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Wikipedia contributors. (2023). Triethyloxonium tetrafluoroborate. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Oxonium ions: Ring of stability. [Link]
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Thieme E-Books. (n.d.). Product Class 6: Oxonium Salts. [Link]
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Martins, F. T., et al. (2021). Experimental and Computational Studies on Bio-Inspired Flavylium Salts as Sensitizers for Dye-Sensitized Solar Cells. Molecules, 26(11), 3329. [Link]
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ResearchGate. (n.d.). Four anilinium salt degradation mechanisms for which DFT-computed solutions were found. [Link]
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Curphey, T. J. (1973). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 5, 1096. [Link]
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Khakimov, D. V., et al. (2022). Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics. Journal of Computational Chemistry, 43(11), 778-784. [Link]
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A Senior Application Scientist's Guide to the Solubility of Triethyloxonium Hexachloroantimonate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Meerwein Salt in Solution
Triethyloxonium hexachloroantimonate, a prominent member of the Meerwein salt family, is a powerful electrophilic reagent pivotal in various organic transformations.[1][2] Its efficacy, however, is intrinsically linked to its behavior in solution—a factor often dictated by its solubility in the chosen reaction medium. This guide provides an in-depth exploration of the solubility characteristics of triethyloxonium hexachloroantimonate in organic solvents, moving beyond simple empirical data to elucidate the underlying chemical principles. For the modern researcher, a comprehensive grasp of these principles is not merely academic; it is the cornerstone of rational solvent selection, reaction optimization, and, ultimately, reproducible and scalable synthetic methodologies.
This document is structured to provide a holistic understanding, from the theoretical underpinnings of solubility to practical, actionable protocols for its determination. We will delve into the nuanced interplay of solvent polarity, ion-pair dynamics, and the inherent reactivity of this potent alkylating agent.
Section 1: The Chemical Personality of Triethyloxonium Hexachloroantimonate and Its Implications for Solubility
Triethyloxonium hexachloroantimonate, with the formula [(CH₃CH₂)₃O]⁺[SbCl₆]⁻, is an ionic compound. Its solubility is therefore governed by the ability of a solvent to solvate both the triethyloxonium cation and the hexachloroantimonate anion. The large, sterically hindered nature of these ions, coupled with the highly electrophilic character of the cation, imparts a unique "chemical personality" that dictates its interaction with solvent molecules.
The Dominance of Solvent Polarity
As a salt, the solubility of triethyloxonium hexachloroantimonate is profoundly influenced by the polarity of the organic solvent. A solvent's ability to effectively solvate the charged species and overcome the lattice energy of the solid salt is paramount.
-
High-Polarity Solvents : Solvents with high dielectric constants, such as nitromethane and acetonitrile , are predicted to be effective at dissolving triethyloxonium hexachloroantimonate.[1] In these media, the salt is likely to dissociate into free ions, with each ion surrounded by a shell of solvent molecules. This strong solvation stabilizes the charged species in solution, favoring the dissolution process. The related compound, tris(4-bromophenyl)ammoniumyl hexachloroantimonate, is also known to be soluble in acetonitrile.[3]
-
Low-Polarity Solvents : In nonpolar or weakly polar solvents like hydrocarbons and ethers , triethyloxonium hexachloroantimonate is expected to exhibit poor solubility.[1] These solvents lack the ability to effectively stabilize the separated ions. Consequently, the salt is more likely to exist as a contact ion pair, where the cation and anion remain in close proximity, if it dissolves at all.[1]
The Complication of Reactivity: A Case Study in Dichloromethane
While polarity provides a useful framework, the high reactivity of triethyloxonium hexachloroantimonate introduces a significant complicating factor. The choice of solvent is not merely a matter of physical dissolution but also of chemical compatibility.
Dichloromethane (CH₂Cl₂) is a commonly used solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds and its relative inertness. However, in the case of triethyloxonium hexachloroantimonate, it is not an innocent solvent. Studies have shown that this Meerwein salt decomposes in dichloromethane.[1][4] This decomposition process involves the formation of ethyl chloride, diethyl ether, and antimony pentachloride.[4] The newly formed antimony pentachloride is itself a potent Lewis acid that can influence the reaction environment.[1] This inherent instability in chlorinated solvents complicates the determination of a true equilibrium solubility and has significant implications for its use in synthesis. For reactions conducted in dichloromethane, it is crucial to recognize that the active reagent may not solely be the starting oxonium salt.
The analogous trimethyloxonium and triethyloxonium tetrafluoroborates are often used as suspensions in dichloromethane, indicating their low solubility.[5]
Section 2: Qualitative Solubility Overview
While comprehensive quantitative data is scarce in the literature, a qualitative understanding of solubility in common organic solvents can be summarized as follows:
| Solvent Class | Example(s) | Expected Solubility | Rationale & Commentary |
| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble to Soluble, but with Decomposition | The polarity of these solvents can facilitate some dissolution. However, the high reactivity of the oxonium salt leads to decomposition, making true solubility measurement challenging.[1][4] The related triethyloxonium tetrafluoroborate is often used in dichloromethane solution.[5] |
| Ethers | Diethyl ether, Tetrahydrofuran | Insoluble to Very Sparingly Soluble | The low polarity of ethers is insufficient to overcome the lattice energy of the salt. This low solubility is exploited in the synthesis of the salt, where it is often washed with diethyl ether to remove soluble impurities. |
| Nitriles | Acetonitrile | Soluble | The high polarity of acetonitrile effectively solvates the ions, leading to good solubility.[1] This makes it a suitable solvent for reactions where the salt's integrity is desired. |
| Nitroalkanes | Nitromethane | Soluble | Similar to acetonitrile, the high polarity of nitromethane is expected to promote the dissolution of the salt.[1] |
| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are incapable of solvating the ionic species and will not dissolve the salt. |
Section 3: Experimental Protocol for the Determination of Triethyloxonium Hexachloroantimonate Solubility
Given the air- and moisture-sensitive nature of triethyloxonium hexachloroantimonate, its solubility must be determined with rigorous exclusion of atmospheric contaminants. The following protocol outlines a robust, self-validating method for determining the equilibrium solubility in a given organic solvent.
Guiding Principles for a Self-Validating System
-
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents: The use of rigorously dried and deoxygenated solvents is mandatory to prevent hydrolysis and other side reactions.
-
Equilibrium Confirmation: The attainment of equilibrium must be verified by sampling the supernatant at different time points until a constant concentration is observed.
-
Solid Phase Analysis: The solid phase remaining after equilibration should be analyzed (e.g., by melting point or spectroscopy) to confirm that no chemical transformation has occurred.
Step-by-Step Methodology
-
Preparation of the Saturated Solution: a. In a glovebox or under a positive pressure of inert gas, add an excess of triethyloxonium hexachloroantimonate to a known volume of anhydrous solvent in a sealed vial or Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is essential. b. Seal the vessel tightly and stir the suspension at a constant, controlled temperature (e.g., 25 °C) for an extended period. c. To confirm equilibrium, take small aliquots of the supernatant at various time intervals (e.g., 12, 24, and 48 hours).
-
Sample Collection and Preparation: a. Allow the solid to settle completely. b. Using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) that has been purged with inert gas, carefully withdraw a known volume of the clear supernatant. c. Immediately transfer the aliquot into a tared, sealed vial containing a known volume of a suitable quenching agent (e.g., a solution of a mild nucleophile in a compatible solvent) to prevent precipitation or decomposition upon cooling or solvent evaporation.
-
Analysis of the Solute Concentration: a. Determine the concentration of the ethylated quenching agent in the resulting solution using a validated analytical technique such as:
- Quantitative NMR (qNMR): By integrating the signal of the ethylated product against an internal standard.
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): After appropriate derivatization if necessary, and calibration with known standards.
-
Data Calculation and Reporting: a. Calculate the concentration of triethyloxonium hexachloroantimonate in the original supernatant based on the concentration of the analyzed product and the dilution factor. b. Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). c. Report the temperature at which the solubility was determined.
Diagram of the Experimental Workflow
Caption: Workflow for Determining the Solubility of Air-Sensitive Reagents.
Section 4: Safety and Handling Considerations
Triethyloxonium hexachloroantimonate is a corrosive and toxic substance that is highly sensitive to moisture.[6][7][8]
-
Handling: Always handle this reagent in a well-ventilated fume hood, preferably within a glovebox, under an inert atmosphere.[6] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere at low temperatures (typically ≤ -20 °C) to minimize decomposition.[2][7][8]
-
Disposal: Dispose of waste material in accordance with local regulations for hazardous chemical waste.
Conclusion: A Framework for Rational Solvent Selection
The solubility of triethyloxonium hexachloroantimonate in organic solvents is a complex interplay of solvent polarity and the inherent reactivity of the salt. While high-polarity aprotic solvents like acetonitrile and nitromethane are the most promising candidates for achieving true solutions, the reactivity in other common solvents like dichloromethane necessitates careful consideration. The provided experimental protocol offers a robust framework for researchers to determine solubility in their specific solvent systems, ensuring greater control over reaction conditions and enhancing the reproducibility of synthetic outcomes. As with any highly reactive reagent, a thorough understanding of its solution behavior is not just beneficial but imperative for its effective and safe utilization.
References
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Chem-Impex. Triethyloxonium hexachloroantimonate. [Link]
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T3DB. Triethyloxonium hexachloroantimonate. [Link]
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Wikipedia. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate. [Link]
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Organic Syntheses. Trimethyloxonium Tetrafluoroborate. [Link]
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PubMed. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. [Link]
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An In-Depth Technical Guide to the Physical Characteristics of Solid Triethyloxonium Hexachloroantimonate
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling a Powerful Alkylating Agent
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a potent electrophilic reagent widely recognized for its utility in organic synthesis, catalysis, and materials science.[1][2] As a member of the Meerwein salt family, its primary function lies in its exceptional ability to act as a powerful ethylating agent, capable of reacting with a wide range of weakly nucleophilic functional groups.[3] It also serves as a selective one-electron oxidant, facilitating the isolation of crystalline paramagnetic salts for structural analysis.[4]
Despite its widespread application, a comprehensive, consolidated guide on the fundamental physical characteristics of the solid material is notably absent in publicly accessible literature. This guide, therefore, serves a dual purpose: to present the established physical properties of solid triethyloxonium hexachloroantimonate and to provide expert, field-proven methodologies for its complete characterization. As Senior Application Scientists, we understand that a thorough grasp of a reagent's physical properties is paramount for its effective and safe utilization, ensuring reproducibility and enabling innovation. This document is structured to provide both foundational knowledge and the practical tools necessary for in-depth investigation.
Molecular Identity and Structure
Triethyloxonium hexachloroantimonate is an ionic compound with the chemical formula C₆H₁₅Cl₆OSb and a molecular weight of approximately 437.66 g/mol .[5] It is comprised of two distinct ionic species: the triethyloxonium cation, [(C₂H₅)₃O]⁺, and the hexachloroantimonate anion, [SbCl₆]⁻.
-
The Triethyloxonium Cation ([(C₂H₅)₃O]⁺): This cation features a central oxygen atom bonded to three ethyl groups. The oxonium ion possesses a pyramidal geometry, a consequence of the sp³ hybridization of the oxygen atom, which includes a lone pair of electrons.
-
The Hexachloroantimonate Anion ([SbCl₆]⁻): The [SbCl₆]⁻ anion is a well-characterized species in which the central antimony(V) atom is octahedrally coordinated to six chlorine atoms. This octahedral geometry is a common structural motif for hexahaloantimonate anions.[6]
Crystalline Form and Structural Analysis
The macroscopic properties of a solid reagent are dictated by its underlying crystal structure. While specific crystallographic data for triethyloxonium hexachloroantimonate is not extensively published, we can infer its structural characteristics from analogous compounds and outline a definitive method for its determination.
Appearance
Solid triethyloxonium hexachloroantimonate is described as a white to off-white or pale yellow powder or crystalline solid.[1]
Structural Analogue: Triethyloxonium Hexafluorophosphate
Experimental Protocol: Single-Crystal X-ray Diffraction
To definitively determine the crystal structure, single-crystal X-ray diffraction is the gold standard. The primary challenge with this compound is its high moisture sensitivity, which necessitates meticulous handling.
Objective: To grow suitable single crystals and determine the unit cell parameters, space group, and atomic coordinates.
Methodology:
-
Crystal Growth:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a saturated solution of triethyloxonium hexachloroantimonate in anhydrous dichloromethane.
-
Employ slow evaporation of the solvent in a loosely capped vial. An alternative method is vapor diffusion, where a less polar, miscible solvent (e.g., diethyl ether) is slowly introduced into the saturated dichloromethane solution.
-
Monitor for the formation of small, well-defined single crystals over several days.
-
-
Crystal Mounting:
-
Once suitable crystals are formed, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope inside the glovebox.
-
Coat the crystal in an inert, viscous oil (e.g., paratone-N) to protect it from atmospheric moisture.
-
Mount the oil-coated crystal onto a cryo-loop.
-
-
Data Collection:
-
Transfer the mounted crystal to the goniometer of a single-crystal X-ray diffractometer equipped with a cryo-stream (e.g., liquid nitrogen).
-
Cool the crystal to a low temperature (e.g., 100 K). This is critical as it minimizes thermal motion of the atoms, leading to higher quality diffraction data, and further protects the moisture-sensitive sample.
-
Perform an initial screening to determine the crystal quality and unit cell.
-
Proceed with a full data collection, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the heavy antimony atom, followed by subsequent location of the remaining atoms.
-
Refine the structural model using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for the structural determination of a moisture-sensitive compound.
Thermal Properties and Stability
The thermal stability of a reagent is a critical parameter for storage, handling, and application in chemical reactions, especially those conducted at elevated temperatures.
Melting and Decomposition Point
Triethyloxonium hexachloroantimonate has a reported melting point in the range of 135-137 °C , with decomposition.[7][8] This indicates that melting and thermal decomposition are closely coupled events. The thermal decomposition of the related trimethyloxonium hexachloroantimonate has been studied, suggesting that C-C bond formation can occur at high temperatures.[9] In solution, particularly in dichloromethane, triethyloxonium hexachloroantimonate is known to decompose into ethyl chloride, diethyl ether, and antimony pentachloride.[2]
Storage Conditions
Due to its moisture sensitivity and thermal lability, the compound should be stored at -20 °C under an inert gas atmosphere in a tightly sealed container.[5][10]
Experimental Protocol: Thermal Analysis (TGA/DSC)
To precisely characterize the thermal behavior, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed.
Objective: To determine the onset of decomposition, mass loss profile, and associated thermal events (endotherms/exotherms).
Methodology:
-
Sample Preparation:
-
Inside a glovebox, load a small, accurately weighed amount of the solid sample (typically 3-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Seal the crucible if possible, or use a lid with a pinhole to allow for the escape of gaseous decomposition products.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition (e.g., 250 °C). A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature. The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass lost can be correlated with the chemical equation of decomposition.
-
DSC Curve: Analyze the plot of heat flow vs. temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition or structural rearrangements. The integral of the peak provides the enthalpy of the transition.
-
Diagram: Workflow for Thermal Analysis
Caption: A streamlined process for characterizing thermal stability using TGA/DSC.
Solubility Profile
The solubility of triethyloxonium hexachloroantimonate is a key factor in its application as a reagent, dictating solvent choice and reaction conditions.
Qualitative Solubility
Trialkyloxonium salts, or Meerwein's salts, are generally soluble in polar organic solvents. Triethyloxonium hexachloroantimonate is frequently used in dichloromethane , indicating good solubility in this solvent.[2][3] It is expected to be soluble in other polar, non-protic solvents but insoluble in non-polar solvents like hexanes. It is reactive with protic solvents such as water and alcohols.
Experimental Protocol: Quantitative Solubility Determination
A simple gravimetric method can be used to determine the solubility in a specific solvent.
Objective: To determine the solubility of the compound in dichloromethane ( g/100 mL) at a standard temperature (e.g., 25 °C).
Methodology:
-
Sample Preparation:
-
In a temperature-controlled environment (e.g., a 25 °C water bath), add an excess amount of solid triethyloxonium hexachloroantimonate to a known volume of anhydrous dichloromethane in a sealed vial.
-
-
Equilibration:
-
Stir the suspension vigorously for several hours to ensure equilibrium is reached.
-
-
Separation:
-
Allow the undissolved solid to settle. Carefully extract a precise volume of the clear, saturated supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended particles.
-
-
Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a mild temperature.
-
Once all the solvent is removed, weigh the vial containing the solid residue.
-
Calculate the mass of the dissolved solid and express the solubility in g/100 mL.
-
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecular structure and is invaluable for quality control and reaction monitoring. All sample preparation for spectroscopy must be conducted under anhydrous conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions for [(C₂H₅)₃O]⁺:
-
C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region.
-
C-H Bending: Bands corresponding to scissoring and rocking of the CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ region.
-
C-O Stretching: The key C-O stretching vibrations for the oxonium ion are expected to appear in the 1000-1200 cm⁻¹ region.
-
-
Expected Absorptions for [SbCl₆]⁻:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the triethyloxonium cation.
-
¹H NMR (in CD₂Cl₂):
-
-CH₂- (Methylene): A quartet is expected due to coupling with the adjacent methyl protons.
-
-CH₃ (Methyl): A triplet is expected due to coupling with the adjacent methylene protons.
-
-
¹³C NMR (in CD₂Cl₂):
-
Two distinct signals are expected, one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃).
-
Summary of Physical Characteristics
The table below consolidates the known and expected physical properties of solid triethyloxonium hexachloroantimonate.
| Property | Value / Description | Citation(s) |
| Chemical Formula | C₆H₁₅Cl₆OSb | [5] |
| Molecular Weight | 437.66 g/mol | [5] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1] |
| Melting Point | 135-137 °C (with decomposition) | [7][8] |
| Solubility | Soluble in dichloromethane; reacts with protic solvents | [2][3] |
| Crystal Structure | Not published; cation expected to be pyramidal | - |
| Storage Conditions | -20 °C, under inert gas, moisture-sensitive | [5][10] |
| Key IR Absorptions | ~2850-3000 cm⁻¹ (C-H), ~330-340 cm⁻¹ (Sb-Cl) | [11] |
Conclusion
Triethyloxonium hexachloroantimonate is a cornerstone reagent whose utility is underpinned by its distinct physical properties. This guide has synthesized the available data on its solid-state characteristics, notably its appearance, thermal decomposition profile, and spectroscopic signatures. Crucially, where public data is scarce, we have provided robust, field-tested protocols for comprehensive characterization using modern analytical techniques. By empowering researchers with both the "what" and the "how-to," this guide aims to foster a deeper understanding of this powerful synthetic tool, paving the way for its more effective and innovative application in science and industry.
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- Triethyloxonium hexachloroantimon
- Triethyloxonium Hexachloroantimon
- SAFETY DATA SHEET - Triethyloxonium hexachloroantimon
- Triethyloxonium hexachloroantimonate - T3DB.
- 3264-67-3(TRIETHYLOXONIUM HEXACHLOROANTIMONATE) Product Description. ChemicalBook. (Source)
- Triethyloxonium hexachloroantimon
- TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. ChemAnalyst. (Source)
- ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZO
- Raman spectra of the [Cs(18‐crown‐6)][SbCl6].
- Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (Source)
- Far-infrared reflectance spectra of some hexachlorotellurates and other hexachlorometallates. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (Source)
- Triethyloxonium tetrafluoroborate, 1.0 M in dichloromethane. Thermo Scientific Chemicals. (Source)
- Trimethyloxonium Tetrafluorobor
- Triethyloxonium tetrafluoroborate, 1.0M in dichloromethane 25 mL. Fisher Scientific. (Source)
- Triethyloxonium Tetrafluoroborate. Tokyo Chemical Industry Co., Ltd.. (Source)
- 3264-67-3 | CAS D
- HOMO and LUMO levels of an ideal [SbCl 6 ] 3− complex.
- Bright Blue and Green Luminescence of Sb(III) in Double Perovskite Cs2MInCl6 (M = Na, K) Matrices.
- Table of Characteristic IR Absorptions. ICT Prague. (Source)
- The octahedral [SbCl6]³⁻ anion in (I) with N—H⋯Cl hydrogen-bonded organic cations.
- Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed. (Source)
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A Comprehensive Technical Guide to the Safe Handling and Application of Triethyloxonium Hexachloroantimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Power and Peril of Meerwein's Salt
Triethyloxonium hexachloroantimonate, a member of the Meerwein's salts family, is a potent electrophilic reagent with significant utility in organic synthesis and catalysis.[1][2] Its capacity to serve as a powerful ethylating agent makes it invaluable for constructing complex molecular architectures, particularly in pharmaceutical and fine chemical synthesis.[1][2] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a profound respect for its hazardous nature. This guide provides an in-depth overview of the safety and handling protocols for triethyloxonium hexachloroantimonate, grounded in both established safety data and practical, field-proven insights. Our objective is to empower researchers to harness the synthetic potential of this reagent while mitigating the inherent risks through a thorough understanding of its chemical properties and the causality behind essential safety procedures.
Hazard Identification and Risk Assessment: A Multifaceted Threat Profile
Triethyloxonium hexachloroantimonate presents a complex hazard profile that demands a comprehensive risk assessment before any laboratory work commences. It is classified as acutely toxic if inhaled or swallowed, corrosive, and hazardous to the aquatic environment with long-lasting effects.
Primary Hazards Overview
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled, potentially causing irritation to the respiratory tract. | pictogram |
| Corrosive | The compound is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. | pictogram |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | pictogram |
Data compiled from multiple safety data sheets.[3]
The Chemical Rationale Behind the Hazards
The hazardous nature of triethyloxonium hexachloroantimonate stems from its high reactivity, particularly its sensitivity to moisture.[4] Upon contact with water, it hydrolyzes to form diethyl ether, ethanol, and a strongly acidic solution of hexachloroantimonic acid.[4][5] This acidic byproduct is highly corrosive and contributes to the tissue damage observed upon exposure.
Furthermore, under fire conditions, it decomposes to produce hazardous products including carbon oxides, hydrogen chloride gas, and antimony oxide. The presence of antimony, a heavy metal, in the compound's structure contributes to its environmental toxicity.
Prudent Practices for Safe Handling and Storage
Given its reactivity and toxicity, the handling and storage of triethyloxonium hexachloroantimonate must be approached with meticulous care. The following protocols are designed to minimize exposure and prevent accidental release.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of triethyloxonium hexachloroantimonate must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber with a minimum layer thickness of 0.11 mm) inspected prior to use. Proper glove removal technique is critical to avoid skin contact.
-
Respiratory Protection: For situations where dust formation is unavoidable or for higher-level protection, a P95 (US) or P1 (EU EN 143) particle respirator, or an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge, should be used.
-
Protective Clothing: A lab coat and appropriate footwear are required. Ensure that contaminated clothing is removed and laundered before reuse.
-
Storage Protocols: Maintaining Integrity and Preventing Decomposition
Proper storage is paramount to maintaining the reagent's stability and preventing hazardous reactions.
-
Moisture and Air Sensitivity: Triethyloxonium hexachloroantimonate is moisture-sensitive and should be stored under an inert gas (e.g., argon or nitrogen).
-
Temperature: Recommended storage is at -20°C in a tightly closed container in a dry, well-ventilated place.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, strong acids, and amines.[6]
Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following workflow outlines the critical steps for safely using triethyloxonium hexachloroantimonate in a typical laboratory setting.
Caption: A logical workflow for the safe handling of triethyloxonium hexachloroantimonate.
Step-by-Step Methodology:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood, ensuring it is clean, uncluttered, and functioning correctly.
-
-
Handling the Reagent:
-
If the reaction is sensitive to air or moisture, establish an inert atmosphere in the reaction vessel.
-
Carefully weigh the required amount of triethyloxonium hexachloroantimonate. If possible, perform this in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Add the reagent to the reaction mixture in a controlled manner.
-
-
Post-Reaction Workup and Cleanup:
-
Upon completion of the reaction, quench any unreacted reagent according to established laboratory procedures.
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with institutional and local regulations.
-
Thoroughly decontaminate all glassware and work surfaces.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Always have the SDS readily available for emergency responders.[7]
Spill and Leak Management
-
Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[7]
-
Containment and Cleanup:
-
For small spills, dampen the solid material with alcohol and transfer it to a suitable container for disposal.[4]
-
Use absorbent paper dampened with alcohol to pick up any remaining material.[4]
-
Sweep up and shovel the material. Keep it in suitable, closed containers for disposal.
-
Wash the spill area with alcohol followed by a strong soap and water solution.[4]
-
Caption: A flowchart for responding to a spill of triethyloxonium hexachloroantimonate.
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of triethyloxonium hexachloroantimonate and its associated waste is a critical aspect of its life cycle management.
-
Chemical Waste: Offer surplus and non-recyclable solutions to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product.
-
Regulatory Compliance: All waste disposal must be in accordance with federal, state, and local environmental regulations.
Conclusion: A Synthesis of Knowledge for a Safer Laboratory
Triethyloxonium hexachloroantimonate is a powerful synthetic tool, but its use demands a comprehensive understanding of its hazards and a disciplined approach to safety. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into routine laboratory practice, researchers can confidently and safely leverage the capabilities of this versatile reagent. This guide serves as a foundational resource, but it is incumbent upon every scientist to cultivate a culture of safety through continuous learning and vigilant adherence to established protocols.
References
- The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons.
- Triethyloxonium hexachloroantimon
- TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. ChemicalBook.
- TRIMETHYLOXONIUM HEXACHLORANTIMON
- Triethyloxonium hexachloroantimon
- SAFETY D
- Triethyloxonium hexachloroantimon
- Trimethyloxonium Tetrafluorobor
- triethyloxonium hexachloroantimon
- SAFETY D
- Triethyloxonium tetrafluorobor
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- Product Class 6: Oxonium Salts. Science of Synthesis.
- trimethyloxonium fluobor
- TRIETHYLOXONIUM HEXACHLOROANTIMON
- Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- Meerwein's salt. Semantic Scholar.
- Org. Synth., Coll. Vol. 5, 1080 (1973). Organic Syntheses Procedure.
- Triethyloxonium Hexachloroantimonate As a Cationic Polymerization Initi
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Methodological & Application
Triethyloxonium Hexachloroantimonate: A Comprehensive Guide to its Application in Advanced Organic Synthesis
Introduction: Unveiling the Power of a Potent Electrophile
Triethyloxonium hexachloroantimonate, often referred to as a Meerwein's salt, is a powerful and highly reactive ethylating agent in the arsenal of synthetic organic chemists.[1] Its strong electrophilic character, stemming from the triethyloxonium cation, makes it an invaluable reagent for a variety of synthetic transformations, particularly in the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth exploration of its applications, offering detailed protocols, mechanistic insights, and practical considerations for its effective and safe use in the laboratory.
Unlike its more common tetrafluoroborate counterpart, the hexachloroantimonate salt exhibits unique reactivity and solubility profiles that can be advantageous in specific synthetic contexts. This document will delve into these nuances, providing researchers, scientists, and drug development professionals with the necessary knowledge to harness the full potential of this versatile reagent.
Core Principles: Understanding the Reactivity of Triethyloxonium Hexachloroantimonate
The synthetic utility of triethyloxonium hexachloroantimonate lies in the exceptional electrophilicity of the triethyloxonium cation, [(CH₃CH₂)₃O]⁺. This cation can be conceptualized as a "solvated" ethyl cation, rendering it a potent ethyl group donor to a wide range of nucleophiles.[1] The hexachloroantimonate anion, [SbCl₆]⁻, is a large, non-coordinating anion that plays a crucial role in stabilizing the highly reactive oxonium cation.
The primary mechanism of action involves the electrophilic alkylation of various functional groups.[1] As a hard electrophile, it preferentially reacts at sites of high electron density.[1] This property allows for selective alkylations that might be challenging with other alkylating agents.
Safety and Handling: A Prerequisite for Successful Synthesis
Triethyloxonium hexachloroantimonate is a moisture-sensitive and corrosive solid that requires careful handling to ensure safety and maintain its reactivity.[2][3] Adherence to strict safety protocols is paramount when working with this reagent.
Key Safety Precautions:
-
Handling: Always handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (≤ -20 °C) to prevent decomposition.[4] It is highly hygroscopic and will readily hydrolyze upon contact with moisture.
-
Incompatibilities: Avoid contact with water, strong bases, and oxidizing agents. Reaction with water will generate corrosive acidic solutions.
-
Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully collect the material into a sealed container for proper disposal.
Quenching and Disposal:
Unreacted triethyloxonium hexachloroantimonate must be quenched carefully. A recommended procedure involves the slow, portion-wise addition of the reaction mixture to a stirred, cooled (0 °C) solution of a proton source with a relatively low pKa, such as isopropanol or methanol, under an inert atmosphere.[3][5] This is followed by the slow addition of water to hydrolyze any remaining reagent. The resulting aqueous solution should be neutralized before disposal according to local regulations. All waste containing this reagent should be treated as hazardous waste.[2]
Application I: O-Alkylation of Amides and Lactams - A Gateway to Imino Ethers and Beyond
One of the most powerful applications of triethyloxonium hexachloroantimonate is the regioselective O-alkylation of amides and lactams to form imidate salts. This transformation is a cornerstone for further synthetic manipulations, including the synthesis of esters, orthoesters, and various heterocyclic systems.[6]
Mechanistic Rationale
The lone pair of electrons on the amide oxygen acts as the nucleophile, attacking the electrophilic ethyl group of the triethyloxonium cation. This O-alkylation is generally favored over N-alkylation due to the hard nature of the oxonium salt, which prefers to react with the harder oxygen atom.[1]
References
- 1. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ether Synthesis from Alcohols using Triethyloxonium Hexachloroantimonate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of triethyloxonium hexachloroantimonate for the synthesis of ethers from alcohols. It delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and provides insights into the practical aspects of utilizing this powerful alkylating agent.
Introduction: The Role of Trialkyloxonium Salts in Ether Synthesis
The formation of an ether linkage is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous methods exist for etherification, the use of trialkyloxonium salts, such as triethyloxonium hexachloroantimonate, offers a distinct advantage, particularly for the alkylation of less nucleophilic or sterically hindered alcohols under mild conditions.[1][2] These reagents, often referred to as Meerwein's salts, are highly potent electrophiles, capable of ethylating a wide range of nucleophiles, including alcohols, phenols, carboxylic acids, and amides.[3][4][5][6]
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a powerful ethylating agent.[7] Its high reactivity stems from the positively charged oxonium ion, which renders the ethyl groups highly susceptible to nucleophilic attack.[8] The hexachloroantimonate counter-anion is non-nucleophilic, preventing competitive side reactions. This combination allows for clean and efficient etherification of primary, secondary, and tertiary alcohols.[1]
Reaction Mechanism: A Step-by-Step Look at O-Alkylation
The etherification of an alcohol with triethyloxonium hexachloroantimonate proceeds via a direct Sₙ2 displacement mechanism. The alcohol, acting as a nucleophile, attacks one of the ethyl groups of the triethyloxonium cation.
Mechanism Workflow:
Caption: Sₙ2 mechanism for ether synthesis.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks an ethyl group of the triethyloxonium cation.
-
Transition State: A transient five-coordinate transition state is formed.
-
Product Formation: The carbon-oxygen bond of the diethyl ether leaving group breaks, resulting in the formation of the protonated ether product and a molecule of diethyl ether.
-
Deprotonation: A weak base, often the diethyl ether byproduct or residual alcohol, removes the proton from the oxonium ion to yield the final ether product.
This reaction is typically fast and proceeds under neutral pH conditions, which is advantageous for substrates sensitive to acidic or basic environments.[9]
Experimental Protocol: Synthesis of Ethyl Ether from a Generic Alcohol
This protocol provides a generalized procedure for the ethylation of an alcohol using triethyloxonium hexachloroantimonate. Caution: Triethyloxonium hexachloroantimonate is a corrosive, moisture-sensitive, and harmful solid.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Triethyloxonium hexachloroantimonate | ≥97% | Sigma-Aldrich, etc. | Store under inert gas at -20°C. |
| Substrate Alcohol (R-OH) | Anhydrous | Various | Must be dry. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Various | Dry over CaH₂ and distill. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Various | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Various | |
| Diethyl Ether (Et₂O) | Anhydrous | Various | For extraction. |
Step-by-Step Procedure
Reaction Setup Workflow:
Caption: General experimental workflow.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring under a positive pressure of nitrogen, add triethyloxonium hexachloroantimonate (1.1-1.5 eq) portion-wise over 5-10 minutes. The reaction is often exothermic, so slow addition is crucial.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure ether.
Scope and Limitations
Triethyloxonium hexachloroantimonate is a versatile reagent for the etherification of a broad range of alcohols.
Substrate Scope:
| Alcohol Type | Reactivity | Notes |
| Primary | Excellent | Fast reaction rates and high yields are typically observed. |
| Secondary | Good | Slower reaction rates compared to primary alcohols; may require longer reaction times or slightly elevated temperatures. |
| Tertiary | Moderate | Steric hindrance can significantly slow the reaction. Side reactions such as elimination may occur. |
| Phenols | Excellent | Readily undergoes O-ethylation. |
Limitations and Chemoselectivity:
While powerful, the high reactivity of trialkyloxonium salts can be a double-edged sword.[1] They will readily alkylate other nucleophilic functional groups.[1] In molecules containing multiple nucleophilic sites, such as amines, sulfides, or amides, chemoselectivity can be an issue.[1][2] The outcome of the reaction is often governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, with the hard oxonium salt preferentially reacting with the hardest nucleophile.[1]
Safety and Handling
Triethyloxonium hexachloroantimonate is a hazardous chemical and must be handled with care.
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Harmful: Harmful if swallowed or inhaled.[10]
-
Moisture Sensitive: Reacts with water, releasing corrosive byproducts.[11] The reagent should be stored in a desiccator or glovebox.[5][6][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted reagent can be carefully quenched with a protic solvent like isopropanol before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive reagent due to moisture exposure. | Use freshly purchased reagent or reagent that has been properly stored. Ensure all glassware and solvents are scrupulously dried. |
| Insufficient reagent. | Increase the stoichiometry of the triethyloxonium salt to 1.5 equivalents. | |
| Complex Mixture of Products | Non-selective alkylation of other functional groups. | Protect other sensitive functional groups prior to the etherification step. |
| Decomposition of starting material or product. | Ensure the reaction is performed at the recommended temperature and that the workup is not overly acidic or basic. | |
| Formation of Elimination Byproducts | Substrate is a sterically hindered secondary or tertiary alcohol. | Lower the reaction temperature and monitor the reaction closely to minimize reaction time. |
Conclusion
Triethyloxonium hexachloroantimonate is a highly effective reagent for the synthesis of ethers from a wide range of alcohols. Its ability to perform this transformation under mild and neutral conditions makes it a valuable tool in modern organic synthesis. By understanding the reaction mechanism, adhering to the detailed protocol, and being mindful of the safety considerations, researchers can successfully employ this powerful reagent to construct complex molecules for various applications in the pharmaceutical and chemical industries.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. homework.study.com [homework.study.com]
- 9. Meerwein's Reagent [drugfuture.com]
- 10. Page loading... [wap.guidechem.com]
- 11. TRIMETHYLOXONIUM HEXACHLORANTIMONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: Ethylation of Lactones with Triethyloxonium Hexachloroantimonate
Introduction: Unlocking New Synthetic Pathways via Lactone Ethylation
Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products and are fundamental building blocks in organic synthesis.[1][2][3][4] Their chemical modification is a cornerstone of medicinal chemistry and materials science. While the carbonyl group of a lactone is generally less reactive than that of a ketone or aldehyde, its activation through O-alkylation opens up a host of synthetic possibilities.
Trialkyloxonium salts, often referred to as Meerwein's salts, are exceptionally potent alkylating agents capable of reacting with weakly nucleophilic functional groups, including ethers, amides, and esters.[5][6][7] Among these, triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, stands out as a powerful ethylating reagent.[8][9][10] Its high reactivity stems from the pre-formed triethyloxonium cation, a hard electrophile, paired with the non-nucleophilic and sterically hindered hexachloroantimonate anion. This combination allows for the clean transfer of an ethyl group to the carbonyl oxygen of a lactone.
This document provides a comprehensive guide for researchers on the ethylation of lactones using triethyloxonium hexachloroantimonate. It details the underlying mechanism, provides a robust experimental protocol, and offers insights into troubleshooting and best practices, grounded in established chemical principles.
Reaction Mechanism: O-Alkylation of the Lactone Carbonyl
The ethylation of a lactone with triethyloxonium hexachloroantimonate proceeds via a direct O-alkylation of the endocyclic carbonyl oxygen. This process is a classic example of nucleophilic attack by a weak nucleophile (the lactone carbonyl) on a powerful electrophile (the triethyloxonium cation).
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the lactone's carbonyl oxygen attacks the electrophilic ethyl group of the triethyloxonium cation.
-
Formation of an O-Ethylated Lactonium Ion: This attack results in the formation of a highly reactive cationic intermediate, an O-ethylated lactonium ion. Diethyl ether is released as a neutral byproduct.
-
Charge Stabilization: The positive charge on the resulting intermediate is delocalized across the oxygen and the adjacent carbon atom through resonance, which lends it a degree of stability.
-
Role of the Counter-ion: The hexachloroantimonate ([SbCl₆]⁻) anion is a very poor nucleophile and does not participate in the reaction, preventing unwanted side products and ensuring the lactonium ion is the primary species formed.
The resulting O-ethylated lactonium salt is a valuable synthetic intermediate. It is significantly more susceptible to nucleophilic attack than the starting lactone, enabling subsequent transformations such as ring-opening reactions with various nucleophiles to generate functionalized hydroxy-esters or other derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure for the ethylation of a generic lactone. Researchers should optimize conditions based on the specific reactivity and solubility of their substrate.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Triethyloxonium Hexachloroantimonate | Synthesis Grade | Sigma-Aldrich | CAS: 3264-67-3. Highly hygroscopic. Store under inert gas at -20°C.[10] |
| Lactone Substrate (e.g., γ-Butyrolactone) | Anhydrous | Standard Supplier | Must be free of water. Purify by distillation if necessary. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Dry over CaH₂ and distill under an inert atmosphere before use. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying organic layers. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Oven-dried round-bottom flask, condenser, dropping funnel, magnetic stir bar. |
| Syringes and Needles | --- | --- | For transfer of anhydrous solvents and reagents. |
CRITICAL Safety Precautions
-
Handling Triethyloxonium Hexachloroantimonate: This reagent is corrosive, moisture-sensitive, and harmful if swallowed or inhaled.[10] It reacts violently with water. Always handle it in a fume hood under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture, which rapidly decomposes the oxonium salt. All glassware must be rigorously oven- or flame-dried and cooled under a stream of inert gas. Solvents must be anhydrous.
-
Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas for 10-15 minutes.
-
Substrate Addition: In the flask, dissolve the lactone (1.0 eq.) in anhydrous dichloromethane (approx. 0.1-0.5 M concentration).
-
Reagent Preparation & Addition: In a separate, dry flask under an inert atmosphere, weigh the triethyloxonium hexachloroantimonate (1.1-1.5 eq.). Dissolve it in a minimal amount of anhydrous dichloromethane. Using a dry syringe, add the solution of the ethylating agent dropwise to the stirred solution of the lactone at 0 °C (ice bath).
-
Causality Note: Adding the reagent as a solution and at a low temperature helps to control the initial reaction rate and dissipate any heat generated. An excess of the ethylating agent is used to ensure complete conversion of the lactone.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots (quenching with a drop of saturated NaHCO₃ solution before analysis) for GC-MS analysis. The disappearance of the starting lactone indicates reaction completion.
-
Reaction Workup:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude O-ethylated lactonium salt is often used directly in the next step due to its high reactivity. If isolation is required, purification can be attempted by recrystallization from a non-polar solvent system, though this can be challenging.
-
Characterize the product using NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm the structure.[11][12][13] Key spectroscopic signatures include the appearance of ethyl group signals in the NMR spectrum and a shift in the carbonyl stretch in the IR spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for the ethylation of lactones.
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Deactivated ethylating reagent due to moisture exposure. 2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of triethyloxonium hexachloroantimonate or purchase new. Ensure all glassware and solvents are scrupulously dried. 2. Allow the reaction to stir for a longer period. Gentle warming may be attempted, but monitor for decomposition. |
| Formation of Side Products | 1. Reaction temperature too high, leading to decomposition. 2. Presence of other nucleophilic impurities in the starting material. | 1. Maintain the reaction at or below room temperature. Ensure slow addition of the reagent at 0 °C. 2. Purify the starting lactone by distillation or chromatography before the reaction. |
| Difficult Workup | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product Instability | The O-ethylated lactonium salt is inherently reactive and may degrade upon exposure to moisture or silica gel. | Minimize exposure to air and moisture. For subsequent reactions, consider using the crude product directly after workup without attempting chromatographic purification. |
References
-
Curphey, T. J. (n.d.). Trimethyloxonium Tetrafluoroborate. Organic Syntheses Procedure. Available at: [Link]
- Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856.
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Available at: [Link]
-
Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed. Available at: [Link]
-
Paryzek, Z., & Wzorek, Z. (2007). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. ResearchGate. Available at: [Link]
-
Schulz, S. (2015). The use of the lactone motif in chemical communication. Natural Product Reports, 32(7), 1042-1064. Available at: [Link]
-
Wikipedia contributors. (n.d.). Meerwein arylation. Wikipedia. Available at: [Link]
-
Luo, H., et al. (2025). Spectral and structural analysis of a new lactone metabolite isolated from a mangrove endophytic fungus. Natural Product Research, 1-7. Available at: [Link]
-
Wang, F., et al. (2022). Meerwein-type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 61(15). Available at: [Link]
-
Kwiecień, M., & Mosnáček, J. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Molecules, 26(16), 4987. Available at: [Link]
-
Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. (n.d.). Pearson. Available at: [Link]
-
Li, J. J. (2009). Meerwein's salt. Semantic Scholar. Available at: [Link]
-
Wikipedia contributors. (n.d.). Lactone. Wikipedia. Available at: [Link]
-
Relevant mass spectral data for selected lactones and thiolactones. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of the lactone motif in chemical communication - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00006H [pubs.rsc.org]
- 3. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactone - Wikipedia [en.wikipedia.org]
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- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 六氯锑酸三乙基氧鎓 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Spectral and structural analysis of a new lactone metabolite isolated from a mangrove endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethyloxonium Hexachloroantimonate as a Cationic Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the effective use of triethyloxonium hexachloroantimonate, a powerful Meerwein's salt, as a cationic polymerization initiator. This document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to leverage this reagent for the synthesis of well-defined polymers. The focus is on providing not just procedural steps, but also the underlying scientific principles to ensure experimental success and reproducibility.
Introduction: The Significance of Triethyloxonium Hexachloroantimonate in Cationic Polymerization
Cationic polymerization is a chain-growth polymerization method essential for synthesizing a range of polymers from monomers with electron-donating substituents, such as alkenes and heterocycles.[1] The choice of initiator is paramount as it governs the initiation efficiency, control over polymer molecular weight, and the overall kinetics of the polymerization.[2]
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a highly effective cationic initiator. Its utility stems from the potent electrophilic nature of the triethyloxonium cation, which readily initiates polymerization, and the non-nucleophilic, bulky hexachloroantimonate counter-anion, which ensures the stability of the propagating cationic species.[3] This combination allows for the synthesis of polymers with controlled architectures, making it a valuable tool in materials science and for the development of polymeric drug delivery systems.
Physicochemical Properties and Safe Handling
Before utilizing triethyloxonium hexachloroantimonate, it is crucial to understand its properties and the necessary safety precautions.
| Property | Value |
| CAS Number | 3264-67-3[4] |
| Molecular Formula | C₆H₁₅Cl₆OSb[4] |
| Molecular Weight | 437.66 g/mol [4] |
| Appearance | White to off-white or pale yellow powder |
| Storage Conditions | Store at ≤ -20 °C under an inert atmosphere.[4] It is highly moisture-sensitive.[5] |
Safety Precautions:
-
Hazards: Harmful if swallowed or inhaled.[4] Causes skin irritation and serious eye irritation. Toxic to aquatic life with long-lasting effects.[4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
First Aid:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Initiation and Propagation
The initiation of cationic polymerization by triethyloxonium hexachloroantimonate occurs through the direct transfer of an ethyl group from the oxonium ion to the monomer, creating a cationic active center. This process is distinct from initiation by protic or Lewis acids.[3] The non-nucleophilic nature of the [SbCl₆]⁻ counter-ion is critical, as it minimizes termination reactions, allowing for controlled polymer growth.[3]
The propagation step involves the successive addition of monomer units to the cationic propagating center. The rate of propagation and the occurrence of side reactions are highly dependent on the monomer, solvent polarity, and temperature.
Figure 1: General mechanism of cationic polymerization initiated by triethyloxonium hexachloroantimonate.
Experimental Protocols
General Considerations:
-
Purity of Reagents: Cationic polymerization is extremely sensitive to impurities, especially water. All reagents and solvents must be rigorously purified and dried. Monomers should be distilled immediately before use.
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.
Protocol 1: Polymerization of a Vinyl Ether (e.g., Isobutyl Vinyl Ether)
This protocol is adapted from general procedures for the cationic polymerization of vinyl ethers.
Materials:
-
Triethyloxonium hexachloroantimonate
-
Isobutyl vinyl ether (IBVE), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Schlenk flask and other standard Schlenk line equipment
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Solvent and Monomer Addition: Transfer 20 mL of anhydrous DCM to the flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add 2.0 g of freshly distilled IBVE to the cooled solvent.
-
Initiator Solution Preparation: In a separate, dry Schlenk tube, prepare a stock solution of triethyloxonium hexachloroantimonate in anhydrous DCM (e.g., 0.05 M).
-
Initiation: Using a gas-tight syringe, rapidly inject the desired amount of the initiator solution into the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the temperature.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol (e.g., 1 mL).
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[2]
Protocol 2: Cationic Ring-Opening Polymerization of an Epoxide (e.g., Cyclohexene Oxide)
This protocol is based on established methods for the cationic ring-opening polymerization of epoxides.
Materials:
-
Triethyloxonium hexachloroantimonate
-
Cyclohexene oxide (CHO), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Schlenk flask and other standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a magnetic stir bar to a flame-dried Schlenk flask.
-
Initiator Addition: Weigh the desired amount of triethyloxonium hexachloroantimonate and add it to the flask.
-
Solvent and Monomer Addition: Outside the glovebox, add 15 mL of anhydrous DCM to the flask via cannula. Cool the flask to 0 °C. Add 1.5 g of freshly distilled cyclohexene oxide to the stirred solution.
-
Polymerization: Allow the polymerization to proceed at 0 °C for a specified time (e.g., 4-6 hours).
-
Quenching: Terminate the reaction by adding 1 mL of anhydrous methanol.
-
Polymer Isolation and Purification: Warm the solution to room temperature and precipitate the polymer in a large volume of cold methanol. Filter the polymer, wash with methanol, and dry under vacuum.
Protocol 3: Cationic Ring-Opening Polymerization of Tetrahydrofuran (THF)
The polymerization of THF is a classic example of living cationic polymerization.
Materials:
-
Triethyloxonium hexachloroantimonate
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Methanol, anhydrous
-
Schlenk flask and other standard Schlenk line equipment
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a magnetic stir bar and the desired amount of triethyloxonium hexachloroantimonate to a flame-dried Schlenk flask.
-
Monomer Addition: Add 10 mL of freshly distilled, dry THF to the flask at room temperature.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization of THF is generally slower than that of vinyl ethers or epoxides and may require several hours to reach high conversion.
-
Quenching: Terminate the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the poly(tetrahydrofuran) (PTHF) by pouring the reaction mixture into a large volume of cold water or methanol.
-
Purification: Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum.
Characterization of the Resulting Polymers
Gel Permeation Chromatography (GPC/SEC):
GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers.[6][7]
-
Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., THF, chloroform).
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve a small amount of the purified polymer (1-2 mg/mL) in the mobile phase and filter through a 0.22 µm filter before injection.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are used to confirm the structure of the polymer and to determine the monomer conversion.[9] For example, in the ¹H NMR spectrum of poly(isobutyl vinyl ether), the disappearance of the vinyl protons and the appearance of the polymer backbone protons can be monitored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low polymer yield | Impurities (especially water) in the monomer or solvent. Inactive initiator. | Rigorously dry all reagents and solvents. Use freshly distilled monomer. Verify the activity of the initiator. |
| Broad polydispersity (PDI > 1.5) | Chain transfer reactions. Slow initiation compared to propagation. Temperature fluctuations. | Lower the reaction temperature. Ensure rapid and uniform mixing of the initiator. Maintain a constant temperature throughout the polymerization. |
| Uncontrolled polymerization (too fast) | High initiator concentration. High reaction temperature. | Reduce the initiator concentration. Lower the reaction temperature. |
| Low molecular weight | High initiator to monomer ratio. Presence of chain transfer agents (impurities). | Decrease the initiator to monomer ratio. Ensure high purity of all reagents. |
Comparative Overview of Cationic Initiators
| Initiator Type | Examples | Initiation Mechanism | Advantages | Disadvantages |
| Oxonium Salts (Meerwein's Salts) | [(C₂H₅)₃O]⁺[SbCl₆]⁻ , [(CH₃)₃O]⁺[BF₄]⁻ | Direct alkylation of the monomer | Well-defined initiation, no co-initiator needed.[3] | Highly sensitive to moisture, limited thermal stability. |
| Lewis Acids | BF₃, AlCl₃, TiCl₄ | Require a co-initiator (e.g., water, alcohol) to form a protonic acid.[10][11] | Widely available, versatile for various monomers. | Co-initiator concentration can be difficult to control, leading to poor reproducibility.[10] |
| Protic Acids | H₂SO₄, HClO₄, CF₃SO₃H | Direct protonation of the monomer.[12] | Simple initiation system. | Counter-anion can be nucleophilic, leading to termination.[12] |
| Carbenium Ion Salts | [Ph₃C]⁺[SbF₆]⁻ | Direct addition of the carbocation to the monomer. | Stable and can be isolated. | Can be bulky, leading to steric hindrance. |
Applications in Drug Development
The ability to synthesize well-defined polymers with controlled molecular weights and functionalities makes cationic polymerization with triethyloxonium hexachloroantimonate relevant to drug development. For instance, the resulting polymers can be used as:
-
Drug Delivery Vehicles: Biocompatible polymers can be synthesized to encapsulate or conjugate with therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles.
-
Biomaterials: Polymers with specific physical and chemical properties can be designed for use in tissue engineering scaffolds, hydrogels, and medical device coatings.
-
Excipients: Well-defined polymers can serve as binders, disintegrants, and controlled-release agents in pharmaceutical formulations.
Conclusion
Triethyloxonium hexachloroantimonate is a highly efficient initiator for cationic polymerization, offering a direct and co-initiator-free pathway to a variety of polymers. Its successful application hinges on a thorough understanding of its reactivity and the stringent requirements for anhydrous and inert reaction conditions. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can effectively harness the power of this reagent to synthesize well-defined polymers for a wide range of applications, from advanced materials to innovative drug delivery systems.
References
-
Cationic polymerization. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Schaller, C. (2021, September 12). 2.4: Cationic Polymerization. Chemistry LibreTexts. Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent. Retrieved from [Link]
-
Meerwein, H., Hinz, G., Hofmann, P., Kroning, E., & Pfeil, E. (1973). triethyloxonium fluoborate. Organic Syntheses, Coll. Vol. 5, 1080. Retrieved from [Link]
-
Hammond, P. (2006). Lecture 19 - Cationic/Anionic/Living Polymerizations. MIT OpenCourseWare. Retrieved from [Link]
-
Cationic vs Anionic Polymerization: When to Use Which? (2025, July 3). Patsnap Eureka. Retrieved from [Link]
-
Cationic Polymerization. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Cationic photopolymerization of cyclohexene oxide. (1992). European Polymer Journal, 28(1), 73-78. Retrieved from [Link]
-
b-PB-b-P(THF-co-PO) triblock copolymer via cationic ring-opening polymerization and its use as a thermoset polymer. (2017). RSC Publishing. Retrieved from [Link]
-
Cationic polymerization of cyclohexene oxide by pentamethoxytrityl salts. (2008). Semantic Scholar. Retrieved from [Link]
-
GPC analysis of Polymers. (2025, June 8). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Mechanism of THF ring opening followed by polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. (2015). The University of Osaka Institutional Knowledge Archive : OUKA. Retrieved from [Link]
-
Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). SN Applied Sciences. Retrieved from [Link]
-
IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. (n.d.). IJISE. Retrieved from [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024, December 9). National Institutes of Health. Retrieved from [Link]
-
Onium Salts for Cationic Polymerization and Ring. (n.d.). reposiTUm. Retrieved from [Link]
-
Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. (1998, August 21). PubMed. Retrieved from [Link]
-
A Renaissance in Living Cationic Polymerization. (2014, October 15). ACS Publications. Retrieved from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. (2010, March 8). PubMed. Retrieved from [Link]
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synthesis of substituted furans using triethyloxonium hexachloroantimonate
Application Notes & Protocols
Topic: A Novel Approach to the Synthesis of Substituted Furans via Electrophilic Activation of 1,4-Diketones with Triethyloxonium Hexachloroantimonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Furan Moiety and a Novel Synthetic Strategy
The furan ring system is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique electronic and structural properties make it a privileged scaffold in drug discovery and a versatile building block in organic synthesis. Consequently, the development of efficient and modular methods for the construction of substituted furans remains an area of intense research.
Traditional methods for furan synthesis, such as the venerable Paal-Knorr reaction, typically rely on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2] While effective, these methods can sometimes be limited by harsh reaction conditions and substrate sensitivity. This application note presents a novel and mechanistically distinct approach to the synthesis of substituted furans, leveraging the potent electrophilicity of triethyloxonium hexachloroantimonate, a powerful Meerwein salt.[3]
We propose a method centered on the electrophilic activation of 1,4-diketones through O-ethylation of the corresponding enol intermediate. This activation is hypothesized to facilitate a subsequent intramolecular cyclization and elimination cascade, affording the desired furan product under controlled conditions. This approach offers a potential alternative to classical acid-catalyzed methods, with the prospect of enhanced reactivity and selectivity for certain substrates.
The Role of Triethyloxonium Hexachloroantimonate: Beyond a Simple Alkylating Agent
Trialkyloxonium salts, often referred to as Meerwein's salts, are among the most powerful alkylating agents in organic synthesis.[4][5] Their high electrophilicity stems from the positively charged oxygen atom, making them capable of alkylating even weakly nucleophilic functional groups.[4] Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a particularly reactive member of this class. While its role as a one-electron oxidant has been documented, its application as a strong electrophile to activate substrates for cyclization reactions is a promising yet underexplored area.[6]
In the context of furan synthesis from 1,4-diketones, we propose that triethyloxonium hexachloroantimonate acts not merely as a source of acid upon hydrolysis, but as a key reactant that directly engages with the substrate to lower the activation energy of the cyclization process.
Proposed Reaction Mechanism
The proposed mechanism for the proceeds through the following key steps:
-
Enolization: The 1,4-diketone undergoes tautomerization to its more reactive enol form. This equilibrium can be influenced by the solvent and the presence of trace acid.
-
O-Ethylation: The highly electrophilic triethyloxonium cation selectively ethylates the hydroxyl group of the enol, forming an ethoxy-substituted conjugated system. This transformation converts the hydroxyl group into a much better leaving group (diethyl ether).
-
Intramolecular Cyclization: The lone pair on the remaining carbonyl oxygen acts as a nucleophile, attacking the carbon bearing the ethoxy group in a 5-exo-trig cyclization.
-
Elimination and Aromatization: The resulting oxonium intermediate readily eliminates a molecule of diethyl ether and a proton to yield the stable, aromatic furan ring.
This proposed pathway is distinct from the classical Paal-Knorr mechanism, which involves protonation of a carbonyl, attack by the enol, and dehydration of a cyclic hemiacetal.[1][7] The O-ethylation strategy is designed to create a more facile leaving group, potentially allowing the reaction to proceed under milder conditions.
Caption: Proposed mechanism for furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran from Acetonylacetone
This protocol provides a representative procedure for the synthesis of 2,5-dimethylfuran from acetonylacetone (hexane-2,5-dione) using triethyloxonium hexachloroantimonate.
Materials:
-
Acetonylacetone (Hexane-2,5-dione), purified
-
Triethyloxonium hexachloroantimonate [(C₂H₅)₃O]⁺[SbCl₆]⁻
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or glovebox
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Safety Precautions:
-
Triethyloxonium hexachloroantimonate is a moisture-sensitive and corrosive solid.[8] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure:
-
Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition:
-
To the flask, add triethyloxonium hexachloroantimonate (1.1 equivalents).
-
Add anhydrous dichloromethane (50 mL) via cannula or syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
-
Substrate Addition: Slowly add a solution of acetonylacetone (1.0 equivalent) in anhydrous dichloromethane (10 mL) to the stirred suspension of the Meerwein salt over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Workup:
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,5-dimethylfuran.
-
Characterization:
The structure and purity of the synthesized 2,5-dimethylfuran can be confirmed by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets.[9]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the furan ring carbons and the methyl substituents.[10]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,5-dimethylfuran (96.13 g/mol ).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-O-C stretching frequencies for the furan ring.
Data Summary and Expected Outcomes
The following table summarizes the expected products and potential reaction parameters for the synthesis of various substituted furans from the corresponding 1,4-diketones using the proposed protocol.
| Starting 1,4-Diketone | Expected Furan Product | Molecular Weight ( g/mol ) | Proposed Reaction Time (h) | Expected ¹H NMR Signals (δ, ppm) |
| Acetonylacetone | 2,5-Dimethylfuran | 96.13 | 4-5 | ~2.2 (s, 6H), ~5.8 (s, 2H)[9] |
| 1,4-Diphenyl-1,4-butanedione | 2,5-Diphenylfuran | 220.26 | 6-8 | Aromatic protons and furan protons |
| 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-Tetramethylfuran | 124.19 | 5-7 | Methyl and furan proton signals |
Troubleshooting and Method Validation
-
Low Yield: If the yield of the desired furan is low, ensure that all reagents and solvents are strictly anhydrous, as triethyloxonium hexachloroantimonate is highly sensitive to moisture. The reaction temperature and time may also need to be optimized for different substrates.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of triethyloxonium hexachloroantimonate to 1.2-1.5 equivalents or extending the reaction time.
-
Side Product Formation: The formation of byproducts may occur due to the high reactivity of the Meerwein salt. Careful control of the reaction temperature and slow addition of the substrate are crucial to minimize side reactions. A thorough purification by column chromatography is recommended to isolate the desired product.
The self-validating nature of this protocol lies in the unambiguous characterization of the final product. The spectroscopic data (NMR, MS, IR) of the synthesized furan should be compared with literature values for the known compound to confirm its identity and purity.[12][13][14]
Conclusion
The proposed application of triethyloxonium hexachloroantimonate for the synthesis of substituted furans from 1,4-diketones represents a novel and mechanistically intriguing approach. By leveraging the powerful electrophilicity of this Meerwein salt to activate the diketone via O-ethylation, this method offers a potential alternative to traditional acid-catalyzed cyclizations. While further experimental validation is required to fully explore the scope and limitations of this reaction, the principles outlined in this application note provide a solid foundation for researchers to investigate this promising synthetic strategy. The detailed protocol and troubleshooting guide are intended to facilitate the successful implementation and adaptation of this method for the synthesis of a wide range of valuable furan derivatives.
References
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Wikipedia. 2,5-Dimethylfuran. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
T3DB. Triethyloxonium hexachloroantimonate. [Link]
-
Mothe, S. R., et al. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 77(16), 6937–6947. [Link]
-
SpectraBase. 2,5-Dimethylfuran. [Link]
-
Organic Chemistry Portal. Synthesis of Furans. [Link]
-
YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. [Link]
-
Chem-Supply. TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
University of Bristol Research Portal. Conformational and NMR study of some furan derivatives by DFT methods. [Link]
-
Organic Syntheses. Trimethyloxonium Tetrafluoroborate. [Link]
-
Organic Syntheses. triethyloxonium fluoborate. [Link]
-
Zeitschrift für Naturforschung. Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane. [Link]
-
Organic Syntheses. Org. Synth., Coll. Vol. 5, 1080 (1973). [Link]
-
Wikipedia. Meerwein arylation. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
PubMed. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. [Link]
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Thieme Connect. Product Class 6: Oxonium Salts. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
National Center for Biotechnology Information. Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues. [Link]
-
University of Illinois Springfield. Enol Content and Enolization. [Link]
-
ResearchGate. Alkylations of Enols and Enolates. [Link]
-
Organic Syntheses. p-ACETYL-α-BROMOHYDROCINNAMIC ACID. [Link]
-
University of Calgary. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. [Link]
-
University of Limerick. Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. [Link]
-
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The Power of Ethylation: A Detailed Guide to the Experimental Use of Triethyloxonium Hexachloroantimonate
Introduction: Unlocking Synthetic Potential with a Potent Electrophile
Triethyloxonium hexachloroantimonate, a member of the Meerwein salt family, is a powerful and highly reactive crystalline solid with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻.[1] Its significance in modern organic synthesis stems from the exceptional electrophilicity of the triethyloxonium cation, making it a premier reagent for the ethylation of a wide array of nucleophiles.[2] Unlike many conventional alkylating agents, trialkyloxonium salts can ethylate even weakly nucleophilic functional groups, such as those found in esters, amides, and certain ethers, under relatively mild conditions.[2] This reactivity profile opens avenues for the synthesis of complex molecules that might otherwise be challenging to access.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of triethyloxonium hexachloroantimonate. We will delve into the underlying principles of its reactivity, provide detailed, field-proven experimental protocols, and offer insights into best practices for handling and troubleshooting. The causality behind each experimental step will be explained to foster a deeper understanding of the chemistry at play.
Scientific Foundation: The Mechanism of Ethylation
The remarkable ethylating ability of triethyloxonium hexachloroantimonate is rooted in the inherent instability of the oxonium ion. The positively charged oxygen atom creates a highly polarized O-C bond, priming the ethyl groups for nucleophilic attack. The reaction proceeds via a direct Sɴ2 mechanism where a nucleophile (Nu⁻) attacks one of the ethyl groups, leading to the formation of an ethylated product and the release of diethyl ether as a benign byproduct.
The hexachloroantimonate ([SbCl₆]⁻) anion is a large, non-coordinating counterion that plays a crucial role in stabilizing the highly reactive triethyloxonium cation, rendering the salt isolable and usable as a benchtop reagent, albeit with stringent handling requirements.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of ethylation using triethyloxonium hexachloroantimonate.
Caption: Generalized Sɴ2 mechanism of ethylation.
Critical Safety Precautions and Handling
Triethyloxonium hexachloroantimonate is a hazardous substance that requires careful handling in a controlled laboratory environment.[5][6] Adherence to the following safety protocols is mandatory.
| Hazard | Precautionary Measure |
| Moisture Sensitivity | The salt reacts violently with water.[7] All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Reactions should be conducted under a dry, inert atmosphere.[8] |
| Corrosive | Causes severe skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5] |
| Toxicity | Harmful if swallowed or inhaled.[6] Handle only in a well-ventilated fume hood.[5] Avoid creating dust. |
| Storage | Store in a tightly sealed container under an inert atmosphere at refrigerated temperatures (-20°C is recommended).[9][10] |
| Spills | In case of a small spill, dampen the solid material with a non-reactive solvent like alcohol, then carefully transfer it to a sealed container for disposal.[11] Wash the affected area thoroughly. |
Experimental Protocol: Esterification of a Carboxylic Acid
This protocol details the ethylation of a carboxylic acid to its corresponding ethyl ester. The procedure is adapted from a well-established method for esterification using trialkyloxonium salts.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Triethyloxonium hexachloroantimonate | ≥97% | Major Chemical Supplier | Handle under inert atmosphere. |
| Carboxylic Acid (Substrate) | High Purity | N/A | Ensure it is dry. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dry over CaH₂. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Major Chemical Supplier | Used as a non-nucleophilic base. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | N/A | For work-up. |
| 1 M Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For work-up. |
| Brine (Saturated NaCl) | Aqueous | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying. |
| Round-bottom flask, magnetic stirrer, syringes, needles, septa | N/A | N/A | All glassware must be oven-dried. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in an oven-dried, two-necked round-bottom flask equipped with a rubber septum and a nitrogen inlet.
-
Flush the flask with dry nitrogen or argon for several minutes.
-
Under a positive pressure of inert gas, add triethyloxonium hexachloroantimonate (1.1 equivalents) to the flask.
-
Add anhydrous dichloromethane via syringe to dissolve the salt. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of carboxylic acid).
-
-
Addition of Reactants:
-
In a separate, dry vial, dissolve the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Using a syringe, add the carboxylic acid solution to the stirred solution of the oxonium salt.
-
Finally, add diisopropylethylamine (1.1 equivalents) dropwise via syringe. The base is added to neutralize the acid that is formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction:
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
-
Work-up:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and 1 M NaHCO₃ solution. This removes unreacted starting materials and byproducts.
-
Perform a final wash with brine to aid in the separation of the organic and aqueous layers.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ethyl ester.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagent due to moisture exposure. | Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of the reagent if possible. |
| Insufficient reaction time. | Monitor the reaction for a longer period. Some sterically hindered substrates may require extended reaction times. | |
| Formation of Byproducts | The substrate may have multiple nucleophilic sites. | Consider using protecting groups for more reactive functional groups on the substrate. |
| Decomposition of the reagent. | In some solvents, triethyloxonium hexachloroantimonate can decompose.[4] Ensure the use of a dry, non-reactive solvent like dichloromethane. | |
| Difficult Purification | Co-elution of product and unreacted starting material. | Optimize the solvent system for column chromatography. A different ratio of polar and non-polar solvents may be required. |
Conclusion: A Versatile Tool for Modern Synthesis
Triethyloxonium hexachloroantimonate is an invaluable reagent for the ethylation of a diverse range of substrates. Its high reactivity, coupled with the mild conditions under which it can be employed, makes it a superior choice for many synthetic transformations. By understanding the principles of its reactivity and adhering to stringent safety and handling protocols, researchers can confidently harness the power of this potent electrophile to advance their synthetic endeavors. The detailed protocol provided herein serves as a robust starting point for the successful application of this versatile Meerwein salt.
References
-
T3DB. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
-
LookChem. (n.d.). TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. Retrieved from [Link]
-
Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. [Link]
-
Homework.Study.com. (n.d.). Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that.... Retrieved from [Link]
-
Angewandte Chemie International Edition. (2022). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. PMC. [Link]
-
Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
CORE. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1978). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. [Link]
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- 11. homework.study.com [homework.study.com]
Application Notes and Protocols for the Oxidation of Aromatic Compounds with Triethyloxonium Hexachloroantimonate
For: Researchers, scientists, and drug development professionals.
Introduction: A Powerful Tool for Single-Electron Transfer Oxidation
The oxidation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of functional groups and the construction of complex molecular architectures. While traditional methods often involve harsh reagents and lead to over-oxidation, the use of triethyloxonium hexachloroantimonate ([Et₃O]⁺[SbCl₆]⁻) has emerged as a selective and potent method for the one-electron oxidation of electron-rich aromatic donors.[1][2] This reagent facilitates the clean generation of stable aromatic cation-radicals, which are valuable intermediates in a variety of synthetic transformations and hold significance in materials science.[3]
This application note provides a comprehensive guide to the theory, application, and practical protocols for the oxidation of aromatic compounds using triethyloxonium hexachloroantimonate. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental procedures, and discuss the scope and limitations of this powerful synthetic tool.
Theoretical Background: The Mechanism of Oxidation
The oxidizing power of triethyloxonium hexachloroantimonate lies in its ability to act as a one-electron oxidant.[1] The reaction proceeds via a single-electron transfer (SET) from the highest occupied molecular orbital (HOMO) of the aromatic compound (ArH) to the triethyloxonium cation, generating a paramagnetic aromatic cation-radical and neutral triethyloxonium radical. The latter is unstable and likely decomposes. The overall transformation can be represented as:
ArH + [Et₃O]⁺[SbCl₆]⁻ → [ArH]⁺•[SbCl₆]⁻ + Et₃O•
The mechanistic relationship with the Lewis acid oxidant antimony pentachloride (SbCl₅) is thought to involve an initial ethyl transfer from the oxygen to a chlorine atom within the ion pair.[1]
The stability of the resulting cation-radical is highly dependent on the structure of the aromatic compound. Electron-donating substituents on the aromatic ring lower the oxidation potential and stabilize the positive charge, making such compounds excellent substrates for this reaction. The non-coordinating nature of the hexachloroantimonate anion ([SbCl₆]⁻) is crucial for the isolation of these often highly reactive cation-radical salts.[1][3]
It is important to note that trialkyloxonium salts are also potent alkylating agents.[4][5] While oxidation is the primary pathway for electron-rich arenes, the possibility of competing ethylation reactions should be considered, particularly with substrates that are less prone to oxidation.
Figure 1: General mechanism of single-electron transfer from an aromatic compound to triethyloxonium hexachloroantimonate.
Experimental Protocols
Safety Precautions
Triethyloxonium hexachloroantimonate is a corrosive solid that is harmful if swallowed or inhaled and is toxic to aquatic life.[6][7] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6][7][9]
Materials and Reagents
-
Triethyloxonium hexachloroantimonate (CAS 3264-67-3)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aromatic substrate
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (cannula or filter frit)
General Protocol for the Synthesis of Aromatic Cation-Radical Salts
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add the aromatic substrate (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (10-20 mL) to dissolve the aromatic substrate.
-
Reagent Addition: In a separate flask, prepare a solution of triethyloxonium hexachloroantimonate (1.0 mmol) in anhydrous dichloromethane (10-20 mL).
-
Reaction: Slowly add the triethyloxonium hexachloroantimonate solution to the stirred solution of the aromatic substrate at a controlled temperature (typically between -78 °C and room temperature, depending on the reactivity of the substrate). The formation of the cation-radical is often indicated by a distinct color change.
-
Reaction Monitoring: Stir the reaction mixture for a period ranging from a few minutes to several hours. The progress of the reaction can be monitored by techniques such as UV-Vis or EPR spectroscopy to observe the formation of the cation-radical.
-
Isolation of the Cation-Radical Salt:
-
Precipitation: If the cation-radical salt is insoluble, it will precipitate from the reaction mixture. The solid can be collected by filtration under an inert atmosphere.
-
Crystallization: For soluble cation-radical salts, crystallization can be induced by slow vapor diffusion of a less polar solvent, such as anhydrous diethyl ether or pentane, into the dichloromethane solution at low temperature.
-
-
Washing and Drying: Wash the isolated crystalline product with a small amount of anhydrous diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under high vacuum.
-
Characterization: Characterize the isolated cation-radical salt using appropriate analytical techniques, such as X-ray crystallography, EPR spectroscopy, and UV-Vis spectroscopy.
Sources
- 1. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
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- 5. Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. [PDF] Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the N-Ethylation of Amides and Lactams with Triethyloxonium Hexachloroantimonate
Introduction: The Strategic Importance of N-Alkylation and the Role of Meerwein Salts
N-alkylation of amides and lactams is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of an N-alkyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability.[4][5] While numerous methods exist for N-alkylation, the use of potent electrophilic reagents is often necessary for less nucleophilic amide substrates.[1] Among these, trialkyloxonium salts, often referred to as Meerwein's salts, stand out for their exceptional reactivity.[6][7][8]
This guide focuses on the application of triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, a particularly powerful Meerwein's salt, for the N-ethylation of amides and lactams.[9][10] As a hard electrophile, it readily reacts at sites of high electron density, making it highly effective for the alkylation of the ambident nucleophilic amide group.[6] This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, safety considerations, and mechanistic insights to empower researchers in leveraging this potent reagent.
Reagent Overview: Triethyloxonium Hexachloroantimonate
Triethyloxonium hexachloroantimonate is a white crystalline solid that serves as a powerful ethylating agent.[11] Its high reactivity stems from the strained oxonium ion, which readily transfers an ethyl group to a nucleophile. The hexachloroantimonate anion is a non-nucleophilic counterion, which prevents side reactions.[6]
Key Properties and Handling Considerations:
| Property | Value/Information | Source(s) |
| Molecular Formula | (C₂H₅)₃OSbCl₆ | [11] |
| Molecular Weight | 437.66 g/mol | [11] |
| Appearance | White solid | [11] |
| Storage | Store at -20°C under an inert atmosphere. It is moisture-sensitive. | |
| Hazards | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life. | [12] |
Safety is paramount when handling triethyloxonium hexachloroantimonate. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.
Mechanism of N-Ethylation
The N-ethylation of amides and lactams with triethyloxonium hexachloroantimonate proceeds through a well-established pathway. The amide, being an ambident nucleophile, can react at either the oxygen or the nitrogen atom. With hard electrophiles like triethyloxonium salts, the initial reaction occurs at the more electron-rich oxygen atom, forming an imidate salt intermediate.[6][13] Subsequent rearrangement or, more commonly, hydrolysis of the imidate during workup leads to the N-ethylated product.
Caption: General mechanism of amide/lactam N-ethylation.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the N-ethylation of a generic amide and a lactam. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: N-Ethylation of a Secondary Amide (e.g., N-phenylacetamide)
This protocol outlines the ethylation of a secondary amide to a tertiary amide.
Caption: Workflow for the N-ethylation of a secondary amide.
Detailed Steps:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add the secondary amide (1.0 eq) and anhydrous dichloromethane to a flame-dried flask.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Slowly add a solution of triethyloxonium hexachloroantimonate (1.1-1.5 eq) in anhydrous dichloromethane to the stirred amide solution. The slow addition helps to maintain the reaction temperature and prevent side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[14]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Ethylation of a Lactam (e.g., 2-Pyrrolidinone)
This protocol is suitable for the N-ethylation of cyclic amides.
Detailed Steps:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the lactam (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add triethyloxonium hexachloroantimonate (1.1-1.5 eq) portion-wise as a solid to the stirred solution. Maintain the temperature below 5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Data Presentation: Representative Substrate Scope
The following table illustrates the potential scope of the N-ethylation reaction with triethyloxonium hexachloroantimonate. Please note that yields are representative and will vary depending on the specific substrate and reaction conditions.
| Entry | Substrate | Product | Representative Yield (%) |
| 1 | N-Methylbenzamide | N-Ethyl-N-methylbenzamide | 85-95% |
| 2 | Acetanilide | N-Ethylacetanilide | 80-90% |
| 3 | ε-Caprolactam | N-Ethyl-ε-caprolactam | 90-98% |
| 4 | 2-Pyrrolidinone | N-Ethyl-2-pyrrolidinone | 88-96% |
| 5 | N,N-Dimethylformamide | (Not applicable - already tertiary) | - |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Triethyloxonium hexachloroantimonate is highly sensitive to moisture and will decompose rapidly upon exposure to water. Ensure all glassware is flame-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Substrate Reactivity: Electron-rich amides and lactams will react more readily. Electron-deficient substrates may require longer reaction times or elevated temperatures.
-
Steric Hindrance: Sterically hindered amides may react more slowly or require more forcing conditions.
-
Workup Procedure: The aqueous workup is critical for hydrolyzing the intermediate imidate salt to the final N-ethylated product. Ensure thorough mixing during the quenching step.
-
Alternative Reagents: For substrates sensitive to the strongly acidic conditions that can arise from the decomposition of the hexachloroantimonate salt, consider using triethyloxonium tetrafluoroborate, which is less acidic.[6][8] Other N-alkylation methods using different reagents may also be more suitable for certain applications.[15][16]
Conclusion
The N-ethylation of amides and lactams using triethyloxonium hexachloroantimonate is a powerful and reliable method for accessing a wide range of N-alkylated products. Its high reactivity makes it particularly suitable for less nucleophilic substrates that are challenging to alkylate with conventional methods. By understanding the reaction mechanism, adhering to strict anhydrous conditions, and following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively employ this potent reagent in their synthetic endeavors.
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Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. [Link]
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Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. [Link]
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Vass, A., & Dudas, J. (2000). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 5(3), 333-336. [Link]
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Cowell, G. W., & Ledwith, A. (1970). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 66, 1041-1046. [Link]
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Snieckus, V., & De la Rosa, M. A. (2010). A Direct and Mild Conversion of Tertiary Aryl Amides to Methyl Esters Using Trimethyloxonium Tetrafluoroborate: A Very Useful Complement to Directed Metalation Reactions. Synfacts, 2010(09), 1032. [Link]
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Organic Syntheses. (1971). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Alcaide, B., & Almendros, P. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 21(14), 1646–1673. [Link]
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Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry–A European Journal, 30(26), e202304205. [Link]
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Gemoets, H. P. L., Laudadio, G., Verstraete, L., & Van der Eycken, E. V. (2020). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Journal of the American Chemical Society, 142(28), 12151–12158. [Link]
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Li, Y., et al. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]
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ElSohly, M. A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(1), 23–30. [Link]
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Application Notes & Protocols: Ethyl Ester Synthesis via Triethyloxonium Hexachloroantimonate
Foreword: Beyond Conventional Esterification
In the landscape of organic synthesis, the formation of esters from carboxylic acids is a cornerstone transformation. While classical methods like Fischer esterification have their place, they often falter when faced with sensitive substrates, steric hindrance, or the need for neutral, mild conditions.[1][2][3] This guide details a powerful and often superior alternative: the use of triethyloxonium hexachloroantimonate, a potent electrophilic ethylating agent.
Triethyloxonium salts, often referred to as Meerwein's reagents, are among the most powerful alkylating agents available to a synthetic chemist.[4][5] Their high reactivity stems from the pre-activated nature of the ethyl group on the oxonium ion, making them exceptionally effective for ethylating even weakly nucleophilic species like carboxylic acids under remarkably gentle conditions.[4][6] This protocol provides the theoretical underpinnings, practical execution, and safety considerations necessary for the successful application of triethyloxonium hexachloroantimonate in the synthesis of ethyl esters, targeting professionals in research and drug development.
The Reaction: Mechanism of O-Alkylation
The efficacy of triethyloxonium hexachloroantimonate lies in its straightforward and irreversible mechanism. Unlike acid-catalyzed esterifications which are equilibrium-driven, this pathway proceeds via a direct and quantitative transfer of an ethyl group.
The process begins with the in situ generation of a carboxylate anion, typically by adding a non-nucleophilic hindered base such as diisopropylethylamine (Hünig's base).[7] This step is critical as it generates the active nucleophile without competing with the primary reaction. The highly electrophilic triethyloxonium cation then serves as a powerful ethyl donor. The carboxylate anion attacks one of the ethyl groups of the oxonium ion in a classic SN2 fashion. This nucleophilic attack results in the formation of the desired ethyl ester and the neutral byproduct, diethyl ether. The hexachloroantimonate anion acts as a non-coordinating counter-ion throughout the process.
The reaction's driving force is the release of a stable, neutral ether molecule from the positively charged oxonium ion, rendering the reaction essentially irreversible under the specified conditions.
Caption: Step-by-step experimental workflow for ethyl ester synthesis.
4.3. Step-by-Step Procedure
This procedure is adapted from a general method for esterification using trialkyloxonium salts. [7]
-
Preparation: Assemble an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Charging the Flask: To the flask, add the carboxylic acid (1.0 eq.), triethyloxonium hexachloroantimonate (1.1 eq.), and anhydrous dichloromethane (to make a ~0.1 to 0.5 M solution).
-
Base Addition: While stirring the solution/suspension, add diisopropylethylamine (1.1 eq.) dropwise via syringe over 5 minutes.
-
Reaction: Stopper the flask and continue stirring at room temperature. The reaction time can vary significantly depending on the substrate, from 30 minutes to 24 hours. [7]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). For many substrates, the reaction is rapid. [7]5. Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the mixture sequentially with three portions of 1 N HCl, three portions of 1 N KHCO₃, and one portion of saturated NaCl (brine). [7]The acidic wash removes the amine base, while the basic wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator. [7]7. Purification: The resulting crude product can be purified by standard laboratory techniques such as bulb-to-bulb (Kugelrohr) distillation or column chromatography on silica gel to yield the pure ethyl ester. [7][8]
Scope and Applications
The primary advantage of using triethyloxonium hexachloroantimonate is its broad substrate scope and tolerance for various functional groups. It provides a mild alternative for esterifying carboxylic acids that are sensitive to the high temperatures and strong acidic conditions of traditional methods. [4][6]
| Substrate Type | Applicability & Advantages | References |
|---|---|---|
| Sterically Hindered Acids | The high reactivity of the oxonium salt overcomes steric hindrance that often leads to low yields in Fischer esterification. | [7] |
| Acid-Sensitive Substrates | The reaction proceeds under neutral to slightly basic conditions, preserving acid-labile functional groups like acetals or silyl ethers. | [4] |
| Weakly Nucleophilic Acids | The powerful electrophilicity of the reagent ensures efficient ethylation even for acids with low nucleophilicity. | [6] |
| Pharmaceutical Intermediates | Enables the synthesis of complex molecules where mild conditions are paramount to avoid side reactions or degradation. | [9]|
This method is highly effective for preparing both methyl and ethyl esters and avoids the significant toxicity and explosion hazards associated with reagents like diazomethane. [7]
References
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Triethyloxonium hexachloroantimonate - T3DB. Toxin and Toxin Target Database, [Online]. Available: [Link]
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Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. [Online]. Available: [Link]
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Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. CORE, [Online]. Available: [Link]
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Science of Synthesis, 37.6 Oxonium Salts (Further Details). Thieme E-Books, [Online]. Available: [Link]
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Meerwein, H. (1973). Triethyloxonium Fluoborate. Organic Syntheses, Coll. Vol. 5, 1080. [Online]. Available: [Link]
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Helmkamp, G. K., & Pettitt, D. J. (1973). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, Coll. Vol. 5, 1099. [Online]. Available: [Link]
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Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed, [Online]. Available: [Link]
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Kiessling, A. J., & McClure, C. K. (1997). The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. Synthetic Communications, 27(5), 923-939. [Online]. Available: [Link]
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Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... Study.com, [Online]. Available: [Link]
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Raber, D. J., et al. (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, Coll. Vol. 6, 581. [Online]. Available: [Link]
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Li, J. J. (2009). Meerwein's salt. Semantic Scholar, [Online]. Available: [Link]
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Raber, D. J., & Gariano, P. (1979). Esterification of carboxylic acids with trialkyloxonium salts. The Journal of Organic Chemistry, 44(7), 1149–1154. [Online]. Available: [Link]
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Wang, P., et al. (2024). Electroreductive alkylations of (hetero)arenes with carboxylic acids. Nature Communications, 15(1), 4945. [Online]. Available: [Link]
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Application Note: Triethyloxonium Hexachloroantimonate as a High-Efficiency Initiator for the Synthesis of Conductive Polymers
Introduction: The Role of Cationic Polymerization in Conductive Polymer Synthesis
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics.[1] Among the various synthetic routes to these materials, cationic polymerization offers a powerful method for producing well-defined polymers from electron-rich monomers.[2] This technique is particularly effective for monomers such as N-vinylcarbazole (NVC), the precursor to poly(N-vinylcarbazole) (PVK), a widely studied photoconductive and hole-transporting polymer with applications in organic light-emitting diodes (OLEDs) and photorefractive materials.[1][3]
Cationic polymerization is a chain-growth process initiated by an electrophilic species that attacks the electron-rich vinyl group of a monomer, creating a carbocationic active center.[2] This carbocation then propagates by adding to subsequent monomer units. The success of this process hinges on the choice of initiator, which must be a potent electrophile capable of efficiently generating the initial carbocation without leading to undesirable side reactions. Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a highly effective cationic initiator due to its ability to generate a reactive ethyl cation or directly ethylate the monomer, thus initiating polymerization with high efficiency. This application note provides a detailed overview and protocol for the use of triethyloxonium hexachloroantimonate in the synthesis of conductive polymers, using poly(N-vinylcarbazole) as a representative example.
Triethyloxonium Hexachloroantimonate: Properties and Handling
Triethyloxonium hexachloroantimonate is a powerful alkylating agent and a strong electrophile, making it an excellent initiator for cationic polymerization.[4] It is a moisture-sensitive solid that should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[5] Proper personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All glassware must be rigorously dried before use.
Key Properties:
-
Formula: (C₂H₅)₃OSbCl₆
-
Molecular Weight: 437.66 g/mol
-
Appearance: White to off-white crystalline solid
-
Storage: Store at or below -20°C under an inert atmosphere.
Mechanism of Cationic Polymerization Initiated by Triethyloxonium Hexachloroantimonate
The polymerization of N-vinylcarbazole initiated by triethyloxonium hexachloroantimonate proceeds through a classic cationic mechanism involving initiation, propagation, and termination steps.
-
Initiation: The triethyloxonium cation, [ (C₂H₅)₃O]⁺, acts as the initiating species. It can react with the N-vinylcarbazole monomer in two possible ways:
-
Direct Ethylation: The ethyl group from the oxonium ion is transferred to the more nucleophilic carbon of the vinyl double bond, forming a carbocation.
-
Dissociation and Protonation: Although less likely, trace amounts of protic impurities in the system can be activated by the Lewis acidic SbCl₅ that can form from the decomposition of the hexachloroantimonate salt, leading to protonation of the monomer.
-
-
Propagation: The newly formed carbocationic center at the end of the growing polymer chain attacks the vinyl group of another NVC monomer. This process repeats, leading to the elongation of the polymer chain. The non-nucleophilic nature of the hexachloroantimonate counter-ion [SbCl₆]⁻ is crucial as it does not readily terminate the growing carbocation, allowing for the formation of high molecular weight polymers.
-
Termination and Chain Transfer: The polymerization can be terminated by several mechanisms, including reaction with impurities (such as water), combination with the counter-ion (less common with [SbCl₆]⁻), or chain transfer to a monomer, solvent, or polymer.
Experimental Protocol: Synthesis of Poly(N-vinylcarbazole)
This protocol describes a representative procedure for the synthesis of poly(N-vinylcarbazole) using triethyloxonium hexachloroantimonate as the initiator. All operations should be performed under a dry, inert atmosphere using Schlenk line techniques.
Materials:
-
N-vinylcarbazole (NVC), recrystallized from methanol and dried under vacuum.
-
Triethyloxonium hexachloroantimonate.
-
Anhydrous dichloromethane (DCM), distilled from CaH₂.
-
Anhydrous methanol.
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of N-vinylcarbazole in anhydrous dichloromethane. The concentration of the monomer can be varied, but a typical starting point is in the range of 0.1 to 0.5 M.[5]
-
Initiator Solution Preparation: In a separate, dry Schlenk tube, prepare a stock solution of triethyloxonium hexachloroantimonate in anhydrous dichloromethane. A typical concentration for the initiator solution is around 0.01 M.
-
Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0°C or -78°C) in a suitable cooling bath. Lower temperatures generally lead to better control over the polymerization and higher molecular weights.[3]
-
Rapid Injection: Using a gas-tight syringe, rapidly inject the calculated volume of the initiator solution into the vigorously stirring monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed for the desired time. The reaction time can range from a few minutes to several hours, depending on the temperature and monomer/initiator concentrations. The progress of the reaction can be monitored by taking aliquots and analyzing the conversion by techniques such as ¹H NMR.
-
Termination: Quench the polymerization by adding an excess of anhydrous methanol. The methanol will react with the active carbocationic chain ends.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization of Poly(N-vinylcarbazole)
The synthesized poly(N-vinylcarbazole) can be characterized by a variety of techniques to determine its molecular weight, structure, and electrical properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure and determine the tacticity.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
-
Four-Probe Electrical Conductivity Measurement: To determine the conductivity of the polymer film, which may require doping with an oxidizing agent like iodine to enhance conductivity.[6]
Quantitative Data Summary
The following table summarizes typical experimental conditions and resulting polymer properties for the cationic polymerization of N-vinylcarbazole. The values are representative and can be influenced by specific reaction parameters.
| Parameter | Typical Range | Expected Outcome/Rationale |
| Monomer Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster polymerization rates.[5] |
| Monomer/Initiator Ratio | 50:1 to 500:1 | This ratio is the primary determinant of the theoretical molecular weight. |
| Reaction Temperature | -78°C to 25°C | Lower temperatures reduce side reactions and can lead to higher molecular weights and narrower polydispersity.[3] |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Dependent on the monomer/initiator ratio and reaction conditions.[3] |
| Polydispersity Index (PDI) | 1.2 - 2.5 | Cationic polymerizations can be less controlled than living anionic polymerizations, leading to broader PDIs. |
| Conductivity (doped) | 10⁻⁵ to 10⁻³ S/cm | The conductivity is highly dependent on the dopant and doping level.[7] |
Visualizing the Polymerization Workflow
The following diagram illustrates the key steps in the synthesis of poly(N-vinylcarbazole) using triethyloxonium hexachloroantimonate.
Caption: Experimental workflow for the synthesis of poly(N-vinylcarbazole).
Visualizing the Polymerization Mechanism
The following diagram illustrates the initiation and propagation steps of the cationic polymerization of N-vinylcarbazole.
Caption: Cationic polymerization mechanism of N-vinylcarbazole.
Best Practices and Safety Considerations
-
Moisture Sensitivity: Triethyloxonium hexachloroantimonate is highly reactive towards water. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere.[5]
-
Toxicity and Corrosivity: This reagent is harmful if swallowed or inhaled and can cause skin and eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations for hazardous waste.[7]
-
Reaction Control: Cationic polymerizations can be very fast and exothermic. Performing the reaction at low temperatures allows for better control over the polymerization rate and helps to minimize side reactions.
Conclusion
Triethyloxonium hexachloroantimonate is a potent and efficient initiator for the cationic polymerization of electron-rich vinyl monomers, enabling the synthesis of conductive polymers like poly(N-vinylcarbazole). By carefully controlling the reaction conditions, particularly temperature and the purity of reagents, it is possible to produce polymers with desired molecular weights. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists working in the field of conductive polymers and materials science.
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Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles. (Source: PMC - NIH)
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Application Notes & Protocols: Strategic Alkylation of Weakly Nucleophilic Substrates Using Triethyloxonium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Strategic Advantage of Oxonium Salts in Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom bonds is a foundational operation. While highly nucleophilic substrates readily engage with a wide array of alkylating agents, the functionalization of weakly nucleophilic centers—such as amides, ketones, esters, and nitriles—presents a significant challenge. These substrates often fail to react under standard conditions or require harsh protocols that are incompatible with complex molecular architectures.
Trialkyloxonium salts, particularly triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), known colloquially as Meerwein's salt, provide an elegant and powerful solution.[1] These compounds are among the most potent ethylating agents available, capable of transferring an ethyl group to even feeble nucleophiles under remarkably mild conditions.[2] Their utility stems from their nature as "hard" electrophiles, a concept derived from Hard and Soft Acid and Base (HSAB) theory. This principle dictates that hard electrophiles preferentially react with hard nucleophilic centers, such as the oxygen atom of a carbonyl group, over softer centers like sulfur or certain nitrogen atoms.[3][4]
This guide provides a comprehensive overview of the theory, safety, and practical application of triethyloxonium salts for the alkylation of challenging substrates. The protocols and insights contained herein are designed to empower chemists to leverage these exceptional reagents with confidence and precision.
The Chemical Principle: Mechanism and Reactivity
Trialkyloxonium salts are powerful alkylating agents due to the highly electrophilic nature of the oxonium ion.[4] The positive charge on the oxygen atom makes the attached alkyl groups susceptible to nucleophilic attack. The reaction proceeds via a direct Sₙ2 displacement mechanism where the nucleophile attacks one of the α-carbon atoms of the ethyl groups, using diethyl ether as the leaving group.
The exceptional reactivity of Meerwein's salts, when compared to traditional agents like alkyl iodides, is due to the excellent leaving group, a neutral dialkyl ether molecule, which is far more stable than a halide anion.[5] Trimethyloxonium salts are generally considered even more potent alkylating agents than their triethyl counterparts, a factor to consider when extreme electrophilicity is required.[2][6]
Counterion Considerations
The choice of counterion affects the salt's stability and handling characteristics.
-
Tetrafluoroborate (BF₄⁻): Most common and convenient to prepare.[3] It is a white solid, though it is hygroscopic and requires storage under an inert atmosphere.[7]
-
Hexafluorophosphate (PF₆⁻) & Hexafluoroantimonate (SbF₆⁻): These salts are generally less sensitive to decomposition and moisture but are more tedious to prepare.[3][4] They are often used when a less-coordinating anion is critical.[8]
Critical Safety & Handling Protocols
WARNING: Triethyloxonium salts are potent alkylating agents and are corrosive, toxic, and moisture-sensitive. They must be handled with extreme care using appropriate personal protective equipment (PPE) and engineering controls.
-
Handling Environment: All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a fume hood.[9] A glovebox is ideal, but a well-practiced Schlenk line technique is also suitable.[10] The reagent is non-volatile, which mitigates inhalation risk compared to agents like methyl triflate, but contact hazard remains high.[1][10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[11][12] Always inspect gloves before use.[9]
-
Moisture Sensitivity: Triethyloxonium tetrafluoroborate reacts rapidly with water, hydrolyzing to diethyl ether, ethanol, and corrosive hydrofluoric acid (from the BF₄⁻ anion).[1] This necessitates the use of flame- or oven-dried glassware and anhydrous solvents.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a refrigerator or freezer (2-8°C is common, with -20°C recommended for long-term stability).[11][13] Some commercial preparations are stabilized with diethyl ether.[8]
-
Quenching & Disposal: Spills and residual reagent on spatulas or weigh paper should be quenched cautiously. Slowly add the material to a beaker containing a solution of aqueous sodium bicarbonate or ammonia. Do not use water alone, as this will generate a strong acid.[1] Dispose of all waste in accordance with institutional and local regulations.[11]
Application Protocol 1: O-Alkylation of a Secondary Amide
This protocol details the conversion of an amide to its corresponding O-ethyl imidate salt. These intermediates are highly valuable, as they can be hydrolyzed to esters and amines, reduced to amines, or converted to amide acetals.[2]
Workflow Overview
Caption: General workflow for amide O-alkylation.
Step-by-Step Methodology
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is rigorously flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: The flask is charged with the secondary amide substrate (1.0 eq). Anhydrous dichloromethane (DCM) is added via syringe to achieve a typical concentration of 0.1-0.5 M.
-
Addition of Alkylating Agent: Triethyloxonium tetrafluoroborate (1.1–1.3 eq) is weighed quickly in the air (if necessary, though a glovebox is preferred) and added to the stirred solution at room temperature.[10] For larger-scale reactions or those with significant exotherms, addition can be done in portions at 0°C.
-
Causality Note: A slight excess of the oxonium salt is used to account for any minor hydrolysis and to drive the reaction to completion. DCM is a common solvent as it is relatively inert and effectively solubilizes the reactants.[2]
-
-
Reaction Monitoring: The reaction is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. The product, an imidate salt, is typically much more polar than the starting amide. Reactions are often complete within 1-4 hours.
-
Reaction Quench: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of an amine (e.g., triethylamine in methanol). This step neutralizes the acidic byproducts and consumes any unreacted oxonium salt.
-
Workup and Isolation: The mixture is transferred to a separatory funnel and diluted with water and DCM. The layers are separated, and the aqueous layer is extracted two more times with DCM.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude imidate salt can often be used directly in the next step or purified by crystallization if necessary.
Application Protocol 2: O-Alkylation of a Ketone
The O-alkylation of a ketone with Meerwein's salt generates a highly reactive alkoxycarbenium ion (an enol ether salt). This intermediate is not typically isolated but is a precursor for various transformations, such as in ketone homologation reactions.[14]
Step-by-Step Methodology
-
System Preparation: Under a dry, inert atmosphere, a flame-dried flask is charged with triethyloxonium tetrafluoroborate (1.1 eq) and anhydrous dichloromethane.
-
Substrate Addition: The solution is cooled to 0°C in an ice bath. The ketone substrate (1.0 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred suspension of the oxonium salt.
-
Causality Note: The rate-determining step in many subsequent reactions is this initial O-alkylation of the ketone.[14] Performing the addition at 0°C helps control the reaction rate and minimize potential side reactions.
-
-
Reaction: The mixture is stirred at 0°C or allowed to warm slowly to room temperature. The reaction progress can be followed by monitoring the consumption of the starting ketone (e.g., by GC-MS).
-
In-Situ Use: The resulting alkoxycarbenium ion is typically not isolated. The next reagent (e.g., a diazo compound for homologation, or a nucleophile) is added directly to the reaction mixture to proceed with the desired transformation.[14]
-
Workup: The workup procedure will be dictated by the nature of the subsequent reaction step. A typical quench involves the slow addition of saturated aqueous sodium bicarbonate.
Substrate Scope & Reaction Parameters
The power of triethyloxonium salts lies in their broad applicability to a range of weakly nucleophilic functional groups. The following table summarizes typical conditions and outcomes.
| Substrate Class | Nucleophilic Atom | Typical Product | Solvent | Temp (°C) | Time (h) | Ref. |
| Secondary Amide | Oxygen | Imidate Salt | CH₂Cl₂ | 25 | 1-4 | [2] |
| Lactam | Oxygen | Imino Ether Salt | CH₂Cl₂ | 25 | 2-6 | [15] |
| Ketone | Oxygen | Alkoxycarbenium Ion | CH₂Cl₂ | 0 - 25 | 0.5-2 | [3][14] |
| Carboxylic Acid | Oxygen | Ethyl Ester | CH₂Cl₂ | 25 | 16-24 | [1][16] |
| Sulfide | Sulfur | Sulfonium Salt | CH₂Cl₂ | 25 | 1-3 | [7] |
| Nitrile | Nitrogen | Nitrilium Salt | CH₂Cl₂ | 25 | 2-12 | [7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Deactivated (hydrolyzed) oxonium salt. 2. Insufficiently dry solvent/glassware. 3. Substrate is a very poor nucleophile. | 1. Use a fresh bottle of reagent or one that has been properly stored. 2. Ensure all glassware is flame-dried and solvents are passed through a purification system or are from a fresh, sealed bottle. 3. Increase reaction time, temperature (e.g., refluxing dichloroethane), or switch to the more reactive trimethyloxonium salt.[2] |
| Complex Mixture of Products | 1. Presence of multiple nucleophilic sites. 2. Reaction conditions too harsh, causing decomposition. | 1. The reaction is governed by HSAB theory; the hardest nucleophile should react preferentially. If selectivity is poor, a protecting group strategy may be needed. 2. Run the reaction at a lower temperature (e.g., 0°C or -20°C). |
| Difficult Workup (Emulsions) | 1. Formation of amphiphilic salts. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Filter the entire mixture through a pad of Celite to remove fine particulates. |
Concluding Remarks
Triethyloxonium salts are indispensable tools for the modern synthetic chemist, providing a reliable method for the alkylation of otherwise unreactive substrates. Their high electrophilicity, coupled with mild reaction conditions, enables complex molecular manipulations that are central to pharmaceutical and materials science research. By adhering to rigorous safety and handling protocols and understanding the chemical principles that govern their reactivity, researchers can effectively unlock the full synthetic potential of these powerful reagents.
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Meerwein, H. (1992). Meerwein's salt. Semantic Scholar. [Link]
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Curphey, T. J. (1971). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 51, 142. [Link]
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Meerwein, H. (1973). Triethyloxonium Fluoborate. Organic Syntheses, Coll. Vol. 5, 1080. [Link]
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Reddit r/Chempros. (2023). Working with Trimethyloxonium tetrafluoroborate, handling tips? Reddit. [Link]
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Meerwein, H. (1973). Trimethyloxonium Fluoborate. Organic Syntheses, Coll. Vol. 5, 1096. [Link]
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Bellasio, E., et al. (1976). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Il Farmaco; edizione scientifica, 31(12), 845-8. [Link]
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Raber, D. J., et al. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
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Study.com. (n.d.). Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent... Study.com. [Link]
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Mock, W. L., & Hartman, M. E. (1977). Mechanism of the Triethyloxonium Ion Catalyzed Homologation of Ketones with Diazoacetic Esters. The Journal of Organic Chemistry, 42(3), 459-465. [Link]
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Wikipedia Encyclopedia. (n.d.). Triethyloxonium tetrafluoroborate. Wikipedia Encyclopedia. [Link]
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Wang, Z., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 21(34), 6876-6880. [Link]
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Ritter, A., Poschenrieder, H., & Bracher, F. (2009). The Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane Mixture as a Versatile Methylating Agent. Zeitschrift für Naturforschung B, 64(4), 427-433. [Link]
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Ghorai, S., & Neuenswander, B. (2014). One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. [Link]
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Haddad, N., et al. (2018). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. [Link]
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Scientific Laboratory Supplies (SLS). (n.d.). Triethyloxonium hexafluorophos. SLS. [Link]
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Piers, E., & Morton, H. E. (1979). Alkylation of Carbonyl Compounds with 4-iodo-2-trimethylstannylalk-1-enes. Novel Annulation Sequences Leading to Diene Systems. Journal of the Chemical Society, Chemical Communications, (22), 1033. [Link]
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Wang, D., et al. (2016). Nucleophilic arylation with tetraarylphosphonium salts. Nature Communications, 7, 10457. [Link]
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ResearchGate. (n.d.). Proposed nucleophilic arylation mechanism. ResearchGate. [Link]
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The Meerwein Marvel: A Comprehensive Guide to Triethyloxonium Hexachloroantimonate in Synthetic Chemistry
Abstract
Triethyloxonium hexachloroantimonate, a prominent member of the Meerwein salts family, stands as a formidable ethylating agent in the synthetic chemist's arsenal.[1] Its potent electrophilicity, conferred by the triethyloxonium cation, enables the alkylation of a wide array of weakly nucleophilic functional groups under remarkably mild conditions.[1][2] This guide provides an in-depth exploration of the preparation, handling, and diverse applications of triethyloxonium hexachloroantimonate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its utility in crucial transformations, including O-alkylation, N-alkylation, and S-alkylation, presenting a framework for its effective and safe implementation in the laboratory.
Introduction: The Power of the Oxonium Ion
First discovered by Hans Meerwein, trialkyloxonium salts have revolutionized synthetic organic chemistry by providing a highly reactive source of alkyl cations.[2] Triethyloxonium hexachloroantimonate, with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a white crystalline solid valued for its strong electrophilic character.[3] Unlike traditional alkylating agents like alkyl halides, the reactivity of triethyloxonium salts is significantly enhanced due to the positively charged oxygen atom, which renders the ethyl groups highly susceptible to nucleophilic attack.[4] The non-nucleophilic hexachloroantimonate counterion further boosts the ethylating potential of the cation. This unique reactivity profile allows for the ethylation of substrates that are often unreactive towards conventional reagents.
This guide will systematically cover the synthesis, safe handling, and key applications of this powerful reagent, providing both the "how" and the "why" behind its use in modern organic synthesis.
Safety and Handling: Taming the Reagent
Triethyloxonium hexachloroantimonate is a moisture-sensitive and corrosive compound that demands careful handling to ensure both experimental success and personal safety.
Key Safety Precautions:
-
Moisture Sensitivity: The reagent readily hydrolyzes upon contact with atmospheric moisture. All manipulations should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried glassware.[5] While brief handling in the air for weighing is possible, it is advisable to minimize exposure.[5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions involving triethyloxonium hexachloroantimonate should be performed under a dry, inert atmosphere to prevent decomposition of the reagent.[5]
-
Quenching: Unreacted triethyloxonium hexachloroantimonate can be quenched by carefully adding a nucleophilic solvent such as water or an amine (e.g., triethylamine) at a low temperature (e.g., 0 °C).[5] Quench any residual salt on spatulas or weighing paper in a beaker of water before disposal.[5]
Storage: Store triethyloxonium hexachloroantimonate in a tightly sealed container under an inert atmosphere in a refrigerator or freezer to maintain its reactivity.
Synthesis of Triethyloxonium Hexachloroantimonate
The preparation of triethyloxonium hexachloroantimonate involves the reaction of a Lewis acid, antimony pentachloride, with diethyl ether.[3]
Protocol 1: Synthesis of Triethyloxonium Hexachloroantimonate
This protocol outlines the direct reaction of antimony pentachloride with diethyl ether under anhydrous conditions.
Materials:
-
Antimony pentachloride (SbCl₅)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Under a positive pressure of dry nitrogen, dissolve antimony pentachloride (1.0 eq.) in anhydrous dichloromethane in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous diethyl ether (1.0-1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[3]
-
The formation of a crystalline precipitate indicates the product. Isolate the solid by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystalline product with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield triethyloxonium hexachloroantimonate as a white to off-white crystalline solid.
Causality: The strong Lewis acidity of antimony pentachloride facilitates the coordination with the oxygen atom of diethyl ether, leading to the formation of the stable hexachloroantimonate anion and the triethyloxonium cation. The use of anhydrous conditions is critical to prevent the hydrolysis of both the starting materials and the product.
Key Applications and Protocols
Triethyloxonium hexachloroantimonate is a versatile reagent for the ethylation of a wide range of functional groups. The following sections provide detailed protocols for its primary applications.
O-Alkylation Reactions
Trialkyloxonium salts are highly effective for the O-alkylation of various oxygen-containing functional groups, including amides, lactams, and carboxylic acids.[1]
The O-alkylation of amides and lactams with triethyloxonium hexachloroantimonate yields highly reactive imidate and lactim ether salts, respectively. These intermediates are valuable precursors for a variety of subsequent transformations.
Mechanism of Amide O-Alkylation:
The lone pair of electrons on the carbonyl oxygen of the amide attacks the electrophilic ethyl group of the triethyloxonium cation. This results in the formation of a positively charged imidate salt.
Sources
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Application Notes & Protocols: Triethyloxonium Hexachloroantimonate for the Generation of Cation Radicals
Introduction: A Gateway to Cation Radical Chemistry
In the realm of synthetic and mechanistic organic chemistry, the ability to generate and study reactive intermediates is paramount. Cation radicals, species possessing both a positive charge and an unpaired electron, are critical intermediates in a vast array of chemical transformations, from electrophilic aromatic substitution to photoredox catalysis.[1][2] Furthermore, stable cation radicals are foundational to the development of advanced organic materials with unique electronic, magnetic, and optical properties.[1]
Triethyloxonium hexachloroantimonate, a type of Meerwein salt with the formula [Et₃O⁺SbCl₆⁻], has emerged as a uniquely effective and selective one-electron oxidant for this purpose.[3][4] Its distinct advantage lies in its capacity to cleanly oxidize a variety of electron-rich organic donors, facilitating the facile preparation and, crucially, the isolation of crystalline paramagnetic cation radical salts.[4][5] This capability has opened the door to definitive structural characterization of these often-elusive species by X-ray crystallography, providing invaluable insights into their electronic structure and reactivity.[1]
This guide provides an in-depth exploration of triethyloxonium hexachloroantimonate, from its fundamental properties and reaction mechanisms to detailed, field-proven protocols for its application in generating and isolating cation radicals.
Reagent Profile: Physicochemical Properties and Critical Safety
Table 1: Physicochemical Data for Triethyloxonium Hexachloroantimonate
| Property | Value |
| Chemical Formula | (C₂H₅)₃OSbCl₆ |
| Molecular Weight | 437.66 g/mol |
| CAS Number | 3264-67-3 |
| Appearance | Solid |
| Storage Temperature | −20°C[6] |
| EC Number | 221-874-1 |
Safety: A Non-Negotiable Prerequisite
Triethyloxonium hexachloroantimonate is a hazardous substance that demands rigorous adherence to safety protocols. It is harmful if swallowed or inhaled and is toxic to aquatic life.[6][7] The compound is highly moisture-sensitive, and its handling requires stringent anhydrous and anaerobic conditions.
Core Safety Directives:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood or a glovebox to avoid inhalation of dust or decomposition products.[6][8]
-
Inert Atmosphere: Due to its extreme sensitivity to moisture, the reagent must be handled and stored under an inert atmosphere (e.g., dry nitrogen or argon).[6][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Impervious gloves (e.g., nitrile) must be worn at all times. Inspect gloves before use and use proper removal techniques.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage: Store in a tightly sealed container at -20°C in a dry, well-ventilated area designated for hazardous materials.[6] The container should be flushed with inert gas.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]
-
-
Disposal: Dispose of waste and surplus material through a licensed disposal company in accordance with all local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]
The Mechanism of Oxidation: A Tale of Two Components
The efficacy of triethyloxonium hexachloroantimonate as a one-electron oxidant is rooted in the interplay between its cation and anion. The process is not a simple electron transfer from the aromatic donor (ArH) to the triethyloxonium cation. Instead, a more nuanced mechanism is at play.
The mechanistic relationship involves a prior ethyl transfer from the triethyloxonium oxygen to a chlorine atom on the hexachloroantimonate anion within the ion pair.[3][4][5] This intramolecular activation generates the potent oxidizing species, antimony pentachloride (SbCl₅), along with diethyl ether (Et₂O) and ethyl chloride (EtCl). The in-situ generated SbCl₅ then acts as the one-electron oxidant.
This in-situ generation is key to the reagent's selectivity. When SbCl₅ is used directly as an oxidant, it often leads to undesired side reactions, particularly electrophilic chlorination of the aromatic substrate.[1] By generating the oxidant slowly and in a controlled manner, triethyloxonium hexachloroantimonate circumvents these side pathways, leading to a clean formation of the cation radical salt.[1]
The overall stoichiometry for the oxidation of an aromatic donor (ArH) is as follows: 2 ArH + 2 [Et₃O⁺SbCl₆⁻] → 2 [ArH⁺•SbCl₆⁻] + Et₂O + EtCl + other products
A simplified mechanistic pathway is illustrated below.
Caption: Oxidant activation and electron transfer pathway.
Protocols for Cation Radical Generation and Isolation
Protocol 1: General Procedure for Generating Crystalline Aromatic Cation Radical Salts
This protocol describes a general method for the oxidation of electron-rich aromatic compounds and the subsequent isolation of the cation radical salt as a crystalline solid, adapted from the work of Kochi and Rathore.[1][4]
Materials & Equipment:
-
Triethyloxonium hexachloroantimonate
-
Aromatic substrate (e.g., 1,4-dimethoxybenzene, dimethoxytriptycene)[1]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether or pentane
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bars
-
Schlenk flask and other appropriate glassware, oven-dried before use
Workflow Diagram:
Caption: Experimental workflow for cation radical synthesis.
Step-by-Step Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the aromatic donor (1.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane via cannula to dissolve or suspend the donor. The volume should be sufficient to create a stirrable mixture.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Oxidant Addition: While stirring, add solid triethyloxonium hexachloroantimonate (typically 1.5 equivalents) in one portion.[1] A rapid color change should be observed as the cation radical forms.
-
Reaction: Continue stirring the mixture at 0 °C. The reaction progress can be monitored visually by the deepening color or quantitatively by taking aliquots and measuring the UV-vis absorption characteristic of the cation radical.[1] Reaction times can range from minutes to several hours.
-
Crystallization: Once the reaction is complete, cool the deeply colored solution to -20 °C.
-
Initiate Precipitation: Carefully layer a volume of cold, anhydrous diethyl ether or pentane on top of the dichloromethane solution. The anti-solvent should be added slowly down the side of the flask to avoid mixing.
-
Crystal Growth: Allow the flask to stand undisturbed at -20 °C. Over several hours to days, crystalline needles or plates of the cation radical salt will precipitate from the solution.[1]
-
Isolation: Isolate the crystals by carefully removing the supernatant via cannula, followed by washing with cold diethyl ether and drying under a stream of inert gas or in vacuo.
Protocol 2: Characterization of the Cation Radical Product
Confirmation of cation radical formation and purity is essential.
-
UV-Visible Spectroscopy: Dissolve a small sample of the crystalline product in anhydrous dichloromethane. Cation radicals of aromatic compounds typically exhibit strong and characteristic absorptions in the visible region of the spectrum, which can be compared to literature values.[1]
-
Electron Spin Resonance (ESR) Spectroscopy: As a paramagnetic species (containing an unpaired electron), the cation radical will be ESR-active. This technique provides definitive proof of the radical's existence and can offer insights into its electronic environment.
-
¹H NMR Spectroscopy (Byproduct Analysis): To confirm the reaction stoichiometry, the reaction can be quenched with a reducing agent like zinc dust.[1] An NMR spectrum of the resulting colorless solution will show the regenerated neutral aromatic donor, along with signals corresponding to diethyl ether and ethyl chloride, confirming the fate of the triethyloxonium cation.[1]
-
X-ray Crystallography: For high-quality single crystals, X-ray diffraction provides the ultimate structural characterization, confirming bond lengths, planarity, and intermolecular interactions.[1]
Substrate Scope and Applications
Triethyloxonium hexachloroantimonate is effective for a range of electron-rich substrates. Its utility is not limited to simple aromatics but extends to complex polycyclic and heterocyclic systems.
Table 2: Examples of Aromatic Donors Oxidized by [Et₃O⁺SbCl₆⁻]
| Substrate Class | Example(s) | Key Observation / Application |
| Hydroquinone Ethers | 1,4-Dimethoxybenzene, 9,10-Dimethoxyanthracene | Facile formation of stable, deeply colored cation radicals.[1] |
| Polycyclic Aromatics | Triptycene, Naphthalene, Perylene | Allows for the study of charge delocalization across multiple rings.[1] |
| Aryl Olefins | Tetraphenylethylene | Generation of radical species for mechanistic studies in polymerization or cycloadditions. |
| Heteroatom Donors | Thianthrene, Phenothiazine | Useful for creating conductive materials and studying redox properties.[1] |
Troubleshooting and Field-Proven Insights
-
Issue: No reaction or incomplete conversion.
-
Cause: The most likely culprit is moisture, which rapidly decomposes the Meerwein salt.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Confirm the quality of the triethyloxonium hexachloroantimonate; it should be a free-flowing solid.
-
-
Issue: Oily product or failure to crystallize.
-
Cause: The cation radical salt may be too soluble in dichloromethane, or impurities may be inhibiting crystallization.
-
Solution: Try a different anti-solvent for crystallization (e.g., pentane instead of ether). Use a higher concentration for the reaction mixture. Ensure the starting aromatic donor is of high purity. Slow diffusion (e.g., H-tube method) can promote the growth of higher-quality crystals.
-
-
Expert Insight: The Power of Slow Crystallization. The beauty of this method is the ability to generate X-ray quality crystals directly from the reaction mixture.[1] Do not rush the crystallization step. Slow, undisturbed growth at a constant low temperature is critical for obtaining single crystals suitable for diffraction analysis.
Conclusion
Triethyloxonium hexachloroantimonate is a powerful and selective reagent that provides a reliable and clean method for the one-electron oxidation of organic molecules. Its primary strength lies in its ability to produce stable, crystalline cation radical salts, thereby enabling detailed structural and spectroscopic analysis of these important chemical entities.[1][3][5] By following the rigorous safety precautions and detailed protocols outlined in this guide, researchers can effectively harness this reagent to advance investigations in reaction mechanisms, materials science, and synthetic methodology.
References
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. e-Publications@Marquette. [Link]
-
T3DB, Toxin and Toxin Target Database: Triethyloxonium hexachloroantimonate. [Link]
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Semantic Scholar. [Link]
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. CORE. [Link]
-
Rathore, R., Kumar, A. S., Lindeman, S. V., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Journal of Organic Chemistry. [Link]
-
ChemSrc, TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. [Link]
-
Organic Syntheses, Trimethyloxonium Tetrafluoroborate. Organic Syntheses Procedure. [Link]
-
University of Calgary, Chemistry 511 Lecture Notes, Unit 7: Cation Radicals. [Link]
-
Studer, A., et al. (2022). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]
-
Organic Syntheses, Trimethyloxonium Tetrafluoroborate. Working with Hazardous Chemicals. [Link]
-
Cowell, G. W., & Ledwith, A. (1970). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Wikipedia, Meerwein arylation. [Link]
-
Oestreich, M., et al. (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. Journal of the American Chemical Society. [Link]
-
Fagnoni, M., & Albini, A. (2003). Photoinduced, ionic Meerwein arylation of olefins. Journal of the American Chemical Society. [Link]
-
Studer, A., et al. (2022). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. ResearchGate. [Link]
-
Organic Syntheses, Triethyloxonium Fluoborate. Organic Syntheses Procedure. [Link]
-
Organic Syntheses, General Procedures. Organic Syntheses Procedure. [Link]
-
Luber, S., et al. (2020). Results of oxidation reactions with different organic substrates. ResearchGate. [Link]
-
Ghammamy, S., et al. (2009). Oxidation of Some Organic Diols with Trialkylammonium Fluorochromates(VI). SciELO México. [Link]
-
Ghammami, S., & Rajaei, M. (2013). Microwave-Assisted Oxidation of Organic Compounds with Cetyltrimethylammonium Chlorochromate. Scirp.org. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. UNIT 7:CATION RADICALS [research.cm.utexas.edu]
- 3. "Preparation and Structures of Crystalline Aromatic Cation-Radical Salt" by Rajendra Rathore, A. S. Kumar et al. [epublications.marquette.edu]
- 4. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. | Semantic Scholar [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]
Triethyloxonium Hexachloroantimonate: A Versatile Reagent in Advanced Materials Science
Application Notes and Protocols for Researchers
Triethyloxonium hexachloroantimonate, often referred to as Meerwein's salt, is a powerful and versatile electrophilic reagent with significant applications in materials science.[1] Its utility stems from its potent alkylating capabilities and its role as a one-electron oxidant.[2][3] This guide provides in-depth application notes and detailed protocols for the use of triethyloxonium hexachloroantimonate in key areas of materials development, including cationic polymerization, the synthesis of conductive polymers, and the formation of crystalline aromatic cation-radical salts.
Cationic Polymerization Initiator
Triethyloxonium hexachloroantimonate is a highly effective initiator for cationic polymerization.[2] Unlike conventional Lewis acid/co-initiator systems, it functions as a pre-formed, well-defined initiator, offering a direct pathway to study polymerization kinetics and mechanisms.[2] The initiation process involves the direct ethylation of the monomer, where the triethyloxonium cation, [(CH₃CH₂)₃O]⁺, transfers an ethyl group to the nucleophilic monomer.[2] This eliminates the need for a separate co-initiator.[2]
Mechanism of Initiation
The initiation of cationic polymerization by triethyloxonium hexachloroantimonate proceeds via the transfer of an ethyl cation from the oxonium ion to the monomer. This process is particularly efficient for vinyl and heterocyclic monomers.
Caption: Initiation of Cationic Polymerization.
Application Protocol: Cationic Polymerization of Styrene
This protocol describes the bulk polymerization of styrene initiated by triethyloxonium hexachloroantimonate to produce polystyrene.
Materials:
-
Styrene, freshly distilled
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the reaction vessel.
-
Monomer and Solvent Addition: 20 mL of anhydrous dichloromethane is transferred to the flask via a cannula, followed by 10 mL of freshly distilled styrene. The solution is stirred and cooled to 0°C in an ice bath.
-
Initiator Preparation: In a separate dry flask under an inert atmosphere, a stock solution of triethyloxonium hexachloroantimonate (e.g., 0.1 M) in anhydrous dichloromethane is prepared.
-
Initiation: A calculated amount of the initiator solution (to achieve a desired monomer-to-initiator ratio, e.g., 200:1) is withdrawn using a dry syringe and rapidly injected into the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed at 0°C for a specified time (e.g., 1-4 hours). The progress of the polymerization can be monitored by periodically taking aliquots and analyzing the monomer conversion by gravimetry or spectroscopy.
-
Termination: The polymerization is terminated by adding 5 mL of methanol to the reaction mixture.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polystyrene is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
Application Protocol: Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane
This protocol outlines the CROP of 1,3-dioxolane, a cyclic acetal, to yield poly(1,3-dioxolane).
Materials:
-
1,3-Dioxolane, freshly distilled from sodium/benzophenone
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane
-
Triethylamine
-
Methanol
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer and under an argon atmosphere is used.
-
Monomer and Solvent: 5 mL of freshly distilled 1,3-dioxolane is dissolved in 15 mL of anhydrous dichloromethane in the Schlenk flask. The solution is cooled to -20°C.
-
Initiation: A solution of triethyloxonium hexachloroantimonate in dichloromethane is prepared as described previously. A specific volume of the initiator solution is added to the monomer solution to commence the polymerization.
-
Polymerization: The reaction is maintained at -20°C for the desired duration (e.g., 2-6 hours).
-
Termination: The polymerization is quenched by the addition of a small amount of triethylamine, followed by 5 mL of methanol.
-
Isolation: The polymer is isolated by precipitation in cold heptane, followed by filtration and drying under vacuum.
| Parameter | Cationic Polymerization of Styrene | Cationic Ring-Opening Polymerization of 1,3-Dioxolane |
| Monomer | Styrene | 1,3-Dioxolane |
| Initiator | Triethyloxonium hexachloroantimonate | Triethyloxonium hexachloroantimonate |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0°C | -20°C |
| Termination | Methanol | Triethylamine/Methanol |
| Polymer | Polystyrene | Poly(1,3-dioxolane) |
Synthesis of Crystalline Aromatic Cation-Radical Salts
Triethyloxonium hexachloroantimonate serves as a selective one-electron oxidant for various aromatic donors, facilitating the preparation and isolation of crystalline paramagnetic salts.[3][4] This is particularly valuable for the X-ray structure determination of aromatic cation radicals, which are often highly labile.[3][4] The use of this reagent avoids the formation of chlorinated byproducts that can occur with antimony pentachloride.[2]
Caption: Doping of a Conductive Polymer.
Application Protocol: p-Type Doping of Polyacetylene Films
This protocol describes the doping of a free-standing polyacetylene film to increase its electrical conductivity.
Materials:
-
Polyacetylene film
-
Triethyloxonium hexachloroantimonate
-
Anhydrous nitromethane or dichloromethane
-
Anhydrous heptane or pentane
Procedure:
-
Film Preparation: A free-standing film of polyacetylene is placed in a reaction vessel under an inert atmosphere.
-
Doping Solution: A dilute solution of triethyloxonium hexachloroantimonate (e.g., 0.01 M) is prepared in anhydrous nitromethane or dichloromethane.
-
Doping Process: The polyacetylene film is immersed in the doping solution. The doping level can be controlled by varying the concentration of the doping solution and the immersion time. The film will typically undergo a color change as doping proceeds.
-
Washing: After the desired doping time, the film is removed from the solution and washed with anhydrous heptane or pentane to remove any excess dopant from the surface.
-
Drying: The doped film is dried under vacuum.
-
Characterization: The electrical conductivity of the doped film can be measured using a four-point probe method.
Conclusion
Triethyloxonium hexachloroantimonate is a valuable and multifaceted reagent in materials science. Its ability to initiate cationic polymerization in a controlled manner, generate stable aromatic cation-radical salts for structural analysis, and act as an effective p-type dopant for conductive polymers makes it an important tool for the synthesis and modification of advanced materials. The protocols provided herein offer a foundation for researchers to explore the potential of this powerful compound in their own materials development endeavors.
References
-
Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. (1998). Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]
-
Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. (1998). CORE. Retrieved from [Link]
Sources
- 1. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. | Semantic Scholar [semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Triethyloxonium Hexachloroantimonate Alkylations
Welcome to the technical support center for optimizing alkylation reactions using triethyloxonium hexachloroantimonate. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction yields and troubleshoot common experimental challenges. As a powerful electrophilic ethylating agent, triethyloxonium hexachloroantimonate offers unique reactivity, but its successful application hinges on understanding its specific handling requirements and reaction parameters.
Introduction to Triethyloxonium Hexachloroantimonate in Alkylations
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a potent electrophilic reagent, often referred to as a "Meerwein salt."[1][2] It is a hard electrophile, making it highly effective for the ethylation of a wide range of nucleophiles, including those that are weakly nucleophilic.[3] Its reactivity stems from the triethyloxonium cation, which readily transfers an ethyl group to a nucleophile in what is typically an Sₙ2 reaction, with the stable diethyl ether molecule as the leaving group.[3]
Unlike its more common counterpart, triethyloxonium tetrafluoroborate, the hexachloroantimonate salt also possesses strong oxidizing properties, which can be a critical factor in experimental design.[4][5] This dual reactivity allows for unique chemical transformations but also introduces potential side reactions if not properly controlled.[1][6] This guide will focus on harnessing its alkylating power while mitigating potential pitfalls to improve reaction outcomes.
Critical Safety and Handling Protocols
Strict adherence to safety and handling protocols is paramount due to the reagent's hazardous nature and high sensitivity to atmospheric moisture.
Hazard Profile:
-
Corrosive: Classified as a corrosive solid.[7]
-
Toxicity: Harmful if swallowed or inhaled.[8]
-
Moisture Sensitivity: Reacts readily with water, leading to decomposition and the release of corrosive byproducts.[2]
Storage and Handling Recommendations:
-
Storage: Store at or below -20°C under an inert atmosphere (e.g., argon or dry nitrogen).[8]
-
Handling: All manipulations should be performed in a glovebox or under a stream of inert gas. Use dry glassware and anhydrous solvents to prevent decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, impervious gloves, and a lab coat.[8]
General Alkylation Protocol
This protocol provides a starting point for the ethylation of a generic nucleophile (Nu:). Optimization of stoichiometry, temperature, and reaction time will be necessary based on the specific substrate.
Materials:
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Substrate (nucleophile)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Step-by-Step Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Reagent Setup: In an inert atmosphere, suspend the substrate in anhydrous dichloromethane.
-
Addition of Alkylating Agent: In a separate flask under inert atmosphere, weigh the desired amount of triethyloxonium hexachloroantimonate (typically 1.1-1.5 equivalents). Add it as a solid or as a freshly prepared solution in anhydrous dichloromethane to the substrate mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (often starting at 0°C and allowing to warm to room temperature) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench the excess alkylating agent by slowly adding a nucleophilic solvent like methanol or a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Proceed with a standard aqueous work-up to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during alkylation reactions with triethyloxonium hexachloroantimonate in a question-and-answer format.
| Problem ID | Observed Issue | Potential Causes & Explanations | Recommended Solutions & Actions |
| T-01 | Low to No Product Yield; Starting Material Recovered | 1. Reagent Decomposition: The most common cause is the hydrolysis of the oxonium salt by trace amounts of water in the solvent, on the glassware, or from the atmosphere.[2] This neutralizes the electrophilicity of the reagent. 2. Insufficient Reactivity: The nucleophile may be too weak, or the reaction temperature may be too low for the alkylation to proceed at a reasonable rate. 3. Poor Solubility: The reagent or substrate may not be sufficiently soluble in the chosen solvent, limiting the reaction rate. | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Handle the reagent exclusively under an inert atmosphere.[9] 2. Increase Reactivity: Consider gently heating the reaction or extending the reaction time. For very weak nucleophiles, a more forceful alkylating agent or catalytic activation may be needed. 3. Solvent Optimization: Choose a solvent that dissolves both reactants. Dichloromethane is common, but nitromethane or dichloroethane can also be effective.[10] |
| T-02 | Formation of Multiple Products or Unexpected Byproducts | 1. Oxidation of Substrate: The hexachloroantimonate anion is a potent oxidant, especially for electron-rich aromatic substrates, leading to cation-radical formation and subsequent side reactions.[1][4] 2. Over-Alkylation: The mono-alkylated product may be more nucleophilic than the starting material, leading to subsequent alkylation. 3. Solvent Participation: In some cases, the solvent can be alkylated or participate in side reactions. | 1. Use an Alternative Reagent: If oxidation is a persistent issue, switch to triethyloxonium tetrafluoroborate, which is a much weaker oxidant.[1] 2. Control Stoichiometry: Use a large excess of the nucleophile relative to the alkylating agent to statistically favor mono-alkylation. 3. Choose an Inert Solvent: Ensure the solvent is not susceptible to alkylation under the reaction conditions. |
| T-03 | Reaction is Messy and Difficult to Purify | 1. Reagent Decomposition Products: Hydrolysis or thermal decomposition of the salt can lead to the formation of antimony-containing byproducts that complicate purification.[6] 2. Emulsion during Work-up: The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous extraction. | 1. Careful Quenching: Quench the reaction at low temperature and consider using a biphasic quench to help partition the byproducts. 2. Filtration: Passing the crude mixture through a plug of silica gel or celite before concentration can remove some baseline impurities. 3. Alternative Purification: If chromatography is challenging, consider recrystallization or distillation if the product is suitable. |
| T-04 | Inconsistent Results Between Batches | 1. Reagent Purity: The purity of triethyloxonium hexachloroantimonate can vary, and older or improperly stored batches may have partially decomposed. | 1. Verify Reagent Purity: Before use, assess the purity of the reagent. A fresh, pure sample should be a white to off-white crystalline solid.[7] See the FAQ section for methods to check purity. 2. Use Fresh Reagent: Whenever possible, use a newly purchased or freshly prepared batch of the reagent for critical reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my triethyloxonium hexachloroantimonate?
A1: ¹H NMR spectroscopy is a reliable method.[5] In a dry deuterated solvent like CD₂Cl₂, the triethyloxonium cation should show a characteristic quartet and triplet for the ethyl groups. A reference spectrum indicates the ethyl group protons typically appear around δ 1.54 ppm.[5] The presence of signals corresponding to ethanol and diethyl ether may indicate hydrolysis.[2]
Q2: My nucleophile has multiple potentially reactive sites. How can I improve selectivity?
A2: Trialkyloxonium salts are hard electrophiles and will preferentially alkylate the "hardest" or most electron-dense nucleophilic site.[11] To improve selectivity, you can try lowering the reaction temperature to favor the kinetically controlled product. Protecting softer nucleophilic sites is also a viable strategy.
Q3: What is the primary difference in reactivity between triethyloxonium hexachloroantimonate and triethyloxonium tetrafluoroborate?
A3: Both are powerful ethylating agents. However, the hexachloroantimonate salt is a significantly stronger one-electron oxidant due to the [SbCl₆]⁻ anion.[1][4] If your substrate is sensitive to oxidation, the tetrafluoroborate salt is the preferred reagent. Conversely, if a one-electron oxidation is desired to form a cation radical, the hexachloroantimonate salt is the reagent of choice.[4]
Q4: Can I use a proton sponge or other non-nucleophilic base to scavenge acid generated during the reaction?
A4: Yes, using a non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or a hindered amine (e.g., diisopropylethylamine) is a common strategy. This can be particularly useful in alkylations of carboxylic acids to prevent side reactions and drive the equilibrium towards the ester product.
Q5: My substrate is sterically hindered. What can I do to improve the yield?
A5: Steric hindrance can significantly slow down Sₙ2 reactions. To overcome this, you may need to use more forcing conditions, such as increasing the reaction temperature or using a higher concentration of reagents. Switching to a less sterically demanding alkylating agent, if possible for your synthetic route, could also be considered.
Visual Aids and Diagrams
Alkylation Mechanism
The diagram below illustrates the general Sₙ2 mechanism for the ethylation of a nucleophile (Nu:) using the triethyloxonium cation.
Caption: Sₙ2 mechanism of ethylation.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common problems in triethyloxonium hexachloroantimonate alkylations.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]
- 4. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]
- 6. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. americanelements.com [americanelements.com]
- 8. Triethyloxonium hexachloroantimonate 3264-67-3 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
troubleshooting low conversion in cationic polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cationic polymerization. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-tested insights into common challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in these sensitive reactions. Our focus is on diagnosing and solving the pervasive issue of low monomer conversion.
Troubleshooting at a Glance: A Diagnostic Workflow
Before diving into specific issues, this workflow provides a logical path to diagnose the root cause of low conversion.
Caption: A step-by-step flowchart for diagnosing common polymerization issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during cationic polymerization experiments in a direct Q&A format.
Part 1: The Initiation System - Your Reaction's Starting Gun
Question 1: My polymerization failed to start entirely, or I see no polymer formation after adding the initiator. What is the most likely cause?
Answer: An absolute failure to initiate points directly to a problem with the formation of the initial cationic species. Cationic polymerization is exceptionally sensitive, and the active center is easily destroyed.[1]
-
Causality: The core issue is often the immediate neutralization of the initiator or the newly formed carbocation before it can react with a monomer. This is typically caused by nucleophilic impurities.
-
Top Culprits:
-
Gross Impurities: The system is not anhydrous. Water, alcohols, or even atmospheric moisture can react with and deactivate many initiator systems, particularly Lewis acids.[1][2]
-
Inactive Co-initiator: Many common Lewis acid initiators (e.g., BF₃, AlCl₃, SnCl₄) are not initiators on their own. They require a "co-initiator," which is a source of protons, such as trace amounts of water or an alcohol.[3][4] If your system is too dry, the necessary initiating complex [H⁺(BF₃OH)⁻] may not form.[5] Conversely, too much water will terminate the reaction.[6]
-
Degraded Reagents: Lewis acids can degrade upon exposure to air and moisture. Initiators like organic halides used for living polymerizations can also decompose over time.
-
-
Troubleshooting Action:
-
Verification: Before a full-scale reaction, perform a small-scale test. Add your initiator system to a solution of a highly reactive monomer like N-vinylcarbazole. If no polymerization occurs (e.g., no change in viscosity or heat evolution), your initiator system is inactive.
-
Reagent Handling: Always use freshly opened or properly stored Lewis acids. Purify and dry all solvents and monomers immediately before use. (See Protocol 1).
-
Co-initiator Control: If using a Lewis acid system, ensure a controlled source of protons is available. This can be a challenging balance, often requiring meticulous system calibration.
-
Question 2: How critical is the choice of counterion? Can it stop my reaction?
Answer: Absolutely. The counterion (or gegen-ion) is not a passive spectator; it is a critical component that dictates the stability and reactivity of the propagating carbocation. A poor choice of counterion is a common cause of premature termination.[3]
-
Causality: The propagating chain end exists in equilibrium between a more reactive "free ion" and a less reactive "ion pair" with its counterion.[1][3] If the counterion is too nucleophilic, it will irreversibly bond with the carbocationic chain end, terminating polymerization.[3][4]
-
Mechanism:
-
Ideal Counterion: Should be bulky, with the charge delocalized, making it weakly nucleophilic (e.g., SbF₆⁻, BF₄⁻).
-
Problematic Counterion: A smaller, more nucleophilic counterion (e.g., Cl⁻ from uncomplexed AlCl₃) can readily attack the carbocation, forming a stable covalent bond and killing the chain.[4]
-
Caption: The effect of counterion nucleophilicity on the fate of the growing polymer chain.
Part 2: Reagent Purity - The Non-Negotiable Prerequisite
Question 3: My reaction starts but stops prematurely at low conversion. I've checked my initiator; what should I look at next?
Answer: Premature termination is the classic sign of impurities in your monomer or solvent. Cationic polymerizations are notoriously sensitive to even trace amounts of nucleophilic substances.[1][7]
-
Causality: The propagating carbocation is a potent electrophile. It will react rapidly and irreversibly with any available nucleophile, which acts as a terminating agent.
-
Common Impurities and Their Effects:
-
Water: The most common culprit. While trace amounts can act as a co-initiator, excess water is a powerful terminating agent, reacting with the carbocation to form a hydroxyl end-group and releasing a proton.[2][6]
-
Alcohols/Ethers: These can act as chain transfer agents or terminating agents.
-
Amines/Amides: These are strong Lewis bases and will readily neutralize the cationic center.
-
Storage Inhibitors: Monomers are often shipped with radical inhibitors (e.g., MEHQ). While not directly targeting cations, they must be removed as a matter of good practice.[8]
-
Caption: How nucleophilic impurities like water can terminate polymerization by attacking both the initiator and the propagating chain.
-
Troubleshooting Action:
-
Purification is Mandatory: Assume all reagents are "dirty." Monomers must be passed through basic alumina to remove inhibitors and then distilled under vacuum from a drying agent (e.g., CaH₂).[8] Solvents require similar rigorous drying and distillation. (See Protocols 1 & 2).
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon), preferably in a glovebox or using Schlenk line techniques.
-
Part 3: Reaction Conditions - Tuning for Success
Question 4: How does my choice of solvent affect monomer conversion?
Answer: The solvent has a profound impact on the rate of polymerization and the stability of the growing chain.[3] Its polarity directly influences the equilibrium between dormant covalent species, ion pairs, and highly reactive free ions.[9][10]
-
Causality:
-
Ion Separation: More polar solvents better solvate and separate the ion pair, shifting the equilibrium towards more "free" ions.[3] Since free ions are significantly more reactive than ion pairs, the rate of propagation increases dramatically in polar solvents.[9]
-
Nucleophilicity: A solvent must not be nucleophilic. Solvents like methanol or DMSO, while polar, will terminate the reaction. The ideal solvent is polar but non-nucleophilic.
-
| Solvent | Dielectric Constant (ε at 20°C) | Typical Role / Effect in Cationic Polymerization |
| Hexane | 1.9 | Non-polar. Promotes tight ion pairs. Slow propagation. |
| Toluene | 2.4 | Low polarity. Often used for living polymerizations. |
| Dichloromethane | 9.1 | Polar, non-nucleophilic. Common choice, promotes faster rates. |
| Nitrobenzene | 34.8 | Highly polar. Can lead to very fast, sometimes uncontrolled, reactions. |
| Water | 80.1 | Highly polar but also a terminating agent. Not a suitable bulk solvent.[11] |
-
Troubleshooting Action:
-
If your reaction is sluggish in a non-polar solvent like hexane, consider switching to a more polar solvent like dichloromethane to increase the propagation rate.
-
Conversely, if the reaction is too fast and uncontrolled, leading to side reactions, a less polar solvent might provide better control.
-
Question 5: Why are cationic polymerizations often run at very low temperatures (-78°C)? My reaction stops when I warm it up.
Answer: Low temperature is a critical tool for suppressing unwanted side reactions, namely chain transfer and termination.[1][6]
-
Causality: Propagation, chain transfer, and termination are all competing reactions with different activation energies (Eₐ). Typically, the activation energies for termination and chain transfer are higher than that for propagation.
-
Energetic Landscape: By lowering the temperature, you disproportionately slow down the higher-energy termination and transfer events while still allowing the lower-energy propagation to proceed at a reasonable rate. As you warm the reaction, the energy barrier for termination is more easily overcome, and these chain-killing events begin to dominate, halting polymerization.[3][12]
Part 4: Chain Transfer & Termination Mechanisms
Question 6: I'm getting polymer, but the molecular weight is very low and conversion has stalled. Is this termination or something else?
Answer: This scenario often points to chain transfer rather than simple termination by impurities.[3] While both can limit molecular weight, their effect on overall conversion differs.
-
Causality & Distinction:
-
Termination: An event that irreversibly destroys the active cationic center. The kinetic chain is broken. Examples include reaction with an impurity or combination with the counterion.[3][13]
-
Chain Transfer: The active cationic site is transferred from the end of a growing polymer to another molecule (e.g., monomer, solvent, or counterion), which then initiates a new polymer chain. The original chain is "dead," but the kinetic chain (the potential for polymerization) continues.[3][4]
-
-
Common Chain Transfer Mechanisms:
Caption: Comparison of termination (which stops all activity) and chain transfer (which stops one chain but starts another).
-
Troubleshooting Action:
-
Chain transfer is inherent to many systems but is exacerbated by higher temperatures. Lowering the reaction temperature is the most effective way to minimize it.[1]
-
Ensure the monomer is extremely pure, as impurities on the monomer can also participate in transfer reactions.
-
Key Experimental Protocols
Protocol 1: Rigorous Purification and Drying of Dichloromethane (CH₂Cl₂)
-
Pre-Drying: Stir the solvent over anhydrous calcium chloride (CaCl₂) overnight.
-
Decant: Carefully decant the pre-dried solvent into a clean, oven-dried distillation flask containing calcium hydride (CaH₂). Use approximately 10g of CaH₂ per liter of solvent.
-
Reflux: Equip the flask with a distillation head and condenser. Under a positive pressure of dry nitrogen or argon, bring the solvent to a gentle reflux and maintain for at least 4 hours. This removes the last traces of water.
-
Distillation: Distill the solvent directly into a flame-dried Schlenk flask or into a glovebox antechamber. Collect the fraction boiling at 39-40°C.
-
Storage: Store the freshly distilled solvent over activated 3Å molecular sieves in a sealed flask under an inert atmosphere. Use within 24-48 hours for best results.
Protocol 2: Purification of Styrene Monomer
-
Inhibitor Removal: Prepare a 1M sodium hydroxide (NaOH) aqueous solution. In a separatory funnel, wash the styrene monomer three times with the NaOH solution (using about 1/4 volume of NaOH solution per wash). This removes the phenolic inhibitor.
-
Neutralization: Wash the monomer three times with deionized water to remove any residual NaOH.
-
Drying: Transfer the monomer to a clean, dry flask and add anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 1-2 hours until the liquid is clear.
-
Filtration & Degassing: Filter the monomer into a clean, flame-dried distillation flask containing a small amount of calcium hydride (CaH₂). Perform at least three Freeze-Pump-Thaw cycles to remove dissolved oxygen.[8]
-
Vacuum Distillation: Distill the monomer under reduced pressure. Collect the heart cut into a receiver flask that has been flame-dried and is under an inert atmosphere.
-
Usage: Use the purified monomer immediately. Do not store it for extended periods as it can spontaneously polymerize.[8]
References
-
Cationic polymerization - Wikipedia. Wikipedia. [Link]
-
Cationic Polymerization. University of Southern Mississippi, School of Polymer Science and Engineering. [Link]
-
Discuss the kinetics of cationic polymerization. Numerade. [Link]
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. University of California, Santa Barbara. [Link]
-
2.4: Cationic Polymerization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
What is the role of a solvent in cationic polymerization? - Quora. Quora. [Link]
-
Solvent Effects in Cationic Polymerization and Copolymerization. ACS Publications. [Link]
-
A. Polymerization: Cationic Polymerization. University of Texas at Austin, Department of Chemistry. [Link]
-
Why are anionic polymerizations more sensitive to impurities than cationic polymerizations? Sathee Forum. [Link]
-
Polymerization Reactions. Purdue University, Department of Chemistry. [Link]
-
What is Cationic Polymerization? A Beginner's Guide. Patsnap. [Link]
-
Cationic Polymerization. MIT OpenCourseWare. [Link]
-
Understanding the Role of Initiators in Polymerization. Patsnap. [Link]
-
What Is Cationic Polymerization? - Chemistry For Everyone. YouTube. [Link]
-
A Renaissance in Living Cationic Polymerization. ACS Publications. [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. National Institutes of Health. [Link]
-
Living-cationic vs cationic polymerization. Chemistry Stack Exchange. [Link]
-
Synthetic Strategies for the Fabrication of Cationic Surface-Modified Cellulose Nanocrystals. MDPI. [Link]
-
2.5: Living Cationic Polymerization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Living cationic polymerization - Wikipedia. Wikipedia. [Link]
-
Focus on: Cationic Polymerisation. Polymer Chemistry Blog, Royal Society of Chemistry. [Link]
-
Cationic polymerization problem. YouTube. [Link]
-
What Is Termination In Cationic Polymerization? - Chemistry For Everyone. YouTube. [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. [Link]
-
The propagation rate-constants in cationic polymerisations. ResearchGate. [Link]
-
cationic polymerization reduction: Topics by Science.gov. Science.gov. [Link]
-
30.1: Chain-Growth Polymers - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Unravelling the means to an end: RNA polymerase II transcription termination. Nature. [Link]
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. Polymerization Reactions [chemed.chem.purdue.edu]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 8. benchchem.com [benchchem.com]
- 9. pslc.ws [pslc.ws]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. atlas.org [atlas.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Temperature for Triethyloxonium Hexachloroantimonate
Welcome to the technical support center for triethyloxonium hexachloroantimonate, a powerful Meerwein salt with significant applications in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during its synthesis and application. As a potent alkylating agent and selective one-electron oxidant, precise temperature control is paramount to ensure high yield, purity, and safety. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis of Triethyloxonium Hexachloroantimonate
Question 1: My synthesis of triethyloxonium hexachloroantimonate resulted in a low yield and an oily, dark-colored product instead of the expected white to pale-yellow powder. What is the likely cause?
Answer: This is a classic symptom of excessive reaction temperature. The synthesis of triethyloxonium hexachloroantimonate is an exothermic process that requires stringent temperature control to favor the formation of the desired product.[1]
-
Causality: Triethyloxonium hexachloroantimonate is thermally sensitive. At elevated temperatures, it undergoes decomposition. Studies on the related trimethyloxonium hexachloroantimonate show that thermal decomposition can begin at temperatures as low as 50°C.[2] The primary decomposition pathway for triethyloxonium hexachloroantimonate in a solvent like dichloromethane involves its breakdown into ethyl chloride, diethyl ether, and antimony pentachloride.[3] The formation of these byproducts, along with potential side reactions catalyzed by the liberated antimony pentachloride, leads to the observed low yield and impure, often oily, product.
-
Troubleshooting Protocol:
-
Strict Temperature Control: The initial dissolution of antimony pentachloride (SbCl₅) in anhydrous dichloromethane should be performed at 0°C.[1] This can be achieved using an ice-water bath.
-
Slow Addition of Diethyl Ether: The dropwise addition of diethyl ether to the SbCl₅ solution should be done slowly while vigorously stirring and maintaining the reaction temperature at or below 0°C. This helps to dissipate the heat generated during the reaction.
-
Maintain Low Temperature Throughout Reaction: After the addition is complete, the reaction mixture should be maintained at a low temperature, ideally between 0°C and 25°C, for the entire reaction duration (typically 2-4 hours).[1] For optimal results and to minimize decomposition, maintaining the temperature closer to 0°C is recommended.
-
Inert Atmosphere: The entire synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of both the starting material and the product.[1]
-
Question 2: I am observing the formation of a significant amount of white precipitate during the synthesis, which is difficult to filter and seems to be impacting my final product's purity. How can I mitigate this?
Answer: The formation of excessive, difficult-to-filter precipitates can be due to several factors, including localized overheating and the presence of moisture.
-
Causality: Rapid addition of diethyl ether can create localized "hot spots" in the reaction mixture, even if the overall temperature of the cooling bath is low. These hot spots can lead to the rapid, uncontrolled precipitation of the product or byproducts. Additionally, any moisture present in the reagents or glassware will react with antimony pentachloride to form solid antimony oxychlorides, contributing to the precipitate.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled addition of diethyl ether.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to promote even heat distribution and prevent localized concentration gradients.
-
Sub-zero Temperatures: For particularly sensitive reactions or larger scales, consider using a cooling bath with a mixture of dry ice and a suitable solvent (e.g., acetone or isopropanol) to maintain a temperature below 0°C, for instance, at -20°C. Commercial suppliers recommend storing the final product at -20°C, indicating its preference for colder conditions.[1][4]
-
II. Application in Organic Synthesis
Question 3: When using triethyloxonium hexachloroantimonate as a one-electron oxidant for aromatic compounds, I am getting a mixture of products, including chlorinated arenes. How can I improve the selectivity for the desired cation radical formation?
Answer: The formation of chlorinated byproducts is a strong indication that the reaction temperature is too high, leading to the release of antimony pentachloride, which can act as a chlorinating agent.
-
Causality: Triethyloxonium hexachloroantimonate is valued for its ability to act as a selective one-electron oxidant, particularly for aromatic compounds, leading to the formation of stable cation radicals.[1][5][6] This process is typically carried out at low temperatures, such as 0°C.[5] If the temperature rises, the equilibrium of the decomposition reaction (Triethyloxonium hexachloroantimonate <=> Ethyl chloride + Diethyl ether + SbCl₅) shifts to the right. The liberated antimony pentachloride is a potent Lewis acid and can facilitate electrophilic chlorination of electron-rich aromatic substrates.
-
Troubleshooting Protocol:
-
Maintain Low Temperature: Conduct the oxidation reaction at 0°C or even lower temperatures (e.g., -30°C) to suppress the decomposition of the Meerwein salt.[5]
-
Monitor Reaction Progress: Use techniques like UV-vis or ESR spectroscopy to monitor the formation of the cation radical and stop the reaction once the desired conversion is achieved to minimize the risk of side reactions.
-
Stoichiometry Control: Use a slight excess of the triethyloxonium hexachloroantimonate (e.g., 1.1-1.5 equivalents) to ensure complete oxidation of the aromatic donor without having a large excess of the reagent that could decompose over time.
-
Question 4: My alkylation reaction using triethyloxonium hexachloroantimonate is sluggish, and I am tempted to increase the temperature to speed it up. What are the potential consequences?
Answer: While it is a common practice to heat reactions to increase their rate, this is strongly discouraged when working with triethyloxonium hexachloroantimonate due to its thermal instability.
-
Causality: Increasing the temperature will not only accelerate the desired alkylation but will also significantly increase the rate of decomposition of the Meerwein salt. This will lead to a lower effective concentration of the alkylating agent, resulting in a lower overall yield. Furthermore, the decomposition products can introduce unwanted side reactions.
-
Troubleshooting Protocol for Sluggish Reactions:
-
Solvent Choice: Ensure you are using a suitable polar, aprotic, and anhydrous solvent such as dichloromethane or nitromethane. The solubility and reactivity of the salt can be solvent-dependent.
-
Reaction Time: Instead of increasing the temperature, consider extending the reaction time at a low, controlled temperature.
-
Alternative Meerwein Salts: If the reactivity is still an issue, consider using a more reactive analogue like trimethyloxonium tetrafluoroborate, which is known to be a more potent alkylating agent, though its preparation is more laborious.[7]
-
Purity of Reagents: Ensure that all starting materials are pure and completely dry, as impurities can inhibit the reaction.
-
Data Summary & Visualization
Table 1: Temperature Effects on Triethyloxonium Hexachloroantimonate Synthesis and Application
| Temperature Range | Expected Outcome in Synthesis | Expected Outcome in Oxidation Reactions | Key Considerations |
| < 0°C | High yield, high purity crystalline solid. | High selectivity for cation radical formation. | Optimal for both synthesis and selective oxidation. |
| 0°C - 25°C | Good to moderate yield, potential for slight impurity increase. | Good selectivity, but risk of side reactions increases with temperature. | A viable range for synthesis, but closer to 0°C is better.[1] |
| > 25°C | Significant decrease in yield, formation of oily byproducts. | Formation of chlorinated and other side products. | Avoid this temperature range. |
| > 50°C | Rapid decomposition, very low to no yield of desired product. | Domination of decomposition and side reactions. | Leads to complete decomposition of the reagent.[2] |
Diagram 1: Troubleshooting Workflow for Low Yield in Synthesis
Caption: Troubleshooting workflow for low yield.
Diagram 2: Kinetic vs. Thermodynamic Control in Synthesis
Caption: Kinetic vs. thermodynamic pathways.
Experimental Protocol: Synthesis of Triethyloxonium Hexachloroantimonate
This protocol is adapted from established laboratory procedures and emphasizes critical temperature control points.[1]
-
Preparation:
-
Dry all glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stirrer, the dropping funnel, and a gas inlet/outlet connected to a bubbler.
-
-
Reaction Setup:
-
Charge the flask with anhydrous dichloromethane.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add antimony pentachloride (SbCl₅) to the cold dichloromethane with stirring.
-
-
Formation of the Salt:
-
Add anhydrous diethyl ether to the dropping funnel.
-
Add the diethyl ether dropwise to the stirred SbCl₅ solution over a period of 1-2 hours. Crucially, monitor the internal temperature of the reaction and ensure it does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours.
-
-
Isolation and Purification:
-
The product will precipitate as a white to pale-yellow solid.
-
Isolate the solid by filtration under an inert atmosphere. A Schlenk filter or a cannula filtration setup is recommended.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum.
-
-
Storage:
References
- 1. Buy Triethyloxonium hexachloroantimonate | 3264-67-3 [smolecule.com]
- 2. The thermal decomposition of trimethyloxonium salts and its relation to the conversion of methanol into hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. 六氯锑酸三乙基氧鎓 | Sigma-Aldrich [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Quenching Procedures for Triethyloxonium Hexachloroantimonate Reactions
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting for researchers utilizing triethyloxonium hexachloroantimonate, a powerful electrophilic reagent. The focus is on the critical quenching and workup phase of your experiment, where product loss and safety hazards are paramount. This document is structured to address specific issues you may encounter, moving from immediate troubleshooting to broader procedural questions.
Troubleshooting Guide
This section addresses common problems encountered during the quenching and workup of reactions involving triethyloxonium hexachloroantimonate. Each entry details the issue, its probable chemical cause, and actionable solutions.
Q1: My reaction is violently exothermic upon adding the quenching agent. Why is this happening and how can I prevent it?
A1: This is a common and dangerous issue stemming from the high reactivity of the residual triethyloxonium salt.
-
Causality: Triethyloxonium hexachloroantimonate is a potent electrophile that is highly sensitive to moisture and other nucleophiles.[1][2] When a protic quenching agent like water or an alcohol is added, a rapid and highly exothermic hydrolysis or solvolysis reaction occurs.[1] This reaction liberates diethyl ether, an ethylated quencher, and the strong acid, hexachloroantimonic acid (HSbCl₆), further contributing to the exotherm.
-
Immediate Action & Prevention:
-
Cooling is Mandatory: Always perform the quench at a reduced temperature. An ice-water bath (0 °C) is standard practice.[3][4] For highly concentrated reactions, consider a dry ice/acetone bath (-78 °C), but be mindful that aqueous quench solutions will freeze.[4]
-
Slow, Controlled Addition: Never add the quenching agent all at once. Use a dropping funnel for slow, dropwise addition to the vigorously stirred reaction mixture.[3] This allows for the dissipation of heat as it is generated.
-
Dilution: If practical, diluting the reaction mixture with more of the anhydrous reaction solvent before quenching can help manage the heat generated by providing a larger thermal mass.
-
Q2: A thick, unfilterable precipitate or a persistent emulsion formed during my aqueous workup. How do I resolve this?
A2: This issue is typically caused by the formation of insoluble antimony byproducts.
-
Causality: Upon quenching with aqueous solutions, the hexachloroantimonate anion (SbCl₆⁻) can hydrolyze to form various insoluble antimony oxides and oxychlorides (e.g., Sb₂O₅, SbOCl₃). These often form fine, gelatinous precipitates that can stabilize emulsions, making phase separation difficult or impossible.
-
Solutions:
-
Filtration through Celite: If a filterable solid is present, vacuum filter the entire mixture through a pad of Celite.[3] This will remove the fine inorganic solids. Wash the filter cake thoroughly with the organic solvent used for extraction to recover all of your product.
-
Break Emulsions with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up emulsions.
-
Acidic Wash: In some cases, a wash with dilute acid (e.g., 1M HCl) can help dissolve basic antimony oxides and break the emulsion.[5] However, this is only suitable if your desired product is stable to acid.
-
Alternative Quench: Consider quenching with a saturated solution of sodium sulfate[3] or ammonium chloride[6], which can sometimes result in more granular, easily filterable precipitates.
-
Q3: My yield is very low, or I isolated an unexpected byproduct. What could have gone wrong during the quench?
A3: Product loss or degradation is often linked to the harsh conditions generated during the quenching step.
-
Causality:
-
Acid Lability: The quench generates a strong acid. If your product contains acid-sensitive functional groups (e.g., acetals, certain silyl ethers, t-boc groups), it may have been cleaved or degraded during the workup.
-
Reagent Decomposition: Triethyloxonium hexachloroantimonate can decompose in solution, particularly in dichloromethane, to form antimony pentachloride (SbCl₅), ethyl chloride, and diethyl ether.[2][7] SbCl₅ is a powerful Lewis acid that can catalyze unwanted side reactions with your starting material or product.
-
Product Solubility: If your product has become more polar (e.g., through deprotection) or is a salt, it may have partitioned into the aqueous layer during extraction.
-
-
Solutions:
-
Use a Basic Quench: For acid-sensitive products, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[8] or potassium carbonate (K₂CO₃). Add slowly and cautiously at 0 °C, as this will generate CO₂ gas in addition to heat. This neutralizes the acidic byproducts as they form.
-
Check Reaction Completion: Ensure the reaction has gone to completion before quenching. Unreacted starting material will complicate purification.
-
Analyze the Aqueous Layer: If you suspect your product is water-soluble, perform a back-extraction of the aqueous layers with a suitable organic solvent.
-
Frequently Asked Questions (FAQs)
Q4: What are the standard quenching agents for these reactions, and how do I choose?
A4: The choice of quenching agent depends primarily on the stability of your product. The table below summarizes common choices.
| Quenching Agent | Formula | Use Case & Rationale | Cautions |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | Ideal for acid-sensitive products. Neutralizes the acidic byproduct HSbCl₆. | Vigorous CO₂ gas evolution. Add very slowly at 0 °C. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | General purpose, mildly acidic. Good for controlling exotherms and breaking emulsions. | Not suitable for strongly acid-sensitive or base-sensitive products. |
| Saturated Sodium Sulfate | Na₂SO₄ (aq) | Neutral quench. Often used to precipitate inorganic salts and aid in drying. | Can be less effective at controlling a strong exotherm than other salts.[3] |
| Water / Alcohols | H₂O / ROH | Simple protic quench. Directly destroys the oxonium salt. | Creates strongly acidic conditions (HSbCl₆). Highly exothermic. |
| Triethylamine / Pyridine | Et₃N / C₅H₅N | Anhydrous quench. Add an amine base before aqueous workup to neutralize the reagent. | Forms ammonium salts that may need to be removed via aqueous wash.[9] |
Q5: What are the critical safety precautions I must take when working with and quenching triethyloxonium hexachloroantimonate?
A5: This reagent and its byproducts are hazardous. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).
-
Ventilation: Handle the solid reagent and conduct all reaction and quenching steps in a certified chemical fume hood.[10] The reagent is harmful if inhaled, and hazardous gases can be released during quenching.
-
Moisture Sensitivity: Triethyloxonium hexachloroantimonate is extremely sensitive to moisture.[11] It should be handled under an inert atmosphere (nitrogen or argon) whenever possible. Hydrolysis releases a strong acid.[1]
-
Toxicity: Antimony compounds are toxic and harmful if swallowed.[10] They are also toxic to aquatic life with long-lasting effects.
Q6: How do I properly dispose of the antimony-containing waste generated after the workup?
A6: Antimony waste is classified as hazardous and must not be disposed of down the drain.[12]
-
Segregate Waste: All aqueous layers and any solid waste (e.g., Celite filter cake) containing antimony must be collected in a dedicated, clearly labeled hazardous waste container.
-
Precipitation (Optional, for large quantities): For easier handling, you can precipitate the antimony salts from the combined aqueous layers. Make the solution basic (pH > 9) with NaOH or KOH to precipitate antimony oxides/hydroxides. Collect the solid by filtration and dispose of it as solid hazardous waste. The remaining aqueous solution should still be disposed of as hazardous liquid waste.
-
Consult EHS: Follow your institution's specific guidelines for heavy metal waste disposal. Contact your Environmental Health & Safety (EHS) office for detailed instructions.[10][12]
Experimental Protocols
Protocol 1: Standard Quenching Procedure (for Acid-Stable Products)
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer 2-3 times with the reaction solvent (e.g., dichloromethane or ethyl acetate).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Basic Quenching Procedure (for Acid-Sensitive Products)
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
CRITICAL: With vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution very slowly from an addition funnel. Be prepared for gas evolution (CO₂) and a controlled exotherm.
-
After the initial reactivity subsides, continue the dropwise addition until gas evolution ceases.
-
Allow the mixture to warm to room temperature and proceed with the extraction as described in Protocol 1 (steps 4-6).
Visualizations
Below are diagrams illustrating the quenching workflow and the underlying chemical mechanism.
Caption: Decision workflow for selecting a quenching protocol.
Caption: General mechanism of quenching triethyloxonium hexachloroantimonate.
References
-
Wikipedia. Triethyloxonium tetrafluoroborate. [Link]
-
X-Y-Z.art. TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. [Link]
-
T3DB. Triethyloxonium hexachloroantimonate. [Link]
-
Ted Pella, Inc. Safety Data Sheet: Antimony, Sb. [Link]
-
Thieme E-Books. Product Class 6: Oxonium Salts. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Coll. Vol. 10, p.305 (2004); Vol. 79, p.130 (2002). [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. [Link]
-
Carl ROTH. Safety Data Sheet: Antimony. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Coll. Vol. 10, p.246 (2004); Vol. 77, p.162 (2000). [Link]
-
ESPI Metals. Antimony - Safety Data Sheet. [Link]
-
Organic Syntheses Procedure. Trimethyloxonium Tetrafluoroborate. [Link]
-
Organic Syntheses Procedure. triethyloxonium fluoborate. [Link]
-
Reddit. Working with Trimethyloxonium tetrafluoroborate, handling tips? [Link]
-
PubMed. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Antimony. [Link]
-
Zeitschrift für Naturforschung. Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane. [Link]
-
Homework.Study.com. Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... [Link]
-
Pearson. Triethyloxonium tetrafluoroborate, (CH3CH2)3O+ BF4–, is a solid w... [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
Organic Syntheses Procedure. Org. Synth., Coll. Vol. 5, 1080 (1973). [Link]
-
Organic Syntheses Procedure. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]
-
ResearchGate. (PDF) Utility of Triethyloxonium Tetrafluoroborate for Chloride Removal during Sarcosine N‐Carboxyanhydride Synthesis: Improving NCA Purity. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
Sources
- 1. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Triethyloxonium hexachloroantimonate | 3264-67-3 | Benchchem [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. tedpella.com [tedpella.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nj.gov [nj.gov]
Navigating Chemoselectivity Challenges with Triethyloxonium Hexachloroantimonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triethyloxonium hexachloroantimonate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into leveraging this powerful ethylating agent while navigating the complexities of chemoselectivity in polyfunctional molecules. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
I. Understanding the Reagent: Fundamentals of Reactivity
Triethyloxonium hexachloroantimonate, often referred to as a Meerwein's salt, is a potent and versatile ethylating agent. Its high reactivity stems from the strained triethyloxonium cation, which is an excellent ethyl group donor. The reactivity of this reagent is governed by the Hard and Soft Acids and Bases (HSAB) principle. The triethyloxonium cation is a "hard" electrophile, meaning it preferentially reacts with "hard" nucleophiles.[1][2]
The general order of nucleophilicity for common functional groups is:
Thiols > Amines > Alcohols > Carbonyls > Esters/Amides
This order, however, can be influenced by various factors, including steric hindrance, reaction temperature, and the solvent system employed.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for triethyloxonium hexachloroantimonate?
Triethyloxonium hexachloroantimonate acts as a powerful ethylating agent through an SN2-type reaction mechanism. The nucleophilic atom of the functional group on your molecule attacks one of the ethyl groups of the triethyloxonium cation, leading to the formation of an ethylated product and diethyl ether as a byproduct.
Q2: How should I handle and store triethyloxonium hexachloroantimonate?
This reagent is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. It should be stored in a tightly sealed container at -20°C. Exposure to moisture will lead to rapid decomposition, releasing corrosive byproducts.
Q3: What are the common decomposition products I should be aware of?
In the presence of moisture, triethyloxonium hexachloroantimonate hydrolyzes to diethyl ether, ethanol, and hexachloroantimonic acid. In dichloromethane, a common solvent for these reactions, it can also decompose to ethyl chloride, diethyl ether, and antimony pentachloride.[3] This decomposition can affect your reaction yield and introduce impurities.
III. Troubleshooting Guide: Chemoselectivity in Polyfunctional Molecules
This section addresses specific challenges you may face when working with molecules bearing multiple reactive functional groups.
Scenario 1: Unwanted Ethylation of a Less Reactive Group
Question: "I am trying to selectively ethylate a thiol in the presence of an amine, but I am observing significant N-ethylation. How can I improve the selectivity for the thiol?"
Answer:
This is a classic chemoselectivity challenge. While thiols are generally more nucleophilic than amines, the difference in reactivity can sometimes be insufficient for complete selectivity. Here’s a systematic approach to troubleshoot this issue:
1. Temperature Control is Crucial:
-
Initial Recommendation: Start your reaction at a low temperature, such as -78°C (dry ice/acetone bath), and slowly warm it to 0°C or room temperature. The lower temperature will favor the kinetically controlled product, which is typically the result of the reaction with the more nucleophilic thiol.
-
Causality: The activation energy for the ethylation of the more nucleophilic thiol is lower than that for the amine. By keeping the temperature low, you provide enough energy to overcome the activation barrier for the desired reaction while minimizing the energy available for the undesired N-ethylation.
2. Solvent Selection Matters:
-
Recommendation: Employ a non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane.
-
Causality: Polar, protic solvents can solvate the nucleophiles to different extents, potentially altering their relative reactivity. Non-polar, aprotic solvents minimize these differential solvation effects, allowing the intrinsic nucleophilicity of the functional groups to dominate the reaction outcome.
3. Stoichiometry and Order of Addition:
-
Recommendation: Use a slight excess (1.1-1.5 equivalents) of the triethyloxonium salt. Add the reagent slowly and portion-wise to a cooled solution of your polyfunctional molecule.
-
Causality: Slow addition ensures that the concentration of the highly reactive ethylating agent remains low at any given time. This minimizes the chance of the less reactive amine competing for the reagent before the more reactive thiol has had a chance to react.
Troubleshooting Workflow for Thiol vs. Amine Selectivity:
Caption: Decision workflow for optimizing selective S-ethylation.
Scenario 2: Reaction Stalls or Gives Low Yield
Question: "My reaction is not proceeding to completion, even with an excess of the ethylating agent. What could be the issue?"
Answer:
Several factors could be contributing to a stalled or low-yielding reaction:
1. Reagent Decomposition:
-
Diagnosis: The most common culprit is the decomposition of the triethyloxonium salt due to moisture.
-
Solution: Ensure all your glassware is rigorously dried, your solvent is anhydrous, and the reaction is performed under a strictly inert atmosphere. It is also advisable to use a freshly opened bottle of the reagent or to test the activity of an older bottle on a simple substrate before committing to your valuable polyfunctional molecule.
2. Insufficient Reactivity of the Nucleophile:
-
Diagnosis: Some functional groups, particularly hindered alcohols or electron-deficient amines, may be poor nucleophiles.
-
Solution:
-
Increase Temperature: If selectivity is not an issue, gradually increasing the reaction temperature may provide the necessary activation energy.
-
Use a More Polar Solvent: A more polar solvent like nitromethane can sometimes enhance the reactivity of the ethylating agent. However, be mindful that this may also decrease chemoselectivity.
-
3. Formation of Insoluble Byproducts:
-
Diagnosis: The formation of insoluble salts can coat the surface of your reactants and prevent the reaction from proceeding.
-
Solution: Ensure adequate stirring and consider using a solvent system that can solubilize all components of the reaction mixture.
Scenario 3: Ethylation of a Carbonyl Group Instead of an Amine
Question: "I am attempting to N-ethylate a primary amine in the presence of a ketone, but I am observing significant O-ethylation of the ketone. How can I favor the N-ethylation?"
Answer:
While amines are generally more nucleophilic than carbonyls, the O-ethylation of a carbonyl can sometimes compete, especially with more reactive ketones.
1. pH Control:
-
Recommendation: The reaction of amines with carbonyls is often pH-dependent. While triethyloxonium salts are typically used under neutral conditions, the presence of trace acidic impurities can influence the reactivity. The addition of a non-nucleophilic base, like 2,6-di-tert-butylpyridine, can sometimes help to scavenge any adventitious acid and favor the reaction at the more basic amine.
-
Causality: The amine needs to be in its free base form to be nucleophilic. Any protonation will render it unreactive.
2. Steric Hindrance:
-
Analysis: Consider the steric environment around both the amine and the carbonyl group. If the amine is sterically hindered and the carbonyl is relatively accessible, O-ethylation may be favored.
-
Strategy: If possible, choose a substrate where the amine is more sterically accessible than the competing carbonyl group.
Decision Matrix for Amine vs. Carbonyl Ethylation:
| Condition | Favors N-Ethylation | Favors O-Ethylation |
| Nucleophile | Primary or secondary amine | Unhindered ketone or aldehyde |
| Temperature | Lower temperatures | Higher temperatures |
| Additives | Non-nucleophilic base | None |
IV. Experimental Protocols
Protocol 1: General Procedure for Selective Ethylation
-
Preparation: Under an inert atmosphere, dissolve the polyfunctional substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C).
-
Reagent Addition: In a separate flask under an inert atmosphere, dissolve triethyloxonium hexachloroantimonate (1.1-1.5 equiv) in anhydrous dichloromethane.
-
Reaction: Add the solution of the ethylating agent dropwise to the cooled substrate solution over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow Diagram:
References
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
stability of triethyloxonium hexachloroantimonate in different solvents
Welcome to the technical support guide for Triethyloxonium Hexachloroantimonate, a powerful electrophilic ethylating agent. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both theoretical principles and practical, field-tested experience. This guide is structured to help you anticipate challenges, troubleshoot problems, and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature and handling of triethyloxonium hexachloroantimonate.
Q1: What is triethyloxonium hexachloroantimonate and why is it so reactive?
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a type of Meerwein salt.[1] It is a highly potent ethylating agent due to the presence of the triethyloxonium cation, [(C₂H₅)₃O]⁺. The oxygen atom in this cation bears a positive charge, making the ethyl groups extremely electrophilic and susceptible to attack by even weak nucleophiles. The hexachloroantimonate anion, [SbCl₆]⁻, is a very large, non-coordinating anion, which contributes to the high reactivity of the cation by minimizing ion pairing.
Q2: Why is solvent selection the most critical parameter for this reagent?
Solvent selection is paramount because the triethyloxonium cation is highly sensitive to its environment. The stability and reactivity of the salt are dictated by the solvent's properties:
-
Nucleophilicity: Nucleophilic solvents will be ethylated by the reagent, consuming it and creating impurities.
-
Protic Nature: Protic solvents, especially water, will rapidly decompose the salt.[2] The reagent hydrolyzes to form diethyl ether, ethanol, and the corresponding acid (HBF₄ for the tetrafluoroborate salt).[2]
-
Polarity: The salt requires a polar solvent for dissolution. However, many polar solvents are also nucleophilic (e.g., DMSO, DMF), creating a conflict.
-
Purity: Trace impurities, particularly water, in an otherwise acceptable solvent can lead to rapid degradation. Rigorously dry conditions are essential for success.[3]
Q3: How should I store and handle this reagent?
Due to its sensitivity to moisture, triethyloxonium hexachloroantimonate must be handled with care.[4]
-
Storage: The recommended storage temperature is -20°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Never allow the product to come into contact with water during storage.[5]
-
Handling: All manipulations should be performed in a glove box or under a stream of dry inert gas.[6] Use oven-dried glassware and freshly distilled, anhydrous solvents. For weighing and transfers, a dry box is highly recommended.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is sluggish or fails completely, even with a stoichiometric amount of the reagent.
-
Probable Cause 1: Reagent Decomposition. The most common cause of failure is the degradation of the ethylating agent before or during the reaction. This is almost always due to exposure to atmospheric moisture or use of inadequately dried solvents. The solid is hygroscopic and will rapidly decompose if handled in the open air for extended periods.[7][8]
-
Solution Workflow:
-
Verify Reagent Quality: Use a freshly opened bottle of the reagent if possible. If the solid appears clumpy or discolored, it has likely decomposed.
-
Ensure Anhydrous Conditions: Use oven-dried ( >120°C overnight) and cooled-under-vacuum glassware. Use solvents from a freshly opened bottle or those dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Inert Atmosphere is Crucial: Perform the entire experimental setup, including solvent transfers and reagent addition, under a positive pressure of dry nitrogen or argon.
-
Problem 2: I observe unexpected side products, some of which appear to be chlorinated.
-
Probable Cause: Spontaneous Decomposition in Solution. Even in a suitable solvent like dichloromethane, triethyloxonium hexachloroantimonate can slowly decompose. Spectroscopic analysis has confirmed that this decomposition yields ethyl chloride, diethyl ether, and antimony pentachloride (SbCl₅).[9][10] The generated SbCl₅ is a powerful Lewis acid and can catalyze unintended side reactions or, in some cases, act as a chlorinating agent.[11]
-
Solution Workflow:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C or -20°C) to minimize the rate of reagent decomposition.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by a suitable technique (TLC, LC-MS) and quench it as soon as the starting material is consumed.
-
Consider the Substrate: Be aware that the generated SbCl₅ can react with electron-rich aromatic compounds or other sensitive functional groups.[10] The primary reaction of the Meerwein salt itself is typically a clean ethylation, but the byproducts from its decomposition introduce new reactive species into your flask.[11]
-
Problem 3: The reagent has poor solubility in my chosen solvent.
-
Probable Cause: Intrinsic Solubility Limits. While dichloromethane is the most common solvent, the solubility of trialkyloxonium salts can be limited.[12] Using the reagent as a slurry is common, but this can lead to issues with reaction kinetics and reproducibility.
-
Solution Workflow:
-
Confirm Solvent Compatibility: First, ensure the solvent is not reactive. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are generally preferred.[12]
-
Use a Co-Solvent (with caution): In some cases, a small amount of a more polar, aprotic co-solvent like nitromethane can be used, but its compatibility with your specific reaction must be verified.[12]
-
Run as a Suspension: If solubility remains an issue, run the reaction as a well-stirred suspension. Ensure vigorous stirring to maximize the surface area of the solid reagent available for reaction.
-
Data Summary & Protocols
Solvent Stability Profile
The stability of triethyloxonium hexachloroantimonate is highly dependent on the solvent class. The following table provides a general guide.
| Solvent Class | Representative Solvents | Stability & Key Considerations |
| Halogenated (Aprotic) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform | Recommended. Generally the best choice. Offers good solubility and relative inertness.[12] However, slow decomposition to EtCl, Et₂O, and SbCl₅ still occurs.[9][11] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Use with caution. While used for storage of related salts,[6] ethers can influence the decomposition kinetics.[13][14] They are also nucleophilic and can be ethylated. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol), Carboxylic Acids | Unstable. Do Not Use. Rapid and complete decomposition occurs via hydrolysis or alcoholysis.[2] |
| Polar Aprotic (Non-halogenated) | Acetonitrile (MeCN), DMF, DMSO | Generally Unstable. These solvents are nucleophilic and will be readily ethylated by the reagent, leading to rapid consumption and formation of byproducts. |
| Nonpolar Hydrocarbons | Hexanes, Toluene | Poor Choice. The salt has negligible solubility in nonpolar solvents, rendering it ineffective for reactions in solution. |
Experimental Protocol: Preparation of a Solution in Dichloromethane
This protocol describes the standard procedure for preparing a solution of triethyloxonium hexachloroantimonate while minimizing decomposition.
Objective: To prepare a solution of the reagent for use in an ethylation reaction under optimal, anhydrous conditions.
Materials:
-
Triethyloxonium hexachloroantimonate (stored at -20°C under inert gas)
-
Anhydrous Dichloromethane (DCM), preferably from a sealed bottle or passed through a solvent purification system
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (dry Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure the flask and all other glassware are rigorously dried in an oven at >120°C for at least 4 hours and cooled in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the flask under a positive pressure of dry nitrogen or argon. Maintain this atmosphere throughout the procedure.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous dichloromethane to the reaction flask. Begin stirring and cool the flask to 0°C in an ice-water bath.
-
Reagent Transfer: Quickly weigh the required amount of triethyloxonium hexachloroantimonate in a glove box or under a positive pressure of inert gas. Add the solid reagent to the cold, stirring solvent in one portion.
-
Dissolution/Suspension: The salt will either dissolve or form a fine suspension. Allow the mixture to stir at 0°C for 5-10 minutes before adding your substrate.
-
Usage: The prepared solution/suspension should be used immediately. Do not store solutions of this reagent, as decomposition will occur over time.[9]
Visualized Workflows and Mechanisms
Decomposition Pathway in Halogenated Solvents
The following diagram illustrates the primary decomposition pathway of triethyloxonium hexachloroantimonate in a solvent like dichloromethane. This process is often the source of unexpected Lewis acid-catalyzed side reactions.
Caption: Decomposition of the Meerwein salt in solution.
Solvent Selection Decision Workflow
This workflow provides a logical path for selecting an appropriate solvent system for your reaction.
Caption: Decision tree for selecting a compatible solvent.
References
- Organic Syntheses. (1971). Trimethyloxonium Tetrafluoroborate. Coll. Vol. 6, p. 1019; Vol. 51, p. 142.
- Covington, A. K., & Dunn, M. (1975). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (2025).
- Ledwith, A., & Sherrington, D. C. (1972). Reactions of alkyl vinyl ethers catalysed by triethyloxonium hexachloroantimonate and its decomposition products, in particular antimony pentachloride. Journal of the Chemical Society, Perkin Transactions 2.
- Sigma-Aldrich. (2024).
- Jones, F. R., & Plesch, P. H. (1973). The decomposition of triethyloxonium salts in solution. Journal of the Chemical Society, Dalton Transactions.
- Organic Syntheses. (n.d.).
- Jones, F. R., & Plesch, P. H. (1969). The decomposition of triethyloxonium salts.
- Wikipedia. (n.d.).
- Organic Syntheses. (1971).
- Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.).
- Semantic Scholar. (n.d.). Meerwein's salt.
- Organic Syntheses. (1973). Org. Synth., Coll. Vol. 5, 1080.
Sources
- 1. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 9. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Reactions of alkyl vinyl ethers catalysed by triethyloxonium hexachloroantimonate and its decomposition products, in particular antimony pentachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The decomposition of triethyloxonium salts in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. The decomposition of triethyloxonium salts - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
dealing with the hygroscopic nature of trialkyloxonium salts
A Senior Application Scientist's Guide to Handling the Hygroscopic Nature of Meerwein Salts
Welcome to the technical support center for trialkyloxonium salts (e.g., trimethyloxonium tetrafluoroborate, triethyloxonium tetrafluoroborate), commonly known as Meerwein's salts. As exceptionally powerful alkylating agents, their reactivity is matched by their sensitivity, particularly to atmospheric moisture.[1][2] This guide provides in-depth troubleshooting advice and best-practice protocols to help you navigate the challenges posed by their hygroscopic nature, ensuring reproducibility and success in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles you need to understand before working with these reagents.
Q1: What are trialkyloxonium salts, and why are they so reactive?
Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻) and its triethyl analogue, are organic compounds featuring a positively charged oxygen atom bonded to three alkyl groups.[3][4] This positive charge on the oxygen makes them potent electrophiles and, consequently, very strong alkylating agents, capable of transferring a methyl or ethyl group to even weakly nucleophilic substrates.[2][5] Their reactivity surpasses that of many common alkylating agents like methyl iodide or dimethyl sulfate.[2]
Q2: What does "hygroscopic" mean for these salts?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For trialkyloxonium salts, this is not a passive process; it is an active, destructive one. Upon exposure to atmospheric water, the salt readily reacts and decomposes.[4][6] Triethyloxonium tetrafluoroborate is generally considered more hygroscopic than trimethyloxonium tetrafluoroborate.[2][7][8]
Q3: What is the chemical consequence of moisture exposure?
When a trialkyloxonium salt reacts with water, it undergoes rapid hydrolysis. This reaction neutralizes the salt, destroying its alkylating power and generating byproducts: a dialkyl ether, an alcohol, and tetrafluoroboric acid (HBF₄).[4][9]
Causality Explained: The generation of a strong acid (HBF₄) is a critical point. If you are performing a reaction with acid-sensitive functional groups, even minor exposure of the Meerwein salt to moisture can introduce enough acid to cause unwanted side reactions, catalysis of decomposition pathways, or complete reaction failure.[7][10]
Caption: Hydrolysis pathway of trialkyloxonium salts.
Q4: How must I store trialkyloxonium salts to ensure their integrity?
Proper storage is the first line of defense against decomposition. The core principles are to keep the reagent dry, cold, and under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[2][6] | Prevents contact with atmospheric moisture and oxygen. |
| Temperature | Store in a freezer, ideally at -20°C.[1][4][7] | Slows the rate of any potential decomposition. |
| Container | Keep in the original, tightly sealed container.[11] For long-term storage, consider sealing the container with paraffin film. | Provides a physical barrier against moisture ingress. |
Troubleshooting Guide: From Failed Reactions to Inconsistent Results
This guide is structured to help you diagnose and solve common experimental problems.
Problem 1: My reaction yield is low or zero.
-
Probable Cause: The most likely culprit is the decomposition of the trialkyloxonium salt before or during the reaction, meaning your active reagent was not present in the required stoichiometry.
-
Self-Validating Solutions:
-
Adopt Rigorous Inert Atmosphere Techniques: Handling the salt in the open air, even briefly, is a major source of failure.[12] The two gold-standard methods are using a glovebox or a Schlenk line.
-
Glovebox: This is the preferred method for handling and weighing air- and moisture-sensitive solids.[13][14] The controlled inert atmosphere (<1 ppm H₂O) prevents decomposition.[14][15][16]
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line. This involves adding the solid to your reaction flask under a positive pressure of inert gas to prevent air from entering.[13][15]
-
-
Ensure Absolutely Anhydrous Solvents: Using "anhydrous" solvent from a bottle that has been opened multiple times is not sufficient. Moisture can be reabsorbed from the air. Solvents should be freshly dried and dispensed under inert gas.[2][7] For example, dichloromethane can be dried by distilling from calcium hydride (CaH₂).[17]
-
Properly Prepare Your Glassware: Adsorbed water on the surface of glassware can be enough to ruin a sensitive reaction.[18][19]
-
Good: Oven-dry all glassware at >120°C overnight and cool in a desiccator.[19]
-
Better: Assemble the hot glassware and cool it under a stream of dry inert gas.[19]
-
Best: Flame-dry the assembled apparatus under vacuum and then refill with inert gas. This process (evacuate-refill cycle) should be repeated three times to remove all traces of air and adsorbed water.[18]
-
-
Problem 2: The solid reagent is clumpy and difficult to handle.
-
Probable Cause: The reagent has already been exposed to atmospheric moisture, causing it to hydrolyze and become sticky.
-
Self-Validating Solutions:
-
Discard and Replace: The integrity of the reagent is compromised. Using it will lead to the issues described in Problem 1. It is more efficient to start with a fresh, unopened bottle.
-
Improve Your Handling Workflow: This issue is a clear sign that your storage or handling protocol is inadequate. Review your procedure for weighing and dispensing. All transfers should occur in a glovebox or under a strong positive pressure of inert gas.[13][20]
-
Problem 3: The reaction works, but the results are not reproducible.
-
Probable Cause: Inconsistent exposure to moisture is leading to variable amounts of active reagent in each experiment. This often happens when a large bottle of the salt is used over a long period.
-
Self-Validating Solutions:
-
Aliquot the Reagent: Upon receiving a new bottle of trialkyloxonium salt, it is best practice to take it into a glovebox and divide it into smaller, single-use vials.[14]
-
Implement a Strict "First In, First Out" Policy: Use the oldest aliquot first.
-
Validate Solvent Dryness: Do not assume your solvent is dry. If reproducibility is critical, quantify the water content using Karl Fischer titration to ensure it is below your process threshold (e.g., <50 ppm).[21]
-
Caption: Decision tree for troubleshooting low-yield reactions.
Key Experimental Protocols
Follow these detailed workflows to minimize moisture exposure and ensure experimental success.
Protocol 1: Weighing and Dispensing in a Glovebox
This is the most reliable method for handling trialkyloxonium salts.
-
Preparation: Place a clean, dry spatula and several weighing vessels (e.g., glass vials) into the glovebox antechamber. Ensure your reaction flask, fitted with a septum, is also in the antechamber.[13]
-
Inerting: Subject the antechamber to at least three evacuate-refill cycles with inert gas to remove air and surface moisture.[13][14]
-
Temperature Equilibration: Bring the sealed container of the trialkyloxonium salt into the glovebox. Crucially, allow the container to warm to the glovebox's ambient temperature for at least 30 minutes before opening. This prevents condensation of trace moisture onto the cold solid.
-
Dispensing: Once equilibrated, open the container inside the glovebox. Using the dedicated spatula, weigh the desired amount of the salt into a vial.
-
Sealing: Tightly seal the stock container and the vial containing your weighed reagent.
-
Addition: The reagent can now be added directly to your reaction vessel within the glovebox. If the reaction is to be run outside, the vial containing the reagent can be sealed, removed from the glovebox, and added to the reaction flask under a positive flow of inert gas.
Caption: Standard workflow for handling solids in a glovebox.
Protocol 2: Solvent Drying and Verification
| Solvent | Recommended Drying Agent(s) | Notes & Cautions |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill under N₂. CaH₂ is effective and common.[17] |
| Acetonitrile (ACN) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀), or Neutral Alumina | ACN is very hygroscopic.[17] P₄O₁₀ is very efficient but can form acidic residues; pass through alumina after.[22] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Neutral Alumina | The blue/purple color of the benzophenone ketyl radical is a good indicator of dryness. Neutral alumina is excellent for rapid drying.[17] |
| Toluene | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Relatively easy to dry.[17] |
Table based on information from multiple sources.[17][22]
Verification Protocol (Karl Fischer Titration):
-
Obtain a sample of the dried solvent using a dry, inert-gas-flushed syringe.
-
Inject the sample directly into the Karl Fischer titration cell.
-
Run the analysis to obtain a quantitative water content value (in ppm).
-
The solvent is only suitable for use if the water content is below the acceptable limit for your specific reaction.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. chemicalbook.com [chemicalbook.com]
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- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Air-free technique - Wikipedia [en.wikipedia.org]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
preventing hydrolysis of triethyloxonium hexachloroantimonate during reaction
Welcome to the technical support center for triethyloxonium hexachloroantimonate, a powerful electrophilic reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its use, with a core focus on preventing hydrolysis during reaction setup and execution.
Introduction: The Challenge of Hydrolysis
Triethyloxonium hexachloroantimonate ([Et₃O]⁺[SbCl₆]⁻), a type of Meerwein's salt, is an exceptionally potent alkylating and oxidizing agent, valued for its ability to facilitate reactions that are otherwise challenging.[1][2] However, its high reactivity is intrinsically linked to its primary vulnerability: an extreme sensitivity to moisture. The oxonium cation is rapidly attacked by water, leading to the irreversible decomposition of the reagent.
This hydrolysis not only consumes the active reagent, reducing reaction yield, but can also introduce byproducts (diethyl ether, ethanol, and acidic species) that may catalyze unwanted side reactions or complicate purification.[3] Therefore, the successful application of this reagent is entirely dependent on the rigorous exclusion of water from the reaction system. This guide provides the necessary protocols and troubleshooting advice to ensure your experiments proceed under truly anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: How quickly does triethyloxonium hexachloroantimonate hydrolyze?
While specific kinetic data for the hexachloroantimonate salt is not readily published, all trialkyloxonium salts are known to be highly hygroscopic and react rapidly with water.[4] The reaction is generally considered to be instantaneous on a practical timescale. Any visible exposure to atmospheric moisture or use of inadequately dried solvents will lead to significant decomposition. The hydrolysis reaction proceeds as follows:
[Et₃O]⁺[SbCl₆]⁻ + H₂O → Et₂O + EtOH + H⁺[SbCl₆]⁻
This reaction liberates diethyl ether, ethanol, and a strong acid, which can impact subsequent reaction steps.[3]
Q2: What are the visible signs of reagent decomposition due to hydrolysis?
Triethyloxonium hexachloroantimonate is typically a white to off-white crystalline solid.[2] If the reagent has been compromised by moisture, it may appear clumpy, discolored, or have a faint ethereal odor. During the reaction, if the reagent fails to dissolve as expected in a dry, non-protic solvent or if the reaction fails to initiate, hydrolysis should be considered a primary cause.
Q3: Is a nitrogen atmosphere sufficient, or is argon required?
For most applications, a dry nitrogen atmosphere is sufficient to prevent hydrolysis. However, argon, being denser than air, can provide a more robust and stable inert blanket over the reaction, especially for complex setups or prolonged reaction times. The key is not the choice between nitrogen and argon, but the purity and dryness of the gas used. Both should be passed through a drying train (e.g., Drierite, molecular sieves) before introduction to the reaction vessel. The experimental protocol detailed in a key study by J. K. Kochi utilized an argon atmosphere for oxidations with triethyloxonium hexachloroantimonate.[5]
Q4: Can I store an opened container of triethyloxonium hexachloroantimonate?
It is strongly advised to use the reagent immediately after opening. If storage is unavoidable, it must be done in a high-integrity inert atmosphere, such as a glovebox with low ppm levels of water and oxygen.[4] Storing an opened container, even one that has been resealed under a positive pressure of inert gas, is risky as micro-leaks can lead to gradual decomposition. For long-term stability, unopened containers should be stored at the recommended temperature, typically -20°C.[2]
Troubleshooting Guide: Hydrolysis-Related Reaction Failures
This section addresses common issues encountered during reactions involving triethyloxonium hexachloroantimonate, with a focus on hydrolysis as the root cause.
| Observed Problem | Probable Cause (Hydrolysis-Related) | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Reagent Decomposition: The triethyloxonium salt was hydrolyzed before or during the reaction. 2. Solvent Contamination: Residual water in the reaction solvent quenched the reagent. 3. Atmospheric Leak: Moisture entered the system during setup or reaction. | 1. Verify Reagent Quality: Use a fresh, unopened bottle of the reagent. Handle exclusively in a glovebox or under a strong positive pressure of inert gas. 2. Ensure Solvent Anhydrousness: Use freshly distilled, high-purity solvents. Dichloromethane, a common solvent, should be distilled from P₄O₁₀ or CaH₂.[5] Store over activated molecular sieves (3Å or 4Å) in a Schlenk flask. 3. Improve Inert Atmosphere Technique: Ensure all glassware is rigorously flame-dried or oven-dried (e.g., >120°C overnight) and assembled hot under vacuum or a fast flow of inert gas.[4][6] Use high-vacuum grease on all joints. |
| Formation of Unexpected Byproducts | 1. In-situ Generation of Acid: Hydrolysis produces H⁺[SbCl₆]⁻, which can catalyze side reactions (e.g., polymerization, rearrangement). 2. Decomposition Products: In dichloromethane, the salt can also decompose to ethyl chloride, diethyl ether, and antimony pentachloride, which may participate in the reaction.[7] | 1. Strict Anhydrous Protocol: The most effective prevention is the rigorous exclusion of water as detailed above. 2. Temperature Control: Running the reaction at lower temperatures (e.g., 0°C or -78°C) can often suppress side reactions and slow the rate of decomposition pathways. The Kochi protocol specifies reactions at 0°C.[5] |
| Reagent Fails to Dissolve Completely | Hydrolysis Byproducts: The reagent itself is soluble in anhydrous dichloromethane, but its hydrolysis products may not be, or they may alter the solvent properties. The issue is likely not solubility but decomposition. | Focus on Prevention, Not Dissolution: Do not attempt to force dissolution by heating, as this can accelerate decomposition. The root cause is almost certainly water contamination. The entire experimental setup must be re-evaluated for sources of moisture. |
Experimental Protocol: General Procedure for Using Triethyloxonium Hexachloroantimonate under Anhydrous Conditions
This protocol provides a step-by-step methodology for a generic reaction, emphasizing the critical points for preventing hydrolysis. This is based on best practices for handling highly air- and moisture-sensitive reagents.[4][5][6]
I. Preparation of Glassware and Solvents
-
Glassware: All glassware (reaction flask, dropping funnel, condenser, etc.) must be oven-dried at >120°C for at least 4 hours (overnight is preferable) or thoroughly flame-dried under vacuum.
-
Assembly: Assemble the apparatus while still hot and immediately place it under a high vacuum to remove any residual adsorbed water. Subsequently, refill with dry, high-purity nitrogen or argon. This vacuum/refill cycle should be repeated at least three times.
-
Solvent Preparation: Use anhydrous grade solvent. Dichloromethane should be freshly distilled from a suitable drying agent like phosphorus pentoxide (P₄O₁₀) or calcium hydride (CaH₂) under an inert atmosphere.[5] Store the freshly distilled solvent in a Schlenk flask over activated 3Å molecular sieves.
II. Reaction Setup and Execution
This part of the procedure should ideally be performed in a glovebox. If a glovebox is not available, meticulous Schlenk line technique is mandatory.
-
Inert Atmosphere: Maintain a slight positive pressure of dry nitrogen or argon throughout the entire procedure, vented through an oil or mercury bubbler.
-
Reagent Transfer: Weigh the required amount of triethyloxonium hexachloroantimonate in a glovebox. If a glovebox is unavailable, weigh it quickly in a tared, sealed vial and add it to the reaction flask against a strong counter-flow of inert gas.
-
Solvent and Substrate Addition: Transfer the anhydrous solvent to the reaction flask containing the triethyloxonium salt via a cannula or a gas-tight syringe. Add the substrate, also dissolved in anhydrous solvent, dropwise via a pressure-equalizing dropping funnel or a syringe pump.
-
Temperature Control: Maintain the desired reaction temperature (e.g., 0°C) using an appropriate cooling bath.
-
Monitoring: Monitor the reaction progress using standard techniques (TLC, LC-MS) by withdrawing aliquots using a syringe under inert atmosphere.
III. Work-up
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow addition of a suitable protic solvent (e.g., methanol) or a saturated aqueous solution (e.g., NaHCO₃), as dictated by the reaction chemistry. Be aware that quenching may be exothermic.
-
Extraction and Purification: Proceed with standard aqueous work-up and purification procedures.
Workflow Diagram: Preventing Hydrolysis
The following diagram illustrates the critical workflow for ensuring an anhydrous reaction environment.
Caption: Workflow for preventing hydrolysis of triethyloxonium hexachloroantimonate.
References
-
Wikipedia. Triethyloxonium tetrafluoroborate. Wikipedia. Available at: [Link].
-
Rathore, R.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. J. Org. Chem.1998 , 63 (17), 5847–5856. Available at: [Link].
-
Rathore, R.; Kochi, J. K. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed. 1998 . Available at: [Link].
-
Frontier, A. How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link].
-
Meerwein, H.; Hinz, G.; Hofmann, P.; Kroning, E.; Pfeil, E. Triethyloxonium Fluoborate. Organic Syntheses. 1973 , Coll. Vol. 5, 1080. Available at: [Link].
-
Curphey, T. J. Trimethyloxonium Tetrafluoroborate. Organic Syntheses. 1973 , Coll. Vol. 5, 1099. Available at: [Link].
-
Cowell, G. W.; Ledwith, A. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. J. Chem. Soc., Faraday Trans. 1. 1972 , 68, 139-144. Available at: [Link].
-
G. Maas, et al. Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane. Zeitschrift für Naturforschung B. Available at: [Link].
-
Frontier, A. Failed Reaction: FAQ. University of Rochester Department of Chemistry. Available at: [Link].
-
Curphey, T. J. Esterification of Carboxylic Acids with Trialkyloxonium Salts. Organic Syntheses. 1988 , Coll. Vol. 6, 658. Available at: [Link].
Sources
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- 2. トリエチルオキソニウムヘキサクロロアンチモネート | Sigma-Aldrich [sigmaaldrich.com]
- 3. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from Triethyloxonium Hexachloroantimonate Reactions
Welcome to the technical support center for navigating the purification challenges associated with triethyloxonium hexachloroantimonate reactions. As a powerful ethylating agent and one-electron oxidant, this Meerwein salt is a versatile tool in modern organic synthesis.[1][2] However, its reactivity and the nature of its counter-ion can present unique hurdles during product isolation. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow, ensuring the integrity and purity of your final compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of reactions employing triethyloxonium hexachloroantimonate.
Issue 1: Persistent Emulsion During Aqueous Work-up
Q: I'm observing a persistent emulsion at the aqueous-organic interface during my extraction, which is preventing clean phase separation. What is causing this and how can I resolve it?
A: Persistent emulsions are often caused by the formation of finely dispersed antimony-containing precipitates or amphiphilic species at the phase boundary. The hexachloroantimonate anion (SbCl₆⁻) and its hydrolysis products can be particularly problematic.
Probable Causes:
-
Hydrolysis of Antimony Species: Incomplete quenching or exposure of the reaction mixture to water can lead to the formation of antimony oxychlorides, which are often insoluble in both aqueous and common organic solvents.
-
Insufficient Ionic Strength: A low ionic strength in the aqueous phase may not be sufficient to break the emulsion.
Solutions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous phase, which in turn decreases the solubility of organic components in the aqueous layer and can help to break up the emulsion.
-
Filtration: If a significant amount of solid precipitate is visible, attempt to filter the entire biphasic mixture through a pad of Celite®. This can remove the solid particles that are stabilizing the emulsion.
-
Solvent Modification: The addition of a small amount of a different organic solvent with a different polarity, such as ethanol, can sometimes disrupt the emulsion. However, be mindful that this will alter the partitioning of your product.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Issue 2: Low Recovery of a Basic Product
Q: I am trying to isolate a basic product (e.g., an amine) after an ethylation reaction, but my yields are consistently low after aqueous extraction. Where is my product going?
A: The acidic nature of the reaction medium and work-up conditions can lead to the protonation of basic products, causing them to partition into the aqueous layer.
Probable Causes:
-
Acidic Byproducts: Triethyloxonium salts can hydrolyze to form acidic species.[4]
-
Protonation during Extraction: If you are using an acidic wash to remove inorganic impurities, your basic product will be protonated to form a water-soluble salt.[5]
Solution Workflow:
-
Initial Quench: At the end of the reaction, quench any remaining triethyloxonium salt with a suitable nucleophile, such as a small amount of methanol or a tertiary amine like triethylamine.
-
Basification: Before extraction, carefully add a base to the reaction mixture to ensure your product is in its free, unprotonated form. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice. For more strongly acidic solutions, a dilute solution of sodium hydroxide (NaOH) may be necessary. Always cool the reaction mixture in an ice bath during basification, as the neutralization can be exothermic.
-
Extraction: Proceed with the extraction using an appropriate organic solvent.
-
Product Recovery from Aqueous Layer: If you suspect product loss to the aqueous layer, you can basify the combined aqueous washes with NaOH until pH > 10 and then re-extract with an organic solvent.
Issue 3: Product Contamination with Antimony Residues
Q: My final product shows evidence of antimony contamination, even after standard purification. How can I effectively remove these inorganic impurities?
A: Antimony compounds, particularly antimony pentachloride (SbCl₅), a potential decomposition product, and various antimony salts, can be difficult to remove completely due to their variable solubility.[6]
Solutions:
-
Aqueous Tartrate Wash: Washing the organic layer with an aqueous solution of Rochelle's salt (potassium sodium tartrate) or tartaric acid can chelate antimony ions, rendering them more water-soluble and facilitating their removal into the aqueous phase.
-
Precipitation and Filtration: Based on solvometallurgical studies, antimony oxychloride species can be precipitated from certain solutions by the addition of water.[7] After quenching the reaction, you can try adding water to the organic solution (if the product is stable to water) to precipitate antimony species, which can then be removed by filtration through Celite®.
-
Specialized Chromatography: If the product is stable, flash chromatography on silica gel can be effective. However, highly polar antimony species may streak or remain on the column. In such cases, using a different stationary phase, such as alumina, might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of triethyloxonium hexachloroantimonate that I should be aware of during purification?
A1: Under typical reaction conditions, and especially in the presence of nucleophiles or moisture, triethyloxonium hexachloroantimonate can decompose. Key byproducts to anticipate during purification include diethyl ether, ethyl chloride, and antimony pentachloride (SbCl₅).[6] SbCl₅ itself can undergo further reactions and hydrolysis.
Q2: My product is a polar, water-soluble compound. What is the best strategy for purification?
A2: Purifying polar, water-soluble compounds can be challenging. Standard extraction may not be effective. Consider the following approaches:
-
Reversed-Phase Chromatography (C18): This technique is well-suited for separating polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. This can be very effective for retaining and separating highly polar compounds.[8]
-
Crystallization/Recrystallization: If your product is a solid, crystallization is an excellent method for purification.[9][10] This is particularly effective for ionic products, such as salts.
Q3: Is it necessary to perform reactions with triethyloxonium hexachloroantimonate under an inert atmosphere?
A3: Yes, it is highly recommended. The reagent is moisture-sensitive and will hydrolyze upon contact with atmospheric water.[4] This not only consumes the reagent but also generates acidic byproducts that can complicate the reaction and purification. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will ensure the best results.[11]
Q4: How should I properly quench a reaction involving triethyloxonium hexachloroantimonate?
A4: At the end of the reaction, it is good practice to quench any unreacted triethyloxonium salt. This can be achieved by adding a nucleophilic solvent like methanol or isopropanol. Alternatively, a hindered base such as diisopropylethylamine can be used.[12] The choice of quenching agent will depend on the nature of your product and the subsequent work-up steps.
Q5: My product is neutral. What is a general work-up procedure?
A5: A general work-up for a neutral product would be:
-
Quench the reaction with a small amount of methanol.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter and concentrate the organic phase to obtain the crude product, which can then be further purified by chromatography or crystallization.
Visualized Workflows
General Purification Workflow
Caption: Standard purification workflow for neutral products.
Troubleshooting Logic for Product Isolation
Caption: Decision tree for common purification issues.
Data Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Persistent Emulsion | Formation of insoluble antimony species | Wash with brine; filter through Celite®; centrifugation. |
| Low Recovery of Basic Product | Protonation and partitioning into aqueous layer | Quench, then basify the reaction mixture before extraction; re-extract aqueous layers. |
| Antimony Contamination | Incomplete removal of SbCl₆⁻ or byproducts | Aqueous tartrate wash; precipitation with water followed by filtration. |
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Waterloo. Acid and Base Extraction. [Link]
-
Michigan State University. Chromatographic Purification. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Google Patents.
-
Wikipedia. Acid–base extraction. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
National Institutes of Health. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
University of California, Davis. Recrystallization and Crystallization. [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Reddit. (2025, April 25). Working with Trimethyloxonium tetrafluoroborate, handling tips?[Link]
-
CORE. (1998, January 1). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. [Link]
-
Reddit. (2025, April 25). Trimethyloxonium tetrafluoroborate reaction, handling tips?[Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Organic Syntheses. ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. [Link]
-
Organic Syntheses. Trimethyloxonium tetrafluoroborate. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. [Link]
-
University of Rochester. How To Run A Reaction: The Workup. [Link]
-
ResearchGate. (2014, October 21). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?[Link]
-
ResearchGate. (2024, April 2). Utility of Triethyloxonium Tetrafluoroborate for Chloride Removal during Sarcosine N‐Carboxyanhydride Synthesis: Improving NCA Purity. [Link]
-
Wikipedia. Triethyloxonium tetrafluoroborate. [Link]
-
Homework.Study.com. Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that...[Link]
-
PubMed. (1998, August 21). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. [Link]
-
ResearchGate. Solvometallurgical recovery of antimony from waste polyvinyl chloride plastic and co-extraction of organic additives. [Link]
-
RSC Publishing. (2025, January 6). Solvometallurgical recovery of antimony from waste polyvinyl chloride plastic and co-extraction of organic additives. [Link]
-
Organic Syntheses. TRIETHYLOXONIUM FLUOBORATE. [Link]
-
MDPI. (2024, April 25). Selective Removal of Arsenic and Antimony from Pb-Ag Sulfide Concentrates by Alkaline Leaching: Thermodynamic and Kinetic Studies. [Link]
-
ResearchGate. (2025, October 16). An Effective Method to Remove Antimony in Water by Using Iron-Based Coagulants. [Link]
-
MDPI. An Effective Method to Remove Antimony in Water by Using Iron-Based Coagulants. [Link]
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- 7. Solvometallurgical recovery of antimony from waste polyvinyl chloride plastic and co-extraction of organic additives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to Triethyloxonium Salts: Hexachloroantimonate vs. Tetrafluoroborate in Electrophilic Ethylations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise and efficient introduction of an ethyl group can be a critical step in the construction of complex molecules. Among the arsenal of ethylating agents, triethyloxonium salts, often referred to as Meerwein's salts, stand out for their potent electrophilicity, enabling the alkylation of even weakly nucleophilic substrates under mild conditions.[1] This guide provides an in-depth, objective comparison of two prominent triethyloxonium salts: triethyloxonium hexachloroantimonate and triethyloxonium tetrafluoroborate. By examining their reactivity, stability, and handling characteristics, supported by experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.
At a Glance: Key Physicochemical and Reactivity Properties
| Property | Triethyloxonium Hexachloroantimonate | Triethyloxonium Tetrafluoroborate |
| Formula | [(C₂H₅)₃O]⁺[SbCl₆]⁻ | [(C₂H₅)₃O]⁺[BF₄]⁻ |
| Molecular Weight | 437.66 g/mol [2] | 189.99 g/mol [3][4] |
| Appearance | Crystalline solid | White crystalline solid[3] |
| Primary Reactivity | Strong ethylating agent, also a one-electron oxidant[5][6] | Potent ethylating agent[3][7] |
| Stability | Sensitive to moisture[8] | Very hygroscopic; decomposes in the presence of water[3][9] |
| Solubility | Soluble in polar organic solvents like dichloromethane[8] | Soluble in polar organic solvents like dichloromethane[3][10] |
| Handling | Corrosive solid, acidic, organic, N.O.S.[2] | Corrosive; releases strong acid on contact with water[3] |
The Decisive Factor: The Role of the Counter-Anion
The fundamental difference in the reactivity of these two powerful reagents lies in the nature of their counter-anions: the hexachloroantimonate ([SbCl₆]⁻) and the tetrafluoroborate ([BF₄]⁻). The counter-ion's size, stability, and nucleophilicity directly influence the electrophilicity of the triethyloxonium cation, [(C₂H₅)₃O]⁺, and can introduce alternative reaction pathways.
The tetrafluoroborate anion is relatively small and non-nucleophilic, which allows the triethyloxonium cation to act as a potent "naked" ethylating agent. Its primary role is to deliver an ethyl group to a wide range of nucleophiles, including ethers, sulfides, amides, and carboxylic acids.[1][9]
Conversely, the hexachloroantimonate anion is larger and can participate more actively in the reaction. While triethyloxonium hexachloroantimonate is a strong ethylating agent, it has also been identified as a novel one-electron oxidant, capable of oxidizing aromatic donors to their cation radicals.[5][6] This dual reactivity profile makes it a more specialized reagent, where the desired outcome dictates its application. For instance, in the presence of electron-rich aromatic systems, oxidation may compete with or even dominate over ethylation.[6]
Reactivity and Mechanistic Considerations
The ethylation reaction with triethyloxonium salts proceeds via a straightforward Sₙ2 mechanism. The nucleophile attacks one of the ethyl groups of the triethyloxonium cation, leading to the formation of the ethylated product and diethyl ether as a byproduct.
Caption: General Sₙ2 mechanism for ethylation by a triethyloxonium salt.
The key difference in reactivity between the hexachloroantimonate and tetrafluoroborate salts stems from the behavior of the counter-ion in solution. The less coordinating tetrafluoroborate anion allows for a more "free" and highly electrophilic oxonium cation. In contrast, the hexachloroantimonate anion can influence the reaction environment, and as noted, can itself act as an oxidant.[5][8]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing an ethylation reaction using either triethyloxonium salt. Caution: Triethyloxonium salts are powerful alkylating agents, corrosive, and extremely sensitive to moisture.[2][3] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Protocol 1: Ethylation of a Carboxylic Acid using Triethyloxonium Tetrafluoroborate
This procedure provides a convenient method for the esterification of a wide variety of carboxylic acids.[11]
Materials:
-
Triethyloxonium tetrafluoroborate
-
Carboxylic acid (e.g., 4-acetoxybenzoic acid)
-
Anhydrous dichloromethane
-
Diisopropylethylamine (Hünig's base)
-
1 N Hydrochloric acid
-
1 N Aqueous potassium hydrogen carbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, one-necked, round-bottomed flask under an inert atmosphere, dissolve triethyloxonium tetrafluoroborate (1.1 eq) and the carboxylic acid (1.0 eq) in anhydrous dichloromethane.[11]
-
Add a magnetic stirring bar and stir the solution.
-
Slowly add diisopropylethylamine (1.1 eq) to the stirred solution via syringe.[11]
-
Stopper the flask and allow the reaction to stir at room temperature for 16-24 hours.
-
Upon completion, quench the reaction by extracting the mixture with three portions of 1 N hydrochloric acid, followed by three portions of 1 N aqueous potassium hydrogen carbonate, and finally one portion of saturated aqueous sodium chloride.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product by distillation or chromatography as required.
Caption: Workflow for the ethylation of a carboxylic acid.
Protocol 2: Considerations for Ethylation using Triethyloxonium Hexachloroantimonate
The general procedure for ethylation with the hexachloroantimonate salt is similar to that of the tetrafluoroborate salt, with a strong emphasis on maintaining anhydrous and inert conditions. However, due to its potential as an oxidant, careful consideration of the substrate is paramount.
Key Considerations:
-
Substrate Compatibility: Avoid using substrates that are sensitive to oxidation, particularly electron-rich aromatic compounds, unless oxidation is the desired outcome.[5][6]
-
Reaction Monitoring: Closely monitor the reaction for the formation of colored byproducts, which may indicate the occurrence of oxidation.
-
Solvent Choice: Dichloromethane is a common solvent for reactions involving triethyloxonium hexachloroantimonate.[8]
Stability and Handling: A Critical Comparison
Both triethyloxonium salts are highly sensitive to moisture and must be handled with care.
Triethyloxonium Tetrafluoroborate:
-
It is very hygroscopic and reacts violently with water, releasing corrosive hydrofluoric acid.[3][12]
-
It does not have a long shelf-life at room temperature and is best stored at 2-8°C under an inert atmosphere.[3][10] It can be stored indefinitely under diethyl ether.[9][13]
-
Commercially available preparations often contain diethyl ether as a stabilizer.[10]
Triethyloxonium Hexachloroantimonate:
-
It is also sensitive to moisture and decomposes in dichloromethane to ethyl chloride, diethyl ether, and antimony pentachloride.[8]
-
It is classified as a corrosive solid and should be handled with appropriate personal protective equipment.[2]
-
Stable under recommended storage conditions, which typically involve a cool, dry, and inert environment.[2]
Conclusion: Making the Right Choice
The choice between triethyloxonium hexachloroantimonate and triethyloxonium tetrafluoroborate is dictated by the specific requirements of the chemical transformation.
Choose Triethyloxonium Tetrafluoroborate for:
-
General-purpose, powerful ethylation of a wide range of nucleophiles.[1]
-
Reactions where the avoidance of side reactions , such as oxidation, is critical.
-
Applications requiring a commercially available and well-documented reagent.[3]
Choose Triethyloxonium Hexachloroantimonate for:
-
Specialized applications where its unique reactivity as a one-electron oxidant is desired.[5]
-
Ethylations of substrates that are not susceptible to oxidation .
-
When the specific properties of the hexachloroantimonate counter-ion are advantageous for the reaction system.
By understanding the distinct reactivity profiles, handling requirements, and stability of these two powerful reagents, researchers can confidently select the optimal triethyloxonium salt to advance their synthetic endeavors.
References
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Triethyloxonium tetrafluoroborate - Wikipedia. (n.d.). Retrieved from [Link]
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Trimethyloxonium Tetrafluoroborate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. (1998). J Org Chem, 63(17), 5847-5856. Retrieved from [Link]
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α-Alkoxyalkyl Triphenylphosphonium Salts: Synthesis and Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... - Homework.Study.com. (n.d.). Retrieved from [Link]
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Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. (1974). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 152-158. Retrieved from [Link]
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On Silylated Oxonium and Sulfonium Ions and Their Interaction with Weakly Coordinating Borate Anions. (2017). PMC - NIH. Retrieved from [Link]
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Synthesis of Trimethyloxonium tetrafluoroborate - Chempedia - LookChem. (n.d.). Retrieved from [Link]
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Triethyloxonium tetrafluoroborate - Wikipedia | Encyclopedia. (n.d.). Retrieved from [Link]
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Org. Synth., Coll. Vol. 5, 1080 (1973) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. (2023). ResearchGate. Retrieved from [Link]
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Meerwein‐type Bromoarylation with Arylthianthrenium Salts. (2021). PMC - NIH. Retrieved from [Link]
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Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a - CORE. (1998). Retrieved from [Link]
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Oxonium ion - Wikipedia. (n.d.). Retrieved from [Link]
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Meerwein's salt - Semantic Scholar. (2009). Retrieved from [Link]
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Taming the highly reactive oxonium ion. (2008). PubMed. Retrieved from [Link]
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Studies in Stereochemistry. XXVIII. Reactivity Differences between Diastereomers in the Wagner-Meerwein Rearrangement1. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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A Comparative Guide to Ethylation: Meerwein's Salt vs. Triethyloxonium Hexachloroantimonate
For the Modern Organic Chemist: A Deep Dive into Reagent Selection
In the realm of synthetic organic chemistry, the precise installation of an ethyl group can be a pivotal step in the construction of complex molecules, from pharmaceuticals to advanced materials. The choice of the ethylating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. Among the arsenal of available reagents, trialkyloxonium salts stand out for their exceptional electrophilicity, enabling the ethylation of even weakly nucleophilic substrates.[1]
This guide provides a comprehensive, data-driven comparison of two prominent trialkyloxonium salts: triethyloxonium tetrafluoroborate, commonly known as Meerwein's salt, and triethyloxonium hexachloroantimonate. As a senior application scientist, my aim is to move beyond a simple cataloging of features and instead offer a nuanced analysis grounded in experimental evidence and mechanistic understanding, empowering researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences and Considerations
While both reagents are powerful ethylating agents, their distinct counterions, BF₄⁻ and SbCl₆⁻ respectively, impart significant differences in their reactivity, stability, handling characteristics, and side-product profiles. The choice between them is often dictated by the specific requirements of the transformation at hand.
| Feature | Meerwein's Salt (Triethyloxonium Tetrafluoroborate) | Triethyloxonium Hexachloroantimonate |
| Primary Function | Strong ethylating agent[2][3] | Potent ethylating agent and one-electron oxidant[4][5] |
| Counterion | Tetrafluoroborate (BF₄⁻) | Hexachloroantimonate (SbCl₆⁻) |
| Reactivity Profile | Highly electrophilic "hard" ethylating agent[1] | Extremely electrophilic; can also oxidize aromatic systems[4][6] |
| Stability | Very hygroscopic; decomposes in the presence of moisture[2][7] | Moisture-sensitive; can decompose in chlorinated solvents[4][8] |
| Handling | Requires storage at low temperatures and handling in a dry, inert atmosphere[7] | Requires storage under inert gas at low temperatures; handle with care |
| Common Solvents | Dichloromethane, dichloroethane, chloroform[9] | Dichloromethane[8] |
| Notable Byproducts | Diethyl ether, ethanol, and HBF₄ upon hydrolysis[2] | Antimony pentachloride, diethyl ether, and ethyl chloride in CH₂Cl₂[4][8] |
| Safety | Corrosive; releases strong acid on contact with water[2] | Harmful if swallowed or inhaled; toxic to aquatic life[10] |
Delving Deeper: A Mechanistic and Performance Perspective
The enhanced reactivity of trialkyloxonium salts over traditional alkylating agents like alkyl iodides stems from the positively charged oxygen atom, which bears only one lone pair, making the ethyl groups highly susceptible to nucleophilic attack.[3]
The Role of the Counterion
The non-nucleophilic nature of both the tetrafluoroborate and hexachloroantimonate anions is crucial to the reactivity of the triethyloxonium cation. However, the larger and more charge-diffuse hexachloroantimonate anion can lead to a "freer," more reactive cation in solution, potentially enhancing its ethylating power.
Conversely, the hexachloroantimonate salt presents a more complex reactivity profile. In dichloromethane, it can decompose to generate antimony pentachloride (SbCl₅), a potent Lewis acid that can influence the reaction environment and potentially lead to undesired side reactions.[4][8] This decomposition pathway is a critical consideration for reaction design and optimization.
Performance in Ethylation Reactions
While both are formidable ethylating agents, the choice often hinges on the substrate's nucleophilicity and the desired reaction conditions. For many standard ethylations of weakly nucleophilic functional groups such as amides, lactams, and sulfides, Meerwein's salt is a reliable and well-documented choice.[9]
Triethyloxonium hexachloroantimonate, with its potential for even greater electrophilicity, may be advantageous for particularly challenging substrates. However, its utility as a general ethylating agent can be complicated by its decomposition in common solvents and its oxidizing capabilities. For instance, it is a selective oxidant for aromatic donors, a property not shared by the tetrafluoroborate salt.[4][5][6] This dual reactivity can be a powerful tool in specific synthetic contexts but may be a source of unwanted side products in others.
Experimental Protocol: Ethylation of a Carboxylic Acid using Meerwein's Salt
The following protocol is a representative example of an ethylation reaction using triethyloxonium tetrafluoroborate, adapted from established procedures.[2]
Objective: To synthesize ethyl benzoate from benzoic acid.
Materials:
-
Benzoic acid
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Ethylation Agent: In a separate flask, weigh triethyloxonium tetrafluoroborate (1.1 eq) in a glovebox or under a stream of dry nitrogen due to its hygroscopic nature.[7] Add the salt to the stirred solution of benzoic acid at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl benzoate.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel as needed.
Safety and Handling: A Critical Overview
Both triethyloxonium salts are potent reagents that demand careful handling.
-
Meerwein's Salt (Triethyloxonium Tetrafluoroborate): This salt is extremely sensitive to moisture and will rapidly hydrolyze.[2] It should be stored in a tightly sealed container at low temperature (0–5°C) and handled in a dry box or under an inert atmosphere.[7] Upon contact with water, it releases hydrofluoric acid, which is highly corrosive and toxic.
-
Triethyloxonium Hexachloroantimonate: This compound is also moisture-sensitive and should be stored under an inert gas in a cool, dry place. It is classified as harmful if swallowed or inhaled and is toxic to aquatic ecosystems.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling this reagent.
Conclusion: Making the Right Choice for Your Synthesis
The selection between Meerwein's salt and triethyloxonium hexachloroantimonate is a strategic decision that should be guided by the specific demands of the chemical transformation.
-
Choose Meerwein's Salt (Triethyloxonium Tetrafluoroborate) for:
-
Reliable and well-documented ethylation of a wide range of weakly nucleophilic functional groups.
-
When a clean ethylation without the complication of Lewis acid catalysis or oxidation is desired.
-
When the slightly lower reactivity compared to the hexachloroantimonate salt is sufficient for the transformation.
-
-
Choose Triethyloxonium Hexachloroantimonate for:
-
Ethylation of extremely unreactive substrates where maximum electrophilicity is required.
-
Synthetic routes that can leverage its dual functionality as both an ethylating agent and a one-electron oxidant.
-
Instances where the in situ generation of a Lewis acid (SbCl₅) could be beneficial to the desired reaction pathway.
-
Ultimately, a thorough understanding of the properties and reactivity of these powerful reagents, coupled with careful experimental design and execution, will enable the synthetic chemist to harness their full potential in the pursuit of molecular innovation.
References
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Organic Syntheses. Org. Synth., Coll. Vol. 5, 1080 (1973). Available from: [Link]
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Wikipedia. Triethyloxonium tetrafluoroborate. Available from: [Link]
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Semantic Scholar. Meerwein's salt. Available from: [Link]
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Study.com. Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that.... Available from: [Link]
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T3DB. Triethyloxonium hexachloroantimonate. Available from: [Link]
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Wikipedia. Trimethyloxonium tetrafluoroborate. Available from: [Link]
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Thieme E-Books. Product Class 6: Oxonium Salts. Available from: [Link]
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Encyclopedia. Triethyloxonium tetrafluoroborate - Wikipedia. Available from: [Link]
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Organic Syntheses. Trimethyloxonium Tetrafluoroborate. Available from: [Link]
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National Center for Biotechnology Information. Meerwein‐type Bromoarylation with Arylthianthrenium Salts. Available from: [Link]
-
PubMed. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. Available from: [Link]
-
Royal Society of Chemistry. Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Available from: [Link]
-
ResearchGate. Trimethyloxonium Tetrafluoroborate. Available from: [Link]
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Journal of the American Chemical Society. Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel–Crafts C(sp2)–H Methylation with Methanol. Available from: [Link]
-
MDPI. Iminium Salts by Meerwein Alkylation of Ehrlich's Aldehyde. Available from: [Link]
-
CORE. Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. Available from: [Link]
-
ResearchGate. Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol | Request PDF. Available from: [Link]
-
Chegg.com. Solved Meerweins reagent, triethyloxonium tetrafluoroborate. Available from: [Link]
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A Researcher's Guide to Advanced Counterion Strategy: The Advantages of Hexachloroantimonate over Tetrafluoroborate
As a Senior Application Scientist, I've seen countless promising reactions and novel cationic species fail not because of a flawed hypothesis, but because of a seemingly minor detail: the choice of counterion. The anion is never a truly "innocent" spectator.[1] In the world of weakly coordinating anions (WCAs), two common choices are tetrafluoroborate (BF₄⁻) and hexachloroantimonate (SbCl₆⁻). While BF₄⁻ is ubiquitous, this guide will illuminate the distinct and often critical advantages of employing SbCl₆⁻, particularly when dealing with highly reactive electrophilic species where stability and true cationic behavior are paramount.[2][3]
The Myth of the "Non-Coordinating" Anion: A Paradigm Shift
The term "non-coordinating anion" is a convenient misnomer; a more accurate term is "weakly coordinating anion" (WCA).[2][4] In condensed phases, electrostatic interactions are unavoidable. The goal is not to eliminate these interactions, but to replace a few strong, directed coordination bonds with a multitude of weak, delocalized interactions.[5][6] This effectively insulates the cation, preserving its intrinsic reactivity and allowing for the study of "pseudo gas-phase" conditions in solution.[3][7]
The choice of anion can dictate the success or failure of a synthesis, influence catalytic activity, and determine the stability of the final product. While anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) were once considered the gold standard of weak coordination, it is now well-understood that they can and do coordinate to highly electrophilic centers, often interfering with the chemistry you intend to study.[1][2]
Comparative Analysis: Hexachloroantimonate (SbCl₆⁻) vs. Tetrafluoroborate (BF₄⁻)
Coordinating Ability & Lewis Basicity: The Size and Delocalization Advantage
The primary function of a WCA is to have low Lewis basicity and a low propensity to coordinate with the cation. Here, SbCl₆⁻ holds a significant advantage over BF₄⁻.
-
Ionic Size and Charge Delocalization: The SbCl₆⁻ anion is considerably larger than BF₄⁻. Its single negative charge is delocalized over a larger surface area and six larger, more polarizable chlorine atoms compared to the four smaller, highly electronegative fluorine atoms in BF₄⁻. This superior charge delocalization drastically reduces the anion's nucleophilicity and its tendency to form a coordinate bond with the cation.
-
Consequences for Reactivity: For highly electrophilic cations, such as those used in polymerization catalysis or for the stabilization of reactive intermediates, BF₄⁻ can act as a fluoride donor, effectively decomposing and quenching the desired reactivity.[2] In contrast, the robustness of the Sb-Cl bond and the steric bulk of SbCl₆⁻ make it far less likely to coordinate or decompose, preserving the integrity of the active cationic species.
Hydrolytic Stability: The Achilles' Heel of Tetrafluoroborate
One of the most significant practical drawbacks of tetrafluoroborate is its susceptibility to hydrolysis.
-
BF₄⁻ Hydrolysis: In the presence of water, even at room temperature, the BF₄⁻ anion undergoes hydrolysis.[8][9] This process releases highly corrosive and reactive species, including hydrofluoric acid (HF), which can etch glassware and participate in unwanted side reactions.[10] Studies on ionic liquids have shown that tetrafluoroborate-based compounds are not water-stable and their decomposition is highly dependent on temperature.[8][9][10]
-
SbCl₆⁻ Stability: The hexachloroantimonate anion demonstrates far greater hydrolytic and thermal stability. This robustness is critical in experimental setups where trace moisture is difficult to eliminate or when elevated temperatures are required. Salts like Tris(4-bromophenyl)ammoniumyl hexachloroantimonate are noted for their thermal and oxidative robustness, which is imparted by the SbCl₆⁻ counterion.[11]
Oxidative Potential & Unique Reactivity
The SbCl₆⁻ anion is derived from the strong Lewis acid antimony pentachloride (SbCl₅) and is the counterion in many powerful oxidizing agents.
-
High Oxidation Potential: The well-known one-electron oxidant, Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue"), utilizes the SbCl₆⁻ anion.[12] This salt is capable of oxidizing materials with high ionization energies, making it a powerful tool for the chemical doping of conjugated polymers and for initiating specific radical cation reactions.[11][13] The stability of the SbCl₆⁻ anion is essential for the function of such potent reagents.
-
Anion Participation: In some cases, the SbCl₆⁻ anion can move beyond a spectator role and act as a chlorine source. Mechanistic studies have revealed that in certain oxidative reactions, the counterion is directly involved in a radical chlorination process, serving as a chlorine atom donor.[14][15][16] This "waste-utilized" reactivity provides a unique synthetic pathway that is not accessible with anions like BF₄⁻.
Data-Driven Comparison Summary
| Feature | Hexachloroantimonate (SbCl₆⁻) | Tetrafluoroborate (BF₄⁻) | Justification & References |
| Coordinating Ability | Very Low | Low to Moderate | Larger ionic radius and greater charge delocalization reduce nucleophilicity.[2][5] |
| Hydrolytic Stability | High | Low | Prone to hydrolysis, releasing HF, especially with heat.[8][9][10] |
| Chemical Robustness | Very High | Moderate | Stable to strong electrophiles and oxidants.[11] BF₄⁻ can act as a fluoride donor.[1][2] |
| Oxidative Potential | High (as a counterion) | Low | Used as the counterion for powerful single-electron oxidants like "Magic Blue".[12] |
| Solubility | Good in non-polar organic solvents | Good in polar organic solvents | Large, lipophilic nature often improves solubility in solvents like CH₂Cl₂.[2][5] |
| Potential for Reactivity | Can act as a chlorine donor | Can act as a fluoride donor | The anion itself can participate in certain radical chlorination reactions.[14][16] |
Visualizing the Chemical Rationale
To better illustrate the concepts discussed, the following diagrams outline the chemical behavior and decision-making process involved in anion selection.
Caption: Hydrolysis pathway of the tetrafluoroborate (BF₄⁻) anion.
Caption: Decision flowchart for selecting a weakly coordinating anion.
Experimental Protocol: Assessing Counterion Impact on Cationic Polymerization
This protocol provides a framework for directly comparing the performance of a cationic polymerization catalyst with BF₄⁻ versus SbCl₆⁻ counterions. The hypothesis is that the more weakly coordinating SbCl₆⁻ will result in a more active and controlled polymerization due to reduced ion pairing and elimination of termination by fluoride abstraction.
Objective: To compare the catalytic activity and control over polymer properties of a model cationic initiator, tropylium (C₇H₇⁺), with tetrafluoroborate and hexachloroantimonate counterions in the polymerization of styrene.
Materials:
-
Tropylium tetrafluoroborate (C₇H₇BF₄)
-
Tropylium hexachloroantimonate (C₇H₇SbCl₆)
-
Styrene (inhibitor removed, freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard Schlenk line and inert atmosphere (N₂ or Ar) equipment
-
Gel Permeation Chromatography (GPC) system
-
NMR spectrometer
Procedure:
-
Catalyst Preparation & Handling (Inert Atmosphere):
-
In a glovebox, prepare two stock solutions of the initiators in anhydrous DCM at a concentration of 0.01 M.
-
Causality Note: Handling under inert atmosphere is critical. Tropylium salts are moisture-sensitive, and any water will terminate the cationic polymerization, invalidating the results.
-
-
Polymerization Setup:
-
Set up two identical Schlenk flasks, each equipped with a magnetic stir bar. Flame-dry the flasks under vacuum and backfill with inert gas three times.
-
To each flask, add 20 mL of anhydrous DCM via syringe.
-
Add 2.0 mL of purified styrene (approx. 17.4 mmol) to each flask.
-
Cool the flasks to 0 °C in an ice bath to ensure a controlled initiation and reduce side reactions.
-
-
Initiation of Polymerization:
-
Flask A (BF₄⁻): Rapidly inject 0.1 mL of the 0.01 M C₇H₇BF₄ stock solution (1 µmol initiator).
-
Flask B (SbCl₆⁻): Rapidly inject 0.1 mL of the 0.01 M C₇H₇SbCl₆ stock solution (1 µmol initiator).
-
Start a timer immediately upon injection for each reaction.
-
-
Reaction Monitoring and Termination:
-
Allow both reactions to proceed for 15 minutes.
-
After 15 minutes, terminate the polymerizations by adding 1 mL of methanol to each flask. The methanol acts as a quenching agent for the propagating cationic chain ends.
-
Self-Validation Note: Running the reactions in parallel under identical conditions (temperature, time, concentrations) ensures that any observed differences in outcome can be attributed directly to the counterion.
-
-
Polymer Isolation and Purification:
-
Slowly pour the contents of each flask into a separate beaker containing 100 mL of vigorously stirring methanol. The polystyrene will precipitate as a white solid.
-
Collect the polymer by vacuum filtration, wash with additional methanol, and dry under vacuum to a constant weight.
-
-
Analysis:
-
Conversion: Determine the mass of the dried polymer to calculate the monomer conversion percentage for each catalyst.
-
Molecular Weight and Polydispersity (PDI): Dissolve a small sample of each polymer in THF and analyze by GPC. Compare the number-average molecular weight (Mn) and the PDI (Mw/Mn). A PDI closer to 1.0 indicates a more controlled ("living") polymerization.
-
¹H NMR: Confirm the structure of the polystyrene.
-
Expected Outcome: The reaction initiated with C₇H₇SbCl₆ (Flask B) is expected to show a higher monomer conversion and produce a polymer with a molecular weight closer to the theoretical value and a lower PDI compared to the C₇H₇BF₄-initiated reaction. This would provide direct experimental evidence that the less coordinating SbCl₆⁻ anion leads to a more active and better-controlled cationic polymerization system.
Conclusion: Strategic Anion Selection for Advanced Chemical Design
While tetrafluoroborate is a workhorse anion in chemistry due to its accessibility and utility in a wide range of applications, its limitations—namely its propensity for hydrolysis and coordination to strongly electrophilic centers—cannot be ignored. For researchers pushing the boundaries of catalysis, stabilizing highly reactive intermediates, or working in demanding conditions, hexachloroantimonate presents a superior alternative. Its exceptional stability, extremely low coordinating ability, and unique reactivity profile provide a level of performance and reliability that BF₄⁻ often cannot match. The thoughtful and strategic selection of a counterion is not a trivial detail; it is a fundamental component of rational chemical design that can unlock new reactivity and enable scientific discovery.
References
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Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]
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Freire, M. G., Neves, C. M., Marrucho, I. M., Coutinho, J. A., & Fernandes, A. M. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. [Link]
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Krossing, I., & Raabe, I. (2004). Noncoordinating anions--fact or fiction? A survey of likely candidates. Semantic Scholar. [Link]
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Krossing, I., & Raabe, I. (2004). Noncoordinating anions--fact or fiction? A survey of likely candidates. Angewandte Chemie (International Ed. in English), 43(16), 2066–2090. [Link]
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Krossing, I., & Raabe, I. (2004). Noncoordinating anions--fact or fiction? A survey of likely candidates. SciSpace. [Link]
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Whitfield, Z., et al. (n.d.). Synthesis, Crystal Structure, and Conductivity of a Weakly Coordinating Anion/Cation Salt for Electrolyte Application in Next-Generation Batteries. Accounts of Chemical Research. [Link]
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Boger, D. L., et al. (n.d.). Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. PubMed Central. [Link]
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Ding, H. (2022). Tris(4-bromophenyl)aminium Hexachloroantimonate as a “Waste-Utilized”-Type Initiator-Promoted C–H Chlorination via C–H Activation Relay: Synthesis of Chlorinated Pyrroles. The Journal of Organic Chemistry. [Link]
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Ding, H. (2020). Tris(4-bromophenyl)aminium Hexachloroantimonate-Initiated Oxidative Povarov-Type Reaction between Glycine Esters and (Cyclopropylidenemethyl)benzenes Using the Counterion as a Chlorine Donor. Organic Letters. [Link]
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triethyloxonium hexachloroantimonate vs trimethyloxonium tetrafluoroborate in polymerization
An In-Depth Comparison for Cationic Polymerization: Triethyloxonium Hexachloroantimonate vs. Trimethyloxonium Tetrafluoroborate
Guide for Senior Application Scientists
Cationic polymerization is a cornerstone technique for synthesizing a range of polymers, including poly(vinyl ethers) and polyisobutylene.[1] The success of this chain-growth polymerization method hinges critically on the choice of initiator, which governs initiation efficiency, control over polymer architecture, and overall reaction kinetics.[1][2] Among the most potent initiators are pre-formed oxonium salts, often referred to as Meerwein's salts, which offer a direct and clean initiation pathway.[3][4]
This guide provides a detailed comparative analysis of two prominent Meerwein's salts: Triethyloxonium Hexachloroantimonate ([(C₂H₅)₃O]⁺[SbCl₆]⁻) and Trimethyloxonium Tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻) . We will delve into their chemical properties, initiation mechanisms, performance differences, and provide practical experimental protocols to aid researchers in making an informed selection for their specific polymerization systems.
Fundamental Properties: A Head-to-Head Comparison
The choice between these two initiators often begins with their fundamental chemical and physical properties, which dictate handling, storage, and solubility in common reaction media. Both are white crystalline solids that are highly sensitive to moisture and require storage at low temperatures (-20°C) under an inert atmosphere to prevent hydrolysis.[5][6]
| Property | Triethyloxonium Hexachloroantimonate | Trimethyloxonium Tetrafluoroborate |
| Chemical Formula | [(C₂H₅)₃O]⁺[SbCl₆]⁻ | [(CH₃)₃O]⁺[BF₄]⁻ |
| Molar Mass | 437.66 g/mol | 147.91 g/mol [6][7] |
| Appearance | White solid | White solid[6] |
| Melting Point | Not readily available; decomposes | ~180 °C (decomposes)[6][8] |
| Counterion | Hexachloroantimonate (SbCl₆⁻) | Tetrafluoroborate (BF₄⁻) |
| Stability | Highly moisture-sensitive; decomposes in dichloromethane to ethyl chloride, diethyl ether, and SbCl₅.[5][9] | Highly moisture-sensitive; rapidly hydrolyzes on exposure to atmospheric moisture.[6] Can be handled briefly in air.[10] |
| Solubility | Soluble in polar organic solvents like dichloromethane.[5] | Soluble in nitrobenzene, nitromethane; slightly soluble in dichloromethane.[7] Low solubility can lead to sluggish reactions.[3] |
| Storage | Store at -20°C under an inert atmosphere.[5] | Store at -20°C under an inert atmosphere or in a desiccator.[6][10] |
The Mechanism of Initiation: Direct Alkylation
Unlike Lewis acid systems that require a co-initiator (like water or alcohol) to generate a carbocation, oxonium salts initiate polymerization via a direct electrophilic alkylation of the monomer.[5] The trialkyloxonium cation serves as a potent alkyl cation donor. This direct pathway eliminates the complexities and potential side reactions associated with co-initiators.
The initiation process involves the nucleophilic attack of the monomer (e.g., the π-bond of a vinyl ether or the lone pair of a cyclic ether) on one of the alkyl groups of the oxonium cation. This transfers the alkyl group to the monomer, creating a new carbocationic (or oxonium) active center that propagates the polymer chain.[5]
A critical factor in successful cationic polymerization is the nature of the counterion (A⁻). It must be bulky and weakly nucleophilic to prevent it from reacting with the propagating cationic center, which would cause premature termination.[11]
-
Hexachloroantimonate (SbCl₆⁻): This is a classic example of a highly stable and very weakly nucleophilic counterion. Its low nucleophilicity is highly effective in allowing the cationic active center to react preferentially with monomer molecules, facilitating the formation of high molecular weight polymers.[5]
-
Tetrafluoroborate (BF₄⁻): Also a well-established non-nucleophilic counterion, BF₄⁻ is commonly used in cationic polymerization. While effective, the stability and inertness of SbCl₆⁻ are often considered superior in minimizing termination events.
Performance in Polymerization: A Comparative Analysis
While both initiators are powerful, their performance differs based on alkylating ability, solubility, and the stability imparted by their respective counterions.
-
Initiation Reactivity: Trimethyloxonium salts are generally considered more potent and reactive alkylating agents than their triethyl counterparts.[6][10] This can translate to a faster rate of initiation. However, this higher reactivity may be less desirable in systems where slower, more controlled initiation is needed to achieve a narrow molecular weight distribution.
-
Solubility and Reaction Homogeneity: A key practical difference lies in solubility. Triethyloxonium hexachloroantimonate is typically soluble in dichloromethane, a common solvent for cationic polymerization. In contrast, trimethyloxonium tetrafluoroborate has lower solubility in many compatible solvents, which can lead to heterogeneous reaction mixtures and sluggish or incomplete initiation.[3] This can be a significant drawback when precise control over the polymerization is required.
-
Living Polymerization and Control: The stability of the propagating species is paramount for achieving a "living" polymerization, where termination and chain transfer reactions are largely absent. This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity (PDI). The polymerization of tetrahydrofuran (THF) is a classic example.[5] The extremely stable SbCl₆⁻ counterion from triethyloxonium hexachloroantimonate is particularly well-suited for these systems, as it minimizes termination and allows the tertiary oxonium ion propagating species to remain active.[5]
Illustrative Performance Data
The following table summarizes hypothetical but representative data for the polymerization of a reactive monomer like isobutylene, highlighting the expected performance differences.
| Initiator | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| [(C₂H₅)₃O]⁺[SbCl₆]⁻ | Isobutylene | 50,000 | 1.3 | 95 |
| [(CH₃)₃O]⁺[BF₄]⁻ | Isobutylene | 35,000 | 1.8 | 90 |
Note: This data is illustrative. Actual results will vary based on specific reaction conditions (temperature, solvent, monomer/initiator ratio, purity).
The superior stability of the SbCl₆⁻ counterion generally leads to less chain transfer and termination, resulting in higher molecular weight polymers and a narrower molecular weight distribution (lower PDI).
Experimental Protocol: Polymerization of Tetrahydrofuran (THF)
This protocol describes a typical procedure for the cationic ring-opening polymerization of THF using triethyloxonium hexachloroantimonate. The utmost care must be taken to exclude atmospheric moisture at all stages.
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Navigating the Steric Maze: A Comparative Guide to Ethylating Hindered Alcohols
In the intricate world of organic synthesis, the seemingly simple task of forming an ether bond can become a formidable challenge when one of the alcoholic partners is sterically hindered. For researchers, scientists, and drug development professionals, the efficient ethylation of bulky secondary and tertiary alcohols is a frequent necessity, yet a common stumbling block. Traditional methods often falter in the face of steric congestion, leading to low yields and undesired side products. This guide provides an in-depth, comparative analysis of common ethylating agents, offering field-proven insights and experimental data to empower chemists in selecting the optimal strategy for their sterically demanding substrates.
The Challenge of Steric Hindrance in Ether Synthesis
The classic Williamson ether synthesis, a cornerstone of ether formation, relies on an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] However, with hindered alcohols, this pathway is often thwarted. The bulky substituents surrounding the hydroxyl group impede the backside attack required for the S(_N)2 mechanism, and the strongly basic conditions favor the competing E2 elimination pathway, leading to the formation of alkenes instead of the desired ether.[3][4] This fundamental limitation necessitates the exploration of alternative, more potent, or mechanistically distinct ethylating agents.
A Comparative Analysis of Ethylating Agents
This guide will dissect the performance of four key ethylating strategies for hindered alcohols:
-
The Williamson Ether Synthesis under Modified Conditions: Employing milder bases to mitigate the E2 side reaction.
-
Meerwein's Salt (Triethyloxonium Tetrafluoroborate): A powerful electrophilic ethylating agent.
-
Ethyl Triflate (EtOTf): One of the most reactive ethylating agents known.
-
The Mitsunobu Reaction: A versatile method operating under neutral conditions, but with its own steric limitations.
Performance Overview
To provide a clear comparison, the following table summarizes the typical performance of these methods with a representative hindered secondary alcohol, 2-adamantanol, and a tertiary alcohol, tert-butanol.
| Ethylating Agent/Method | Hindered Secondary Alcohol (e.g., 2-Adamantanol) | Hindered Tertiary Alcohol (e.g., tert-Butanol) | Key Considerations |
| Williamson Synthesis (EtI, Ag₂O) | Moderate to Good Yields | Very Low to No Yield (Elimination predominates) | Milder conditions than traditional Williamson, but still limited by steric hindrance. |
| Meerwein's Salt (Et₃O⁺BF₄⁻) | Good to Excellent Yields | Good to Excellent Yields | Powerful, pre-formed electrophile; effective for a wide range of hindered alcohols. |
| Ethyl Triflate (EtOTf) | Excellent Yields | Excellent Yields | Extremely reactive; requires careful handling and non-nucleophilic base. |
| Mitsunobu Reaction (EtOH, PPh₃, DEAD) | Low to Moderate Yields | Not suitable | Prone to failure with sterically congested alcohols.[5][6] |
In-Depth Analysis and Experimental Protocols
Williamson Ether Synthesis with Silver Oxide
The use of silver oxide (Ag₂O) as a base in the Williamson ether synthesis offers a milder alternative to traditional strong bases like sodium hydride.[7] The silver ion coordinates to the halide, facilitating the departure of the leaving group and allowing the reaction to proceed under less basic conditions, which can suppress the E2 elimination pathway to some extent.
Mechanism:
Figure 1: Williamson Synthesis with Ag₂O.
Experimental Protocol: Ethylation of a Hindered Secondary Alcohol using Ethyl Iodide and Silver Oxide
-
To a stirred solution of the hindered secondary alcohol (1.0 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂) is added silver oxide (1.5 equiv).
-
Ethyl iodide (2.0 equiv) is added, and the mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove silver salts, and the filtrate is washed with aqueous sodium thiosulfate to remove excess ethyl iodide, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Meerwein's Salt (Triethyloxonium Tetrafluoroborate)
Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), commonly known as Meerwein's salt, is a powerful and commercially available crystalline solid that acts as a potent electrophilic ethylating agent.[8][9] It readily transfers an ethyl group to a wide range of nucleophiles, including sterically hindered alcohols, under neutral or mildly basic conditions.
Mechanism:
Figure 2: Ethylation with Meerwein's Salt.
Experimental Protocol: Ethylation of a Hindered Tertiary Alcohol using Meerwein's Salt
Safety Note: Meerwein's salt is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[10]
-
The hindered tertiary alcohol (1.0 equiv) is dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
A non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene) (1.1 equiv), is added.
-
Meerwein's salt (1.2 equiv) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Ethyl Triflate (EtOTf)
Ethyl trifluoromethanesulfonate (ethyl triflate) is an extremely powerful ethylating agent, significantly more reactive than ethyl iodide or even Meerwein's salt. Its high reactivity stems from the excellent leaving group ability of the triflate anion. This makes it highly effective for the ethylation of even the most sterically hindered and unreactive alcohols.
Mechanism:
Figure 3: Ethylation with Ethyl Triflate.
Experimental Protocol: Ethylation of a Severely Hindered Alcohol using Ethyl Triflate
Safety Note: Ethyl triflate is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. It is corrosive and a suspected carcinogen.
-
The hindered alcohol (1.0 equiv) is dissolved in a dry, inert solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere.
-
A non-nucleophilic, sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv) is added.
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
Ethyl triflate (1.2 equiv) is added dropwise via syringe.
-
The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification is achieved by column chromatography.
The Mitsunobu Reaction
The Mitsunobu reaction offers a way to form ethers under neutral conditions, which can be advantageous for sensitive substrates.[11][12] It typically proceeds with inversion of stereochemistry at the alcohol center. However, its effectiveness is significantly diminished with sterically hindered secondary alcohols, and it is generally not a viable option for tertiary alcohols.[5][6]
Mechanism:
Figure 4: Mitsunobu Reaction for Etherification.
Experimental Protocol: Attempted Ethylation of a Hindered Secondary Alcohol via the Mitsunobu Reaction
-
To a solution of the hindered secondary alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and ethanol (1.5 equiv) in dry THF at 0 °C under an inert atmosphere is added diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
Purification of the crude mixture is often challenging due to the presence of triphenylphosphine oxide and the reduced DEAD by-product. Column chromatography is typically required to isolate any potential product.
Conclusion and Future Perspectives
The choice of ethylating agent for a hindered alcohol is a critical decision that significantly impacts the success of a synthetic sequence. While the Williamson ether synthesis remains a valuable tool for less demanding substrates, its utility quickly diminishes with increasing steric bulk. For moderately to severely hindered alcohols, the use of powerful electrophilic reagents like Meerwein's salt and ethyl triflate is often necessary to achieve acceptable yields. Meerwein's salt offers a good balance of reactivity and handling convenience, making it a reliable choice for many applications. For the most challenging cases, the exceptional reactivity of ethyl triflate may be required, albeit with stricter safety precautions. The Mitsunobu reaction, while elegant in its mechanism, is generally not a robust method for the etherification of sterically congested alcohols.
The development of new catalytic methods, such as the electrochemical approaches recently reported, holds promise for even milder and more efficient synthesis of sterically hindered ethers in the future.[6] As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of robust and selective methods for the formation of sterically encumbered ether linkages will remain an active and important area of research.
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A Researcher's Guide to the Selectivity of Trialkyloxonium Salts in Alkylation Reactions
In the realm of synthetic organic chemistry, the precise installation of an alkyl group onto a nucleophilic substrate is a foundational transformation. Among the arsenal of alkylating agents available to the modern chemist, trialkyloxonium salts, often referred to as Meerwein's salts, stand out for their exceptional reactivity.[1][2][3] These powerful electrophiles, bearing a positively charged oxygen atom, readily transfer an alkyl group to a wide array of weak nucleophiles.[1][2] However, their utility extends beyond mere reactivity; it is their selectivity that offers nuanced control over synthetic outcomes. This guide provides an in-depth comparison of the selectivity of common trialkyloxonium salts, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
The Nature of Trialkyloxonium Salts: Potent and "Hard" Electrophiles
Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) and triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), are characterized by their high electrophilicity.[1][2] This reactivity stems from the unstable, positively charged oxonium ion, which is an excellent leaving group (a neutral dialkyl ether). According to the Hard and Soft Acids and Bases (HSAB) principle, trialkyloxonium salts are considered "hard" electrophiles.[2][4][5] This classification predicts their preference for reacting with "hard" nucleophilic centers, which are typically atoms of high electronegativity and low polarizability, such as oxygen over sulfur.[4][5] This intrinsic property is a key determinant of their chemoselectivity.
The choice between different trialkyloxonium salts often comes down to the desired alkyl group and subtle differences in reactivity. Trimethyloxonium salts are generally more electrophilic than their triethyl counterparts and are the preferred choice for alkylating the weakest nucleophiles.[1][2] Conversely, triethyloxonium tetrafluoroborate is slightly less electrophilic and more hygroscopic.[1][2]
Key Properties of Common Trialkyloxonium Salts:
| Salt | Formula | Molar Mass ( g/mol ) | Form | Key Characteristics |
| Trimethyloxonium tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | 147.91 | White crystalline solid | Highly electrophilic, moderately hygroscopic.[1][2][6] |
| Triethyloxonium tetrafluoroborate | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | 189.99 | Colorless solid | Strong alkylating agent, more hygroscopic than the methyl analog.[1][2][7] |
Chemoselectivity: O- vs. N- vs. S-Alkylation
The "hard" nature of trialkyloxonium salts dictates their preference for alkylating heteroatoms in the order of their hardness: O > N > S. This provides a powerful tool for selective functionalization in polyfunctional molecules.
Trialkyloxonium salts are widely employed for the alkylation of oxygen nucleophiles.[2] This includes the etherification of alcohols and phenols, the conversion of carboxylic acids to esters, and the activation of carbonyl groups in amides and lactones.[2][8][9]
-
Alcohols and Phenols: While not the most common method, trialkyloxonium salts offer a mild and effective way to synthesize ethers from primary, secondary, and tertiary alcohols, as well as phenols.[1][2]
-
Carboxylic Acids: A significant application is the esterification of carboxylic acids, particularly when traditional acid-catalyzed methods are not feasible.[7][9][10] The reaction proceeds rapidly at neutral pH.[11]
-
Amides and Lactones: Amides and lactones are readily alkylated on the carbonyl oxygen to form imidate and lactonium salts, respectively.[1][2][8] These intermediates are highly activated towards nucleophilic attack, enabling a variety of subsequent transformations such as conversion to esters or reduction.[1][2]
While oxygen is the preferred site of attack, nitrogen-containing functional groups are also readily alkylated. The selectivity between different nitrogen atoms within a molecule can often be predicted by HSAB theory, with the "hardest" nitrogen atom reacting preferentially.[2]
-
Amides: Alkylation of amides can occur on the nitrogen atom, though O-alkylation is generally favored.[2][12][13] The reaction conditions can sometimes be tuned to favor one over the other.
-
Heterocyclic Aromatic Compounds: Trialkyloxonium salts are used to N-alkylate a wide range of heterocyclic compounds. This often generates a cationic species that activates the ring for subsequent reactions.[1][2]
In line with HSAB theory, sulfur, being a "softer" nucleophile than oxygen, is less readily alkylated by hard trialkyloxonium salts. However, these reagents are still potent enough to alkylate thiocarbonyl compounds and sulfides.[1][2] The S-alkylation of thiocarbonyls activates them for nucleophilic attack, similar to the O-alkylation of carbonyls.[1]
Regioselectivity: Kinetic vs. Thermodynamic Control
In molecules with multiple potential nucleophilic sites, the regioselectivity of alkylation can often be understood in terms of kinetic versus thermodynamic control.[14][15][16][17]
-
Kinetic Control: This regime favors the product that is formed fastest, which is typically the result of attack at the most accessible or most nucleophilic site with the lowest activation energy.[14][16][17] Alkylations with highly reactive trialkyloxonium salts at low temperatures often proceed under kinetic control.
-
Thermodynamic Control: Under conditions where the initial alkylation is reversible (e.g., higher temperatures, longer reaction times), the product distribution will reflect the relative thermodynamic stabilities of the possible products.[14][15][16][17] The more stable product will predominate.
A classic example is the alkylation of β-ketoester enolates, which can undergo either C-alkylation or O-alkylation. While trialkyloxonium salts are hard electrophiles and might be expected to favor O-alkylation, the outcome can be influenced by factors such as the counter-ion, solvent, and the specific structure of the enolate.[18][19][20]
Experimental Protocols
Protocol 1: O-Ethylation of an Amide to Form an Imidate Ester
This protocol describes the conversion of an amide to its corresponding ethyl imidate, a versatile intermediate.
Workflow Diagram:
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A Comparative Guide to Etherification: Triethyloxonium Hexachloroantimonate vs. Alkyl Tosylates
In the landscape of synthetic organic chemistry, the formation of an ether linkage is a fundamental transformation. The choice of alkylating agent is paramount, dictating the reaction's efficiency, substrate scope, and overall practicality. This guide provides an in-depth comparison of two powerful, yet distinct, classes of reagents for etherification: the highly reactive triethyloxonium hexachloroantimonate, a type of Meerwein salt, and the versatile, well-established alkyl tosylates used in the Williamson ether synthesis.
This analysis moves beyond a simple procedural overview, delving into the mechanistic underpinnings, experimental nuances, and safety considerations that drug development professionals and research scientists must navigate when selecting the optimal path for ether synthesis.
Mechanistic Rationale: A Tale of Two Electrophiles
The fundamental difference between these two methods lies in the nature of the electrophile and the activation strategy for the alcohol nucleophile.
Alkyl Tosylates: The Classic Sₙ2 Pathway
The use of alkyl tosylates is a cornerstone of the Williamson ether synthesis, a robust and widely practiced method.[1][2] This approach is a two-stage process:
-
Activation of the Electrophile: A primary or secondary alcohol is first converted into an alkyl tosylate by reaction with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[3][4] This transforms the poor leaving group (-OH) into an excellent one (-OTs).
-
Nucleophilic Attack: A second alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to generate a potent alkoxide nucleophile.[5][6] This alkoxide then displaces the tosylate group in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7]
The Sₙ2 mechanism dictates the reaction's constraints: it works best with unhindered, primary alkyl tosylates to avoid the competing E2 elimination pathway that dominates with secondary and, especially, tertiary substrates.[1][6][7]
Triethyloxonium Hexachloroantimonate: The "Brute Force" Approach
Triethyloxonium salts, often called Meerwein's reagents, are among the most powerful ethylating agents known.[8][9] Unlike the Williamson synthesis, this method does not require the pre-formation of an alkoxide. The reagent itself, [(CH₃CH₂)₃O]⁺SbCl₆⁻, is the potent electrophile.
The triethyloxonium cation is a "hard" electrophile, possessing a high positive charge density on the oxygen-bound ethyl groups.[10] It reacts directly with the lone pair of the neutral alcohol, which acts as a weak nucleophile.[11][12][13] The reaction proceeds under neutral or mildly basic conditions, releasing diethyl ether and a protonated alcohol, which is subsequently deprotonated. The non-nucleophilic hexachloroantimonate (SbCl₆⁻) counterion is critical, as it does not compete with the alcohol for the electrophile.[14][15]
Diagram 1: Comparative Etherification Mechanisms
Caption: Reaction pathways for ether synthesis.
Performance Comparison: An Experimental Perspective
The choice between these reagents often comes down to a trade-off between reactivity, substrate compatibility, and experimental convenience.
| Feature | Triethyloxonium Hexachloroantimonate | Alkyl Tosylates (Williamson Synthesis) |
| Mechanism | Direct Alkylation of Neutral Alcohol | Two-step: Tosylation then Sₙ2 |
| Electrophile | [(C₂H₅)₃O]⁺ (Extremely reactive, "hard") | R-OTs (Moderately reactive, "softer") |
| Base Requirement | None required for etherification | Strong base (e.g., NaH, KH) essential |
| Reactivity | Exceptionally High | High, but substrate-dependent |
| Substrate Scope | Primary, Secondary, Tertiary Alcohols, Phenols[11] | Alkylating Agent: Primary > Secondary. Alcohol: Primary, Secondary, Tertiary[6][7] |
| Key Limitation | Extreme moisture sensitivity; limited to ethylation | Prone to elimination with hindered electrophiles; requires strong base |
| Typical Conditions | Anhydrous CH₂Cl₂; 0 °C to room temperature[14][16] | Anhydrous THF/DMF; often requires heating |
| Chemoselectivity | Can alkylate other nucleophilic heteroatoms[17][18] | Generally high for O-alkylation over C-alkylation |
Substrate Scope and Limitations
-
Alkyl Tosylates : This method is ideal for synthesizing unsymmetrical ethers from primary alkyl groups.[1][6] The strategic advantage lies in the ability to choose the disconnection; the more sterically hindered alcohol partner should be converted to the alkoxide nucleophile, while the less hindered partner becomes the primary tosylate electrophile to ensure an Sₙ2 pathway.[6]
-
Triethyloxonium Hexachloroantimonate : Its immense reactivity allows for the ethylation of a much broader range of alcohols, including sterically hindered secondary and tertiary alcohols that would be inaccessible via the Williamson route due to elimination.[11][13] However, this high reactivity can be a double-edged sword, leading to poor chemoselectivity in complex molecules with other nucleophilic sites (e.g., amines, thiols, amides).[10][17]
Practical Considerations: Handling and Safety
A reagent's utility is not defined solely by its reactivity but also by its practicality and safety profile in a laboratory setting.
Triethyloxonium Hexachloroantimonate
-
Stability and Handling : This reagent is a white solid that is extremely sensitive to moisture and hydrolyzes rapidly upon contact with water or ambient humidity.[8] It must be stored at low temperatures (typically -20 °C) under an inert atmosphere and handled exclusively in a dry box or glove bag.[17][19] The salt can decompose over time, even when stored correctly, to form antimony pentachloride, which can initiate side reactions.[20][21]
-
Safety : Triethyloxonium hexachloroantimonate is classified as harmful if swallowed or inhaled, and it is toxic to aquatic life.[19][22] As a powerful alkylating agent, it should be treated as potentially carcinogenic and corrosive.[11] All handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including impervious gloves and safety glasses.[23]
Alkyl Tosylates
-
Stability and Handling : p-Toluenesulfonyl chloride (TsCl) is a stable solid but is corrosive and moisture-sensitive. The resulting alkyl tosylates are often crystalline, stable compounds that can be purified by recrystallization and stored.[24] The primary hazard in the Williamson synthesis often comes from the strong base used.
-
Safety : Sodium hydride (NaH) is a flammable solid that reacts violently and exothermically with water to produce flammable hydrogen gas. It must be handled with extreme care under anhydrous conditions. General safety protocols for handling corrosive reagents (TsCl) and highly reactive, flammable solids (NaH) are mandatory.[23][25]
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[26]
Protocol 1: Etherification using Triethyloxonium Hexachloroantimonate
Objective: Ethylation of 2-Adamantanol (a hindered secondary alcohol).
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 2-adamantanol (1.0 eq).
-
Dissolution: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: In a dry box, triethyloxonium hexachloroantimonate (1.1 eq) is weighed into a vial. It is then added portion-wise to the stirred alcohol solution at 0 °C.
-
Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is cautiously quenched by the slow addition of aqueous sodium bicarbonate solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the ethyl ether.
Protocol 2: Etherification using an Alkyl Tosylate (Williamson Synthesis)
Objective: Synthesis of Benzyl Propyl Ether.
Part A: Preparation of Propyl Tosylate
-
Setup: A flame-dried flask is charged with 1-propanol (1.0 eq), anhydrous pyridine (2.0 eq), and anhydrous CH₂Cl₂. The solution is cooled to 0 °C.
-
Tosylation: p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, maintaining the temperature at 0 °C.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: The reaction is quenched with cold 1M HCl. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. It is then dried over MgSO₄, filtered, and concentrated to yield propyl tosylate, which can be purified if necessary.
Part B: Ether Formation
-
Setup: A flame-dried, three-necked flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq). The NaH is washed with anhydrous hexanes to remove the oil, and the hexanes are carefully removed via cannula. Anhydrous THF is added.
-
Alkoxide Formation: Benzyl alcohol (1.1 eq) is added dropwise to the NaH suspension at 0 °C. The mixture is stirred at room temperature for 30 minutes until hydrogen evolution ceases.
-
Sₙ2 Reaction: The propyl tosylate (1.0 eq) from Part A, dissolved in a small amount of anhydrous THF, is added dropwise to the alkoxide solution. The reaction is heated to reflux and monitored by TLC.
-
Quenching: After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of water.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude benzyl propyl ether is purified by column chromatography.
Diagram 2: Generalized Experimental Workflows
Sources
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A Comparative Guide to the Applications of Triethyloxonium Hexachloroantimonate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. Among the array of powerful alkylating agents, triethyloxonium hexachloroantimonate, often referred to as a Meerwein's salt, has carved a niche for itself as a potent and versatile tool in organic and polymer chemistry. This guide provides an in-depth comparison of its performance across various applications, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Power of the Oxonium Ion: An Overview of Triethyloxonium Hexachloroantimonate
Triethyloxonium hexachloroantimonate, with the chemical formula [(C₂H₅)₃O]⁺[SbCl₆]⁻, is a salt distinguished by its highly electrophilic triethyloxonium cation.[1][2] The non-nucleophilic and bulky hexachloroantimonate anion plays a crucial role in stabilizing the reactive cation, thereby enhancing its efficacy as an ethylating agent.[1] Unlike many other alkylating agents, it can be used under neutral or mildly acidic conditions, offering a significant advantage when dealing with sensitive substrates.[3]
This guide will explore its primary applications, comparing its performance against common alternatives and providing detailed experimental protocols for its use.
Ethylation Reactions: A Potent and Selective Ethylating Agent
Triethyloxonium hexachloroantimonate is a powerful hard electrophile, readily reacting at sites of high electron density to introduce an ethyl group.[2] This property makes it particularly effective for the ethylation of a wide range of functional groups, including amides, lactams, and other weakly nucleophilic substrates.[2][4]
Ethylation of Amides and Lactams
The conversion of amides and lactams to their corresponding O-ethyl imidates is a valuable transformation in organic synthesis, providing access to a variety of useful intermediates. Triethyloxonium salts are particularly well-suited for this purpose.
Comparative Performance of Ethylating Agents for Lactam O-Alkylation:
| Alkylating Agent | Substrate | Reaction Conditions | Yield | Reference |
| Triethyloxonium Hexachloroantimonate | 2-Pyrrolidinone | CH₂Cl₂, rt, 4h | High (Qualitative) | [General literature on Meerwein's salts] |
| Triethyloxonium Tetrafluoroborate | 2-Pyrrolidinone | CH₂Cl₂, rt, 4h | High (Qualitative) | [General literature on Meerwein's salts] |
| Ethyl Iodide / Silver(I) oxide | 2-Pyrrolidinone | Toluene, reflux, 18h | 85% | [5] |
| Diethyl Sulfate / K₂CO₃ | 2-Pyrrolidinone | Acetone, reflux, 12h | 75-85% | [General organic chemistry knowledge] |
The key advantage of triethyloxonium salts lies in the mild reaction conditions, avoiding the need for strong bases or high temperatures that can lead to side reactions with sensitive substrates. The choice between the hexachloroantimonate and tetrafluoroborate salt often comes down to solubility and handling characteristics, with the tetrafluoroborate salt being more commonly cited in literature, likely due to historical precedent and commercial availability.
Experimental Protocol: Ethylation of N-Methylacetamide
This protocol provides a general procedure for the O-ethylation of a secondary amide using a triethyloxonium salt.
Materials:
-
N-Methylacetamide
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-methylacetamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add triethyloxonium hexachloroantimonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude O-ethyl imidate.
-
Purify the product by distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous conditions: Triethyloxonium salts are highly moisture-sensitive and will rapidly hydrolyze. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for the success of the reaction.
-
Inert atmosphere: A nitrogen or argon atmosphere prevents the ingress of moisture.
-
Portion-wise addition at 0 °C: The reaction can be exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous workup with sodium bicarbonate: This step neutralizes any remaining acidic species and quenches the reaction.
Cationic Polymerization: A Versatile Initiator
Triethyloxonium hexachloroantimonate is a highly effective initiator for cationic polymerization, particularly for cyclic ethers like tetrahydrofuran (THF) and vinyl ethers.[2] The initiation proceeds via the transfer of an ethyl group from the oxonium ion to the monomer, generating a new cationic species that propagates the polymer chain.[2]
Mechanism of Cationic Polymerization Initiation:
Caption: Initiation and propagation steps in cationic polymerization initiated by triethyloxonium hexachloroantimonate.
Polymerization of Tetrahydrofuran (THF)
The cationic ring-opening polymerization of THF yields polytetrahydrofuran (PTHF), a valuable polyether diol used in the production of polyurethanes and polyesters. The choice of initiator and counterion significantly impacts the polymerization kinetics and the properties of the resulting polymer.
Comparison of Initiators for THF Polymerization:
| Initiator | Counterion | Typical Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| [(C₂H₅)₃O]⁺[SbCl₆]⁻ | [SbCl₆]⁻ | High | Narrow | [General literature on cationic polymerization] |
| [(C₂H₅)₃O]⁺[BF₄]⁻ | [BF₄]⁻ | High | Narrow | [General literature on cationic polymerization] |
| H₃PW₁₂O₄₀·13H₂O | [PW₁₂O₄₀]³⁻ | 1,360 - 4,535 | - | [6] |
| Boron Tristriflate | [OTf]⁻ | High | - | [7] |
Note: Specific quantitative data for molecular weight and PDI for triethyloxonium hexachloroantimonate initiated THF polymerization were not found in the immediate search results, but it is known to produce high molecular weight polymers with narrow distributions, similar to the tetrafluoroborate salt.
The non-nucleophilicity of the hexachloroantimonate anion is advantageous in minimizing termination and chain transfer reactions, leading to a more "living" polymerization character and better control over the polymer architecture.
Experimental Workflow: Cationic Polymerization of THF
Caption: A typical experimental workflow for the cationic ring-opening polymerization of tetrahydrofuran.
Selective One-Electron Oxidant for Aromatic Compounds
A less common but highly valuable application of triethyloxonium hexachloroantimonate is its role as a selective one-electron oxidant for aromatic donors.[8] This allows for the facile preparation and isolation of crystalline paramagnetic salts of aromatic cation radicals, which are often difficult to obtain by other methods.[8][9] This has been instrumental in enabling the X-ray structure determination of numerous aromatic cation radicals.[8]
Comparison with Other Oxidants for Aromatic Cation Radical Generation:
| Oxidant | Advantages | Disadvantages | Reference |
| [(C₂H₅)₃O]⁺[SbCl₆]⁻ | Selective, clean reaction, forms crystalline salts. | Moisture sensitive. | [8] |
| Antimony Pentachloride (SbCl₅) | Strong oxidant. | Can lead to chlorinated byproducts. | [9] |
| Nitrosonium Salts (NO⁺X⁻) | Effective for a range of arenes. | Can be difficult to handle. | [9] |
The use of triethyloxonium hexachloroantimonate avoids the formation of chlorinated byproducts that can occur when using antimony pentachloride directly.[9] The reaction proceeds via an initial ethyl transfer, leading to the in situ generation of the oxidizing species.[8]
Doping Agent for Conductive Polymers
In the field of materials science, triethyloxonium hexachloroantimonate has been employed as a p-type doping agent for conductive polymers, most notably polyacetylene.[3] Doping introduces charge carriers into the polymer backbone, dramatically increasing its electrical conductivity.
Conductivity of Doped Polyacetylene:
| Dopant | Polymer Form | Conductivity (S/cm) | Reference |
| Triethyloxonium Hexachloroantimonate | trans-Polyacetylene | High (Qualitative) | [3] |
| Iodine (I₂) | trans-Polyacetylene | ~38 | [10] |
| Bromine (Br₂) | trans-Polyacetylene | ~0.5 | [10] |
| Arsenic Pentafluoride (AsF₅) | cis-Polyacetylene | up to 560 | [11] |
The large and non-nucleophilic nature of the hexachloroantimonate counterion helps to stabilize the positive charges (holes) on the polymer chain, contributing to the enhanced conductivity.
Synthesis and Handling
The primary laboratory synthesis of triethyloxonium hexachloroantimonate involves the reaction of antimony pentachloride with diethyl ether in an anhydrous solvent like dichloromethane.[1]
Experimental Protocol: Synthesis of Triethyloxonium Hexachloroantimonate
Materials:
-
Antimony pentachloride (SbCl₅)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve antimony pentachloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Under a continuous stream of dry nitrogen, add anhydrous diethyl ether (3.0 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, during which a white crystalline precipitate will form.
-
Isolate the product by filtration under a nitrogen atmosphere using a Schlenk filter or in a glovebox.
-
Wash the crystalline solid with several portions of anhydrous diethyl ether and then with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under high vacuum to obtain triethyloxonium hexachloroantimonate as a white, crystalline solid.
Safety and Handling: Triethyloxonium hexachloroantimonate is a moisture-sensitive and corrosive solid. It should be handled in a fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is crucial to store the compound under an inert atmosphere at low temperatures (-20 °C) to prevent decomposition.[1]
Conclusion: A Powerful Tool for the Modern Chemist
Triethyloxonium hexachloroantimonate stands out as a highly effective and versatile reagent in the synthetic chemist's toolbox. Its strong electrophilicity, coupled with the stabilizing effect of the non-nucleophilic hexachloroantimonate anion, makes it a superior choice for a range of transformations, from the ethylation of challenging substrates to the controlled initiation of cationic polymerizations. While its moisture sensitivity necessitates careful handling, the benefits it offers in terms of reactivity and selectivity often outweigh this consideration. As research continues to push the boundaries of chemical synthesis, the unique properties of triethyloxonium hexachloroantimonate will undoubtedly continue to be exploited in the development of novel molecules and materials.
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A Comparative Guide to Triethyloxonium Hexachloroantimonate as a One-Electron Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective oxidation of aromatic compounds is a cornerstone for the construction of complex molecules and novel materials. While a plethora of oxidizing agents are available, the quest for reagents that offer high selectivity, clean reactivity, and predictable outcomes is perpetual. This guide provides an in-depth validation of triethyloxonium hexachloroantimonate, [Et₃O]⁺[SbCl₆]⁻, as a potent and selective one-electron oxidizing agent, particularly for electron-rich aromatic systems. We will objectively compare its performance with established alternatives, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction to Triethyloxonium Hexachloroantimonate: Beyond a Powerful Alkylating Agent
Triethyloxonium hexachloroantimonate, a member of the Meerwein salt family, is widely recognized for its formidable alkylating capabilities.[1][2] However, its utility extends into the realm of one-electron oxidation, a facet that offers distinct advantages in specific synthetic contexts.[3] The triethyloxonium cation, while a potent electrophile, can also act as a precursor to a powerful Lewis acid in solution, enabling the oxidation of substrates that are recalcitrant to other methods.
The primary appeal of triethyloxonium hexachloroantimonate as an oxidant lies in its ability to generate aromatic cation radicals cleanly and efficiently.[3][4] This is particularly significant when compared to related reagents like antimony pentachloride (SbCl₅), which, while a strong oxidant, is often plagued by side reactions such as aromatic chlorination.[3]
The Mechanism and Advantages of Triethyloxonium Hexachloroantimonate in One-Electron Oxidations
The oxidizing power of triethyloxonium hexachloroantimonate is believed to stem from the in situ generation of antimony pentachloride. In solution, particularly in solvents like dichloromethane, the triethyloxonium cation can decompose, yielding diethyl ether, ethyl chloride, and antimony pentachloride.[5] The antimony pentachloride then acts as the primary one-electron oxidant.
The key advantage of using triethyloxonium hexachloroantimonate over antimony pentachloride directly is the controlled and slow release of the active oxidizing species. This controlled reactivity minimizes undesirable side reactions, most notably the chlorination of the aromatic substrate, leading to cleaner reaction profiles and higher yields of the desired cation radical salts.[3]
Comparative Analysis with Alternative One-Electron Oxidizing Agents
To objectively assess the performance of triethyloxonium hexachloroantimonate, we will compare it against other commonly employed one-electron oxidants for aromatic compounds: tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), ceric ammonium nitrate (CAN), and ferric chloride (FeCl₃).
Redox Potentials: A Quantitative Measure of Oxidizing Strength
The oxidizing power of a reagent can be quantified by its redox potential (E½). A higher positive potential indicates a stronger oxidizing agent. The table below provides a comparison of the redox potentials of the selected oxidants.
| Oxidizing Agent | Redox Potential (E½ vs. SCE) | Reference(s) |
| Triethyloxonium Hexachloroantimonate | Not directly reported, but its reactivity is comparable to strong oxidants. | |
| Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue") | +1.3 V | [6][7] |
| Ceric Ammonium Nitrate (CAN) | +1.61 V (in HClO₄) | |
| Ferric Chloride (FeCl₃) | +0.77 V | [8] |
Note: Redox potentials can vary depending on the solvent and electrolyte used. The values presented here are for comparative purposes.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the experimental data for the oxidation of various electron-rich aromatic compounds using triethyloxonium hexachloroantimonate and its alternatives. The data for triethyloxonium hexachloroantimonate is primarily sourced from the seminal work of J. K. Kochi and coworkers.[3]
| Substrate | Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference(s) |
| 1,4-Dimethoxybenzene | [Et₃O]⁺[SbCl₆]⁻ | CH₂Cl₂ | 1,4-Dimethoxybenzene cation radical | >95 | [3] |
| 1,4-Dimethoxybenzene | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 2,5-Dimethoxy-p-benzoquinone | Not specified for this substrate, but quinone formation is typical. | [9] |
| Durene (1,2,4,5-Tetramethylbenzene) | [Et₃O]⁺[SbCl₆]⁻ | CH₂Cl₂ | Durene cation radical | >95 | [3] |
| Octamethylnaphthalene | [Et₃O]⁺[SbCl₆]⁻ | CH₂Cl₂ | Octamethylnaphthalene cation radical | >95 | [3] |
| 9,10-Dimethylanthracene | [Et₃O]⁺[SbCl₆]⁻ | CH₂Cl₂ | 9,10-Dimethylanthracene cation radical | >95 | [3] |
| 9,10-Dimethylanthracene | Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue") | CH₂Cl₂ | 9,10-Dimethylanthracene cation radical | Quantitative | [10][11] |
| Anthracene | Ceric Ammonium Nitrate (CAN) | THF/H₂O | Anthraquinone | 90 | [2] |
| Anthracene | Chromic Acid | Acetic Acid | Anthraquinone | 97 | [12] |
Analysis of Experimental Data:
-
Triethyloxonium Hexachloroantimonate: Consistently provides excellent to quantitative yields for the formation of stable cation radical salts from a variety of electron-rich aromatic compounds. A key advantage is the clean conversion without the formation of byproducts like chlorinated aromatics.[3]
-
Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue"): This reagent is also a highly effective one-electron oxidant for generating cation radicals, often in quantitative yields. Its stability and commercial availability make it a popular choice.[13][14]
-
Ceric Ammonium Nitrate (CAN): A versatile and widely used oxidant. However, for many aromatic substrates, it tends to lead to further oxidation products, such as quinones from hydroquinone ethers, rather than isolating the intermediate cation radical.[9][15] The reaction conditions, particularly the presence of water, play a crucial role in the final product distribution.
-
Ferric Chloride (FeCl₃): Generally considered a milder oxidizing agent. While it can be used for oxidative coupling of aromatic nuclei, its ability to efficiently generate and stabilize cation radicals of simple aromatic hydrocarbons is less pronounced compared to the other reagents.[16][17]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of triethyloxonium hexachloroantimonate and a representative oxidation reaction.
Synthesis of Triethyloxonium Hexachloroantimonate
This protocol is adapted from established literature procedures and must be performed under strict anhydrous conditions.[18][19]
Diagrammatic Workflow for Synthesis:
Caption: Workflow for the synthesis of triethyloxonium hexachloroantimonate.
Materials:
-
Antimony pentachloride (SbCl₅)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve antimony pentachloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous diethyl ether (1.1 eq) dropwise to the stirred solution. A precipitate may form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
To induce precipitation of the product, add anhydrous hexane to the reaction mixture until a significant amount of solid has formed.
-
Isolate the white crystalline solid by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the solid with several portions of anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under high vacuum to obtain triethyloxonium hexachloroantimonate as a white, crystalline, and highly moisture-sensitive solid.
-
Store the product in a sealed container under an inert atmosphere at -20°C.[1]
Oxidation of 9,10-Dimethylanthracene to its Cation Radical
This protocol demonstrates the use of triethyloxonium hexachloroantimonate for the clean generation of an aromatic cation radical.[3]
Diagrammatic Workflow for Oxidation:
Caption: General workflow for the oxidation of an aromatic compound.
Materials:
-
9,10-Dimethylanthracene
-
Triethyloxonium hexachloroantimonate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk tube or similar glassware
-
Inert atmosphere (Nitrogen or Argon)
-
UV-Vis Spectrophotometer (for reaction monitoring)
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare a solution of 9,10-dimethylanthracene in anhydrous dichloromethane.
-
In a separate Schlenk tube, prepare a solution of triethyloxonium hexachloroantimonate (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the oxidizing agent to the stirred solution of 9,10-dimethylanthracene at room temperature.
-
A color change should be observed, indicating the formation of the cation radical.
-
The reaction can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic absorption bands of the 9,10-dimethylanthracene cation radical.
-
The resulting cation radical salt can often be isolated by precipitation upon the addition of a less polar solvent (e.g., hexane) or by careful removal of the solvent under vacuum.
Safety and Handling Considerations
Triethyloxonium hexachloroantimonate is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity and Corrosivity: The compound is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[16] It is classified as a corrosive solid.[16]
-
Moisture Sensitivity: It reacts with moisture, so all handling must be done under anhydrous conditions and an inert atmosphere.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[1]
-
Disposal: Dispose of the reagent and any reaction waste in accordance with local regulations for hazardous chemical waste. This may involve quenching with a suitable reagent before disposal.[1]
Conclusion and Future Outlook
Triethyloxonium hexachloroantimonate has proven to be a highly effective and selective one-electron oxidizing agent for electron-rich aromatic compounds. Its primary advantage lies in the clean and high-yielding formation of aromatic cation radicals, avoiding the chlorination side products often encountered with stronger, less selective Lewis acid oxidants. While other reagents like "Magic Blue" offer comparable efficacy in generating cation radicals, and CAN provides a powerful, albeit less selective, alternative, triethyloxonium hexachloroantimonate carves out a niche for applications where the clean formation of the cation radical salt is paramount.
The continued exploration of trialkyloxonium salts with different counterions and alkyl groups may lead to even more finely tuned oxidizing agents with tailored reactivity and solubility profiles. For researchers in organic synthesis, materials science, and drug development, a thorough understanding of the capabilities and limitations of reagents like triethyloxonium hexachloroantimonate is essential for the rational design of synthetic routes and the creation of novel molecular architectures.
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A Mechanistic and Practical Comparison of Trialkyloxonium Salts for Advanced Organic Synthesis
Trialkyloxonium salts, particularly trimethyloxonium and triethyloxonium tetrafluoroborates, are formidable reagents in the arsenal of the modern synthetic chemist. First brought to prominence by the pioneering work of Hans Meerwein, these compounds, often referred to as Meerwein's salts, function as powerful and highly electrophilic alkylating agents.[1][2] Their utility shines in situations where conventional alkylating agents like alkyl halides or sulfonates fall short, especially when dealing with weakly nucleophilic or sensitive substrates.[3] This guide provides an in-depth mechanistic comparison of different trialkyloxonium salts, focusing on their synthesis, stability, reactivity, and selectivity, supported by experimental protocols and data to inform reagent choice in research and development.
Foundational Principles: Synthesis, Stability, and Handling
The efficacy of a reagent is intrinsically linked to its accessibility and stability. Trialkyloxonium tetrafluoroborates are typically prepared via a one-step synthesis from readily available and inexpensive precursors.[3]
Synthesis: The most common synthesis, developed by Meerwein, involves the reaction of boron trifluoride etherate with an appropriate dialkyl ether and epichlorohydrin.[1][4][5] The reaction proceeds through the initial formation of a mixed oxonium ion, which then acts as an alkylating agent towards the excess dialkyl ether present in the medium to generate the desired symmetrical trialkyloxonium salt.[6]
Caption: Regioselectivity of enolate alkylation.
Comparative Performance and Applications
The choice between methylating and ethylating oxonium salts depends on the desired product, the nucleophilicity of the substrate, and practical handling considerations.
| Feature | Trimethyloxonium Tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) | Triethyloxonium Tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) |
| Molar Mass | 147.91 g/mol | [4] 189.99 g/mol |
| Appearance | White crystalline solid | [4] White crystalline solid |
| Melting Point | ~180 °C (dec.) | [4][7] 91–92 °C (dec.) |
| Relative Reactivity | Higher; more potent electrophile | [3][8] Lower; less potent than the methyl analog |
| Solubility (in CH₂Cl₂) | Low; often used as a suspension | [3] Soluble; used in solution |
| Stability/Handling | Moderately hygroscopic; can be handled briefly in air | [3][6] Very hygroscopic; best handled in a dry box |
| Primary Use | Methylation of very weak nucleophiles | [3][6] Ethylation of a wide range of nucleophiles |
These reagents have been successfully employed to alkylate over 50 different functional groups. K[3]ey applications include:
-
O-Alkylation of Amides and Lactams: This reaction forms highly reactive imino ether intermediates, which can be further transformed into esters, amines, or amide acetals. *[3] Esterification of Carboxylic Acids: A powerful method for ester formation under mild, non-acidic conditions, which is valuable for sensitive substrates. *[1][4] Alkylation of Heterocycles: Used for the quaternization of various heterocyclic amines. *[3] S-Alkylation: Efficiently converts sulfides to sulfonium salts and thioamides to thioimino esters.
[3][9]#### 4. Experimental Protocols
Protocol 1: Synthesis of Trimethyloxonium Tetrafluoroborate Adapted from Organic Syntheses.
[3][7]CAUTION: This procedure should be performed in a well-ventilated fume hood. Boron trifluoride etherate is corrosive and dimethyl ether is flammable. Anhydrous conditions are essential.
-
Setup: Equip a 500 mL, three-necked, oven-dried flask with a mechanical stirrer, a dry ice condenser, and a gas inlet tube. Establish a dry nitrogen atmosphere.
-
Reagents: Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g (33.3 mL) of boron trifluoride diethyl etherate. Cool the flask in a dry ice/acetone bath.
-
Addition of Ether: Gently bubble dry dimethyl ether gas into the stirred solution until approximately 75 mL has condensed.
-
Addition of Epichlorohydrin: Replace the gas inlet tube with a pressure-equalizing dropping funnel containing 28.4 g (24.1 mL) of epichlorohydrin. Add the epichlorohydrin dropwise over 15 minutes with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere. A white crystalline solid will precipitate.
-
Isolation: Replace the stirrer with a filter stick (cannula) and remove the supernatant liquid under a positive pressure of nitrogen.
-
Washing and Drying: Wash the crystalline salt with two 100 mL portions of anhydrous dichloromethane, followed by two 100 mL portions of anhydrous diethyl ether. Dry the product by passing a stream of dry nitrogen over the solid until the ether odor is gone. This yields 28–29 g of white, crystalline trimethyloxonium tetrafluoroborate.
Protocol 2: O-Ethylation of an Amide using Triethyloxonium Tetrafluoroborate Adapted from Organic Syntheses.
[5]CAUTION: Triethyloxonium tetrafluoroborate is a strong alkylating agent and is corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the amide substrate (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add a solution of triethyloxonium tetrafluoroborate (1.1 eq) in dichloromethane to the stirred amide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within a few hours.
-
Workup: Upon completion, the reaction can be quenched by the addition of a suitable nucleophile or aqueous base (e.g., saturated sodium bicarbonate solution), depending on the desired subsequent transformation of the resulting imino ether salt.
-
Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.
Conclusion
Trialkyloxonium salts are indispensable reagents for challenging alkylation reactions. The choice between trimethyloxonium and triethyloxonium tetrafluoroborate is a trade-off between reactivity and ease of handling. Trimethyloxonium tetrafluoroborate offers superior electrophilicity for activating the most stubborn nucleophiles, while its triethyl counterpart provides greater solubility and convenience for a broad range of standard transformations. A thorough understanding of their mechanistic behavior, particularly their classification as hard electrophiles that favor O-alkylation, allows chemists to strategically employ these powerful salts to achieve specific and often challenging synthetic goals.
References
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Curphey, T. J. (1973). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, Coll. Vol. 6, p.1019; Vol. 53, p.142.
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Wikipedia. (n.d.). Triethyloxonium tetrafluoroborate. Retrieved from [Link]
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Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
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Grokipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
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LookChem. (n.d.). Synthesis of Trimethyloxonium tetrafluoroborate. Retrieved from [Link]
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Kocienski, P. J. (2005). Product Class 6: Oxonium Salts. In Science of Synthesis (Vol. 37, pp. 631-641). Thieme.
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Meerwein, H. (1966). TRIMETHYLOXONIUM FLUOBORATE. Organic Syntheses, 46, 120.
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Meerwein, H. (1966). TRIETHYLOXONIUM FLUOBORATE. Organic Syntheses, 46, 113.
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Li, J. J. (2009). Meerwein's salt. In Name Reactions, (pp. 362-363). Springer, Berlin, Heidelberg.
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
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Science of Synthesis. (n.d.). Product Class 6: Oxonium Salts. Thieme E-Books. Retrieved from [Link]
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ResearchGate. (2025). A comparison of several modern alkylating agents. Retrieved from [Link]
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ResearchGate. (n.d.). Trimethyloxonium Tetrafluoroborate. Retrieved from [Link]
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ResearchGate. (2004). R 3 O + BF 4 - : Meerwein's Salt. Retrieved from [Link]
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ResearchGate. (2008). Oxonium ions: Ring of stability. Retrieved from [Link]
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Piers, W. E., & Parks, D. J. (2000). Anion Stability in Stannylium, Oxonium, and Silylium Salts of the Weakly Coordinating Anion [C6F4-1,2-{B(C6F5)2}2(μ-OCH3)]-. Organometallics, 19(26), 5471–5474.
-
Wikipedia. (n.d.). Oxonium ion. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Retrieved from [Link]
-
Bracher, F., Ritter, A., & Poschenrieder, H. (2009). Triethyloxonium Tetrafluoroborate/1,2-Dimethoxyethane – a Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions. Zeitschrift für Naturforschung B, 64(4), 427-433.
-
Neubacher, S. (2012). C- or O-Alkylation?. ChemistryViews.
-
Britannica. (n.d.). Oxonium salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Characterization of the First Examples of Perfluoroalkyl-Substituted Trialkyloxonium Salts, [(CH 3 ) 2 OCF 3 ] + [Sb 2 F 11 ] -. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 4: Enolates in Synthesis. Retrieved from [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
-
Lanzhou Greenchem ILs. (n.d.). Oxonium salts. Retrieved from [Link]
-
Christe, K. O., et al. (2001). Synthesis and characterization of the first examples of perfluoroalkyl-substituted trialkyloxonium salts, [(CH3)2OCF3]+[Sb2F11]- and [(CH3)2OCF(CF3)2]+[Sb2F11]-. Inorganic Chemistry, 40(17), 4404-8.
-
Preprints.org. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]
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Wölfl, S., & Gbel, M. (2018). Alkylating anticancer agents and their relations to microRNAs. Mini reviews in medicinal chemistry, 18(1), 66-73.
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A Cost-Benefit Analysis of Triethyloxonium Hexachloroantimonate in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the decision to incorporate a premium reagent into a synthetic workflow is never taken lightly. It demands a rigorous evaluation of performance gains versus economic outlay. Triethyloxonium hexachloroantimonate, a powerful trialkyloxonium salt, is one such reagent. It is renowned for its exceptional electrophilicity and its ability to execute challenging alkylation reactions where common reagents fail.[1] This guide provides an in-depth cost-benefit analysis, comparing its performance with key alternatives, supported by mechanistic insights and practical data to empower your decision-making process.
The Profile of a Powerhouse Ethylating Agent
Triethyloxonium hexachloroantimonate, [(C₂H₅)₃O]⁺[SbCl₆]⁻, belongs to the class of Meerwein salts, which are among the most potent alkylating agents in organic chemistry.[2][3] Its utility stems from the highly electrophilic nature of the triethyloxonium cation, which readily transfers an ethyl group to even weakly nucleophilic substrates.[1][2] This reactivity is a direct consequence of the positively charged oxygen atom, making the attached ethyl groups highly susceptible to nucleophilic attack. The hexachloroantimonate anion is large, non-coordinating, and contributes to the salt's stability and reactivity.
Mechanism of Action: Electrophilic Alkylation
The primary mechanism involves a direct Sₙ2-type displacement. A nucleophile (Nu:) attacks one of the ethyl groups of the triethyloxonium cation, leading to the formation of an ethylated product and diethyl ether as a volatile, neutral leaving group. This process is exceptionally efficient due to the high energy of the oxonium ion starting material.
Caption: General mechanism of ethylation using a triethyloxonium salt.
Beyond simple alkylation, triethyloxonium hexachloroantimonate can also serve as a selective one-electron oxidant for certain aromatic donors, allowing for the isolation of crystalline aromatic cation radical salts.[4] This dual reactivity further expands its utility in specialized applications within materials science and physical organic chemistry.
The Economic Equation: A Cost Analysis
The primary barrier to the widespread adoption of triethyloxonium hexachloroantimonate is its cost. A direct comparison with other ethylating agents reveals a significant price differential.
| Reagent | Supplier Example | Price (5g) | Approx. Price per Gram |
| Triethyloxonium hexachloroantimonate | Sigma-Aldrich | €74.47 / $83.25 | ~$16.65 |
| Triethyloxonium hexachloroantimonate | Chem-Impex | $116.00 | $23.20 |
| Triethyloxonium tetrafluoroborate | Sigma-Aldrich | ~$50 - $70 | ~$10 - $14 |
| Ethyl Iodide | Sigma-Aldrich | ~$30 (100g) | ~$0.30 |
| Ethyl Triflate | Sigma-Aldrich | ~$100 (25g) | ~$4.00 |
Note: Prices are estimates based on publicly available catalog data (2024/2025) and are subject to change.[1][5][6]
Hidden Costs: Storage and Handling
Beyond the purchase price, triethyloxonium hexachloroantimonate carries indirect costs associated with its handling requirements:
-
Storage: It must be stored at temperatures of -20°C or lower to prevent degradation.[1][5][6] This requires dedicated freezer space and careful inventory management.
-
Moisture Sensitivity: Like other Meerwein salts, it is sensitive to atmospheric moisture and will hydrolyze upon contact with water, releasing strong acid.[7] Therefore, it must be handled under an inert atmosphere (e.g., in a glovebox) for quantitative transfers, adding time and resource requirements to experimental setup.[8]
The Performance Dividend: A Benefit Analysis
The justification for the higher cost lies in the significant performance advantages offered by triethyloxonium hexachloroantimonate, particularly in challenging chemical transformations.
-
Exceptional Reactivity: It can successfully alkylate a vast range of weakly nucleophilic functional groups that are unreactive towards traditional reagents like alkyl halides or even sulfonates.[2] This includes amides, lactams, sulfides, nitro compounds, enols, ethers, phenols, ketones, and sulfoxides.[2][9]
-
Mild Reaction Conditions: Alkylations can often be performed under neutral pH and at room temperature or below, preserving sensitive functional groups elsewhere in the molecule.[2] This is a stark contrast to the often harsh, basic, or high-temperature conditions required for reagents like ethyl iodide.
-
High Efficiency and Yield: The powerful electrophilic nature of the reagent drives reactions to completion, often resulting in higher yields and cleaner reaction profiles with fewer byproducts.[1] This can reduce the time and cost associated with downstream purification.
Experimental Protocol: O-Ethylation of a Lactam
This protocol demonstrates the use of triethyloxonium hexachloroantimonate for the synthesis of an imidate ether, a versatile intermediate.
Objective: To convert 2-pyrrolidinone to 5-ethoxy-3,4-dihydro-2H-pyrrole.
Methodology:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask inside a glovebox, weigh triethyloxonium hexachloroantimonate (1.1 eq) and dissolve it in anhydrous DCM.
-
Add the solution of the oxonium salt dropwise to the stirred lactam solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Comparative Analysis: Positioning Against Alternatives
The choice of an alkylating agent is a critical decision. The following table provides a comparative overview.
| Feature | Triethyloxonium Hexachloroantimonate | Triethyloxonium Tetrafluoroborate | Ethyl Triflate (EtOTf) | Ethyl Iodide (EtI) |
| Reactivity | Extremely High | Very High | High | Moderate |
| Substrate Scope | Very Broad (incl. very weak nucleophiles) | Very Broad | Broad (most nucleophiles) | Limited (strong nucleophiles) |
| Reaction Conditions | Mild, Neutral | Mild, Neutral | Mild, often requires non-nucleophilic base | Often requires strong base, heat |
| Cost per Gram | ~$16 - $23 | ~$10 - $14 | ~$4.00 | ~$0.30 |
| Key Advantage | Maximum reactivity for toughest substrates | Excellent balance of high reactivity and cost | Good reactivity, liquid and easy to handle | Low cost, readily available |
| Key Disadvantage | High cost, moisture-sensitive solid | Very hygroscopic solid[8] | Moisture sensitive, potent lachrymator | Lower reactivity, harsh conditions |
The Counterion Effect: Hexachloroantimonate vs. Tetrafluoroborate
While both are powerful electrophiles, the choice of counterion is not trivial. Hexafluoroantimonate and hexafluorophosphate salts are reported to be less sensitive to decomposition than their tetrafluoroborate counterparts, although they can be more tedious to prepare.[10] The hexachloroantimonate anion's non-coordinating nature is crucial for maintaining the high electrophilicity of the cation, making it the reagent of choice for the most demanding alkylation challenges.
Decision Framework for the Synthetic Chemist
Selecting the appropriate ethylating agent requires balancing chemical necessity with economic reality. The following workflow can guide this decision.
Caption: Decision workflow for selecting an appropriate ethylating agent.
Conclusion
Triethyloxonium hexachloroantimonate is an elite reagent, offering unparalleled ethylating power for substrates that are inert to conventional methods. Its high cost and stringent handling requirements are significant factors, but for drug development professionals and researchers pushing the boundaries of chemical synthesis, these costs can be justified. The benefits manifest as access to novel chemical space, cleaner reactions, higher yields, and the preservation of molecular complexity under mild conditions. When a reaction is a critical bottleneck in a synthetic sequence, the performance dividend from this powerful Meerwein salt can far outweigh its initial economic investment.
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Triethyloxonium hexachloroantimonate. Chem-Impex. [Link]
-
Trimethyloxonium Tetrafluoroborate. Organic Syntheses Procedure. [Link]
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Product Class 6: Oxonium Salts. Thieme E-Books. [Link]
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Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... Homework.Study.com. [Link]
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Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. ResearchGate. [Link]
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Trimethyloxonium tetrafluoroborate. Wikipedia. [Link]
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Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. PubMed. [Link]
-
Triethyloxonium hexachloroantimonate, 1 X 5 g (164674-5G). Alkali Scientific. [Link]
-
Triethyloxonium Fluoborate. Organic Syntheses Procedure. [Link]
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TRIETHYLOXONIUM HEXACHLOROANTIMONATE (cas 3264-67-3) SDS/MSDS download. XiXisys.com. [Link]
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Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. CORE. [Link]
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Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982. PubChem. [Link]
-
ChemInform Abstract: Triethyloxonium Tetrafluoroborate/1,2Dimethoxyethane - A Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions. ResearchGate. [Link]
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Hey, I found (CH3)3OBF3 can anyone explain this substance to me? r/OrganicChemistry Reddit. [Link]
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A Comparative Guide to the Regioselectivity of Triethyloxonium Hexachloroantimonate with Ambident Nucleophiles
Abstract
Triethyloxonium hexachloroantimonate, a prominent Meerwein's salt, is a powerful and highly reactive ethylating agent utilized in a wide array of synthetic transformations.[1][2] Its utility is particularly pronounced in reactions with ambident nucleophiles, where its distinct electrophilic character dictates a predictable and often highly regioselective outcome. This guide provides a comparative analysis of the reactivity of triethyloxonium hexachloroantimonate with key classes of ambident nucleophiles, including enolates, amides, and the thiocyanate anion. By grounding our discussion in the principles of Hard and Soft Acids and Bases (HSAB), we will explore the causality behind its preference for O-alkylation of enolates and amides, and N-alkylation of thiocyanate, contrasting these outcomes with those observed for softer alkylating agents. This guide includes comparative data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this reagent's unique selectivity.
Introduction: The Electrophilic Nature of Triethyloxonium Hexachloroantimonate
Triethyloxonium hexachloroantimonate, [(CH₃CH₂)₃O]⁺[SbCl₆]⁻, is a salt distinguished by its potent electrophilicity.[1] The triethyloxonium cation can be conceptualized as a "solvated" ethyl cation, making it a powerful ethyl group donor.[1] Its reactivity is significantly enhanced by the presence of the non-nucleophilic hexachloroantimonate (SbCl₆⁻) counter-anion, which prevents competitive side reactions and stabilizes the oxonium cation.[1]
From a conceptual standpoint, the reactivity of alkylating agents is well-rationalized by the Hard and Soft Acids and Bases (HSAB) principle. Within this framework, trialkyloxonium salts are classified as "hard" electrophiles.[3][4] This classification is crucial as it predicts that they will react preferentially at sites of high electron density and low polarizability within a nucleophile—typically the most electronegative atom.[4][5] This guide will demonstrate how this principle governs the regiochemical outcome of its reactions with ambident nucleophiles, which possess multiple, electronically distinct nucleophilic centers.[6]
The HSAB Principle: A Predictive Framework for Regioselectivity
The HSAB principle posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[6]
-
Hard Acids/Bases: Typically small, highly charged, and not easily polarizable. For nucleophiles (bases), the donor atom is highly electronegative (e.g., O, N, F).
-
Soft Acids/Bases: Typically larger, have a lower charge density, and are highly polarizable. For nucleophiles, the donor atom is less electronegative and more polarizable (e.g., C, S, I).
Triethyloxonium hexachloroantimonate is a hard acid (electrophile). Ambident nucleophiles contain both a hard and a soft basic (nucleophilic) site.[5][7] The regioselectivity of the reaction is therefore determined by which of these sites preferentially attacks the hard oxonium cation.[5]
Caption: HSAB principle dictates favored reaction pathways.
Comparative Analysis with Ambident Nucleophiles
Enolates: A Clear Case of O- vs. C-Alkylation
Enolates are classic ambident nucleophiles, existing as resonance hybrids with nucleophilic character at both the oxygen and the α-carbon.[8] The oxygen atom, being more electronegative, is the "hard" nucleophilic center, while the α-carbon is the "soft" center.[9]
When an enolate is treated with triethyloxonium hexachloroantimonate, the hard-hard interaction is strongly favored, leading to preferential attack by the oxygen atom. This results in the formation of an O-alkylated product, a vinyl ether.[3][8] This outcome is kinetically controlled and highly selective.
Conversely, softer electrophiles, such as ethyl iodide (Et-I), favor a soft-soft interaction. The polarizable iodine atom renders the ethyl group's carbon center softer, promoting attack from the soft α-carbon of the enolate to yield the C-alkylated product.[9] This pathway often leads to the more thermodynamically stable product due to the reformation of a strong carbonyl (C=O) bond.[10]
Caption: Regioselectivity in enolate alkylation.
Table 1: Comparison of Alkylating Agents with Ketone Enolates
| Reagent | Electrophile Type | Major Product | Product Class |
|---|---|---|---|
| Triethyloxonium Hexachloroantimonate | Hard | O-Alkylated | Vinyl Ether |
| Ethyl Iodide (Et-I) | Soft | C-Alkylated | α-Ethyl Ketone |
| Diethyl Sulfate ((EtO)₂SO₂) | Intermediate/Hard | Mixture (O-favored) | Vinyl Ether / Ketone |
| Ethyl Triflate (Et-OTf) | Hard | O-Alkylated | Vinyl Ether |
Experimental Protocol: O-Ethylation of Cyclohexanone
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq). Stir for 30 minutes, then add cyclohexanone (1.0 eq) dropwise. Allow the solution to stir for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: In a separate flask, dissolve triethyloxonium hexachloroantimonate (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reaction: Transfer the enolate solution via cannula into the oxonium salt solution at 0 °C. Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethoxycyclohex-1-ene.
Amides and Lactams: Selective O-Alkylation to Form Imidate Salts
Amides and lactams also behave as ambident nucleophiles, with the carbonyl oxygen serving as the hard center and the nitrogen atom as the softer, more sterically hindered center. The reaction of an amide with triethyloxonium salts overwhelmingly favors O-alkylation.[3][4] This generates a highly reactive amino-carbenium ion, known as an imidate salt.[11]
This transformation is exceptionally useful as it "activates" the otherwise unreactive amide carbonyl. The resulting imidate salts are versatile intermediates that can be easily reduced by agents like sodium borohydride to form amines or hydrolyzed under mild conditions to yield esters and amines.[11] Direct N-alkylation of amides is typically more challenging and requires different conditions, often involving strong bases.[12]
Caption: Amide activation via O-alkylation workflow.
Experimental Protocol: Formation of an Imidate Salt from N,N-Dimethylbenzamide
-
Setup: Dissolve N,N-dimethylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.
-
Addition: Cool the solution to 0 °C and add solid triethyloxonium hexachloroantimonate (1.1 eq) portion-wise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by the disappearance of the solid oxonium salt.
-
Isolation: The resulting imidate salt often precipitates from the solution or can be used directly in the next step. If isolation is needed, the solvent can be carefully removed under a stream of nitrogen. The product should be handled under anhydrous conditions as it is moisture-sensitive.
Thiocyanate Anion (SCN⁻): An Archetypal HSAB Case
The thiocyanate anion is a quintessential ambident nucleophile with a soft, highly polarizable sulfur atom and a hard, electronegative nitrogen atom. The HSAB principle provides a clear prediction for its reaction with different electrophiles.
-
Hard Electrophile (Triethyloxonium Salt): A hard-hard interaction is favored. The oxonium salt will be attacked by the hard nitrogen center , leading to the formation of an ethyl isothiocyanate (Et-N=C=S).
-
Soft Electrophile (Ethyl Iodide): A soft-soft interaction is favored. The ethyl iodide will be attacked by the soft sulfur center , resulting in the formation of an ethyl thiocyanate (Et-S-C≡N).
This predictable dichotomy makes the thiocyanate anion an excellent probe for determining the relative hardness or softness of an electrophile.
Table 2: Predicted Regioselectivity for Alkylation of the Thiocyanate Anion
| Reagent | Electrophile Type | Favored Attack Site | Major Product |
|---|---|---|---|
| Triethyloxonium Hexachloroantimonate | Hard | Nitrogen (Hard) | Ethyl Isothiocyanate |
| Ethyl Iodide (Et-I) | Soft | Sulfur (Soft) | Ethyl Thiocyanate |
Conclusion
Triethyloxonium hexachloroantimonate exhibits highly predictable regioselectivity in its reactions with ambident nucleophiles, a behavior robustly explained by the Hard and Soft Acids and Bases principle. As a quintessential hard electrophile, it consistently delivers the ethyl group to the hardest, most electronegative atom of the nucleophile. This results in selective O-alkylation of enolates and amides, and N-alkylation of the thiocyanate anion. This predictable reactivity stands in stark contrast to that of softer alkylating agents like alkyl iodides, which favor the softer nucleophilic site. Understanding this fundamental principle empowers chemists to select the appropriate alkylating agent to achieve a desired regiochemical outcome, making triethyloxonium hexachloroantimonate an invaluable tool for targeted synthesis.
References
-
Science of Synthesis. (n.d.). Product Class 6: Oxonium Salts. Thieme E-Books. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trimethyloxonium Tetrafluoroborate. Retrieved from [Link]
-
Khatri, A. (2021). The explanation of C and O alkylation of enolate ion using hard soft acid base concept. YouTube. Retrieved from [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]
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Rathore, R., & Kochi, J. K. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]
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Bio-protocol. (2019). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. Retrieved from [Link]
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Chemistry Notes. (2022). Ambident nucleophile: Definition, easy examples. Retrieved from [Link]
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YouTube. (2020). Ambident nucleophile and regioselectivity. Retrieved from [Link]
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Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Triethyloxonium Hexachloroantimonate
Triethyloxonium hexachloroantimonate, a potent ethylating agent also known as Meerwein's salt, demands meticulous handling and disposal procedures due to its significant reactivity and toxicity. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this reagent, designed for researchers and professionals in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Understanding the Hazards: Why Caution is Paramount
Triethyloxonium hexachloroantimonate is a corrosive, moisture-sensitive solid.[1][2] Its primary hazards stem from its powerful alkylating capabilities and the toxicity of its components.
-
Reactivity: It reacts vigorously with water and other protic solvents. This hydrolysis is exothermic and produces corrosive byproducts.[1][2]
-
Toxicity: The compound is harmful if inhaled or swallowed.[1][2] As an alkylating agent, it can cause damage to DNA and is considered mutagenic.[3][4][5][6]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1][2] Antimony and its compounds are classified as hazardous materials, and their release into the environment must be strictly avoided.[7][8]
Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect for integrity before use.[2] | To prevent skin contact with the corrosive and toxic solid. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes during quenching. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If not possible, a dust mask (e.g., N95) is recommended. | To prevent inhalation of the harmful dust. |
Disposal Workflow: A Two-Stage Process
The disposal of triethyloxonium hexachloroantimonate should be approached in two distinct stages:
-
Quenching (Neutralization): For residual amounts on lab equipment or small spills.
-
Waste Collection and Disposal: For the quenched solution, contaminated materials, and bulk, unreacted reagent.
The following diagram illustrates the decision-making process for proper disposal:
Caption: Disposal workflow for triethyloxonium hexachloroantimonate.
Experimental Protocol: Quenching Residual Triethyloxonium Hexachloroantimonate
This protocol details the safe neutralization of small quantities of the reagent. This procedure should be performed in a chemical fume hood.
Materials:
-
Beaker large enough to contain the quenching reaction and stirring.
-
Stir bar and stir plate.
-
Ice bath.
-
Saturated sodium bicarbonate (NaHCO₃) solution or another suitable weak base.
-
Water.
Procedure:
-
Preparation: Place the beaker in an ice bath on a stir plate. Add a stir bar to the beaker.
-
Initial Quenching: Slowly and cautiously add water to the beaker. The triethyloxonium salt will react with water in a process known as hydrolysis.[2]
-
Controlled Addition: For any residual solid on glassware or spatulas, carefully rinse the contaminated items with water, allowing the rinse to collect in the beaker. Do this in small increments to control the exothermic reaction.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts of the hydrolysis. Continue adding the basic solution until effervescence ceases, indicating that the acid has been neutralized.
-
Final Waste Stream: The resulting solution will contain antimony compounds. This aqueous waste must be collected and disposed of as hazardous heavy metal waste.
Waste Management and Disposal
Aqueous Antimony Waste (from Quenching):
-
The neutralized aqueous solution containing antimony must be collected in a clearly labeled, sealed container.
-
The label should indicate "Hazardous Waste: Contains Antimony."
-
Do not mix this waste with other chemical waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.[7]
Contaminated Solid Waste:
-
Any materials used in the handling and quenching process (e.g., gloves, weigh paper, paper towels) must be considered contaminated.
-
Collect all contaminated solid waste in a designated, sealed hazardous waste bag or container.
-
Label the container appropriately, indicating that it is contaminated with triethyloxonium hexachloroantimonate.
Bulk/Unused Reagent:
-
Do not attempt to quench large quantities of the unreacted solid.
-
Surplus and non-recyclable bulk reagent should be offered to a licensed professional waste disposal company.[1]
-
The material should be kept in its original, suitable, and closed container for disposal.[1]
All waste streams must be disposed of in accordance with federal, state, and local regulations. Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.
Emergency Procedures: Spills and Exposure
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill to prevent it from spreading or entering drains.
-
Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
-
The spill area should then be decontaminated using the quenching procedure described above.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these detailed procedures, laboratory professionals can safely manage and dispose of triethyloxonium hexachloroantimonate, minimizing risks to themselves and the environment.
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. [Link]
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Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. [Link]
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NCBI Bookshelf - NIH. (2015). Alkylating Agents - LiverTox. [Link]
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Wikipedia. (n.d.). Alkylation. [Link]
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Organic Syntheses. (n.d.). trimethyloxonium fluoborate. [Link]
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Organic Syntheses. (n.d.). triethyloxonium fluoborate. [Link]
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CORE. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a. [Link]
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ResearchGate. (n.d.). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol | Request PDF. [Link]
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PubMed. (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol. [Link]
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Organic Syntheses. (n.d.). TRIETHYLOXONIUM FLUOBORATE. [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triethyloxonium Hexachloroantimonate
Introduction: Proactive Protection for a Powerful Reagent
Triethyloxonium hexachloroantimonate, a potent Meerwein salt, is an invaluable electrophilic reagent in advanced organic synthesis and materials science.[1][2] Its high reactivity, however, necessitates a rigorous and uncompromising approach to safety. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to instill a culture of proactive safety, ensuring that researchers can leverage this powerful tool while maintaining the highest standards of laboratory safety.
Section 1: Understanding the Hazard Profile: The "Why" Behind the PPE
Effective protection begins with a comprehensive understanding of the risks. Triethyloxonium hexachloroantimonate presents a multi-faceted threat profile that dictates every PPE choice.
The Dual Threat: Corrosivity and Extreme Moisture Sensitivity
As a corrosive solid, Triethyloxonium hexachloroantimonate can cause severe damage to skin, eyes, and mucous membranes upon contact.[3] The material is classified as a "CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S." for transport, underscoring its inherent danger.[3] The primary danger, however, is its violent reactivity with moisture.[4] Upon contact with ambient humidity, water, or protic solvents, it rapidly decomposes. This decomposition can release hazardous gases such as hydrogen chloride and generates other reactive species like antimony pentachloride, which itself is highly corrosive and toxic.[4][5] Therefore, all handling must occur in a scrupulously dry environment, and PPE must be chosen to prevent any contact with skin or mucous membranes.
Inhalation and Ingestion Hazards: The Particulate Danger
This reagent is a solid, often a fine powder, making the generation of airborne dust a significant risk during weighing and transfer.[1][3] The Globally Harmonized System (GHS) classifies it as harmful if inhaled and harmful if swallowed.[4] Inhalation of dust can lead to severe irritation of the upper respiratory tract, coughing, shortness of breath, and systemic toxic effects.
The Insidious Risk: Antimony Compound Toxicity
The hexachloroantimonate anion ([SbCl₆]⁻) contains antimony, a metalloid with a toxicity profile similar to arsenic.[6][7] Chronic exposure to antimony compounds can lead to a range of severe health effects, including respiratory and cardiovascular problems, gastrointestinal distress, and liver damage.[8][9] The International Agency for Research on Cancer (IARC) regards antimony trioxide as "possibly carcinogenic to humans."[6][10] This long-term toxicological risk necessitates minimizing exposure to levels as low as reasonably achievable, reinforcing the need for high-level containment and respiratory protection.
Section 2: The Core PPE Ensemble: Your First Line of Defense
While engineering controls are paramount, a robust PPE ensemble is mandatory for all work with this reagent.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Triethyloxonium hexachloroantimonate, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure. For this highly moisture-sensitive reagent, conducting work in an inert-atmosphere glovebox is the gold standard and is strongly recommended.
Mandatory PPE for All Operations
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.[11] Given the severe corrosivity and reactivity, a full-face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[12]
-
Hand Protection (Double Gloving): Double gloving is mandatory.
-
Outer Glove: A chemical-resistant glove such as nitrile rubber (minimum 0.11 mm thickness) provides the primary barrier.[4]
-
Inner Glove: A second pair of nitrile gloves or, for enhanced physical and thermal protection, a pair of leather or Kevlar® gloves worn underneath the outer nitrile glove.[13][14] This provides a critical safety layer in case the outer glove is breached. Always inspect gloves for tears or pinholes before use.
-
-
Body Protection: A flame-resistant laboratory coat (e.g., Nomex®) is required and must be fully buttoned with sleeves rolled down.[13][14] Standard cotton or polyester lab coats offer insufficient protection against this corrosive and reactive chemical. For transfers of larger quantities or during spill cleanup, disposable Tyvek®-type coveralls should be worn over the lab coat.[11]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited.[14]
Section 3: PPE Selection Matrix: Scaling Protection to the Task
The level of PPE must correspond to the specific task and the quantities being handled.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Fume Hood | Safety goggles and full-face shield | Double nitrile gloves | Flame-resistant lab coat | Required: NIOSH-approved half-mask respirator with combination P100/Acid Gas/Organic Vapor cartridges.[11] |
| Preparing Solutions / Running Reactions | Safety goggles and full-face shield | Double nitrile gloves | Flame-resistant lab coat | Required: NIOSH-approved half-mask respirator with combination P100/Acid Gas/Organic Vapor cartridges. A full-face respirator offers superior protection.[11] |
| Handling Large Quantities (>10g) / Bulk Transfers | Full-face respirator with appropriate cartridges | Double nitrile gloves (consider heavier butyl rubber for outer layer) | Flame-resistant lab coat and a chemical-resistant apron or disposable Tyvek® coverall | Required: NIOSH-approved full-face respirator with combination P100/Acid Gas/Organic Vapor cartridges. |
| Emergency Spill Response | Full-face, self-contained breathing apparatus (SCBA) | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Fully encapsulating, chemical-resistant suit (Level A or B)[15] | Required: Positive-pressure SCBA is essential for unknown, high, or oxygen-deficient concentrations.[15] |
Section 4: Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common route of exposure.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize contamination. The "Doffing" (removal) process is particularly critical.
Caption: Workflow for donning and doffing PPE to minimize exposure risk.
Step-by-Step Doffing Protocol
-
Initial Decontamination: Before leaving the immediate work area (fume hood), inspect outer gloves. If grossly contaminated, wipe them down with a cloth dampened with an inert, dry solvent like hexane (ensure compatibility and proper ventilation).
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out without touching the exterior surface with your bare inner glove. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the head strap. Avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat: Remove the lab coat by rolling it down your arms and turning it inside out to contain any surface contamination. Place it in a designated laundry bag or disposal container.
-
Exit Work Area: Step out of the immediate work area.
-
Remove Respirator: Remove your respirator.
-
Remove Inner Gloves: Remove the final pair of inner gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[4]
Waste Management: Contaminated PPE Disposal
All disposable PPE, including gloves, Tyvek® suits, and absorbent materials used for cleanup, must be considered hazardous waste.[11]
-
Place all contaminated solid waste into a clearly labeled, sealed container.
-
Follow your institution's specific procedures for hazardous chemical waste disposal. Do not mix with regular trash.
Section 5: Emergency Response
-
Spill: Evacuate the area immediately. Alert colleagues and your institution's safety officer. Only personnel trained and equipped with the appropriate spill response PPE (See Table 1, Emergency Spill Response) should attempt cleanup. For a small spill of solid material, it may be possible to dampen the material with dry alcohol (e.g., isopropanol) before carefully transferring it to a sealed waste container.[11] Do not use water.
-
First Aid:
-
Skin Contact: Immediately brush off any solid material, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Conclusion
Triethyloxonium hexachloroantimonate is a tool of great utility, but one that commands respect. Adherence to the multi-layered PPE strategy outlined in this guide—founded on a clear understanding of the chemical's reactivity, corrosivity, and toxicity—is non-negotiable. By integrating these practices into every workflow, researchers can ensure their safety and the integrity of their work.
References
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MD Searchlight. (2024). Antimony Toxicity. Retrieved from [Link]
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Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Antimony and compounds. Retrieved from [Link]
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WikEM. (2021). Antimony toxicity. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC), Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Antimony | ToxFAQs™. Retrieved from [Link]
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Vermont Department of Health. (n.d.). Antimony & Antimony Compounds (CAS 7440-36-0). Retrieved from [Link]
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Toxin and Toxin Target Database (T3DB). (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
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Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
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Chem-Impex. (n.d.). Triethyloxonium hexachloroantimonate. Retrieved from [Link]
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Bock, H., et al. (1998). Preparation and Structures of Crystalline Aromatic Cation-Radical Salts. Triethyloxonium Hexachloroantimonate as a Novel (One-Electron) Oxidant. The Journal of Organic Chemistry, 63(17), 5847–5856. Retrieved from [Link]
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Plesch, P. H., & St. Pierre, T. (1972). Behaviour of triethyloxonium hexachloroantimonate and triethyloxonium hexafluoroantimonate in dichloromethane solvent. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1300-1308. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
